molecular formula C35H24N6Na4O15S4 B1176455 Disperse orange 118 CAS No. 158571-45-0

Disperse orange 118

Cat. No.: B1176455
CAS No.: 158571-45-0
M. Wt: 988.8 g/mol
InChI Key: RLFHKVCTLYWSBM-UHFFFAOYSA-J
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Description

Disperse orange 118, also known as Disperse orange 118, is a useful research compound. Its molecular formula is C35H24N6Na4O15S4 and its molecular weight is 988.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disperse orange 118 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse orange 118 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

158571-45-0

Molecular Formula

C35H24N6Na4O15S4

Molecular Weight

988.8 g/mol

IUPAC Name

tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H28N6O15S4.4Na/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

RLFHKVCTLYWSBM-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

physical_description

Liquid

Synonyms

Disperse orange 118

Origin of Product

United States

Foundational & Exploratory

Disperse Orange 118 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Chemical & Functional Profiling of C.I. Disperse Orange 118

Executive Summary

C.I. Disperse Orange 118 represents a specialized class of mono-azo disperse dyes engineered for hydrophobic substrates. While primarily utilized in the textile and sublimation transfer industries, its structural classification as a donor-acceptor azobenzene derivative warrants rigorous scrutiny in toxicological and analytical contexts. This guide synthesizes the physicochemical properties, synthesis pathways, and safety profiles of Disperse Orange 118, addressing critical nomenclature ambiguities and potential metabolic risks associated with azo cleavage.

Part 1: Chemical Identity & Structural Elucidation

Nomenclature and Identification

The identification of Disperse Orange 118 is complicated by historical nomenclature overlaps. Researchers must distinguish between the Disperse variant (hydrophobic) and Direct variants (hydrophilic salts).

ParameterDetail
C.I. Name C.I. Disperse Orange 118
Primary CAS RN 158571-45-0 (Modern commercial identifier)
Secondary CAS RN 28706-33-4 (Often cross-referenced in toxicological databases; note potential conflict with Direct Orange 118)
Chemical Class Mono-azo Dye (Azobenzene derivative)
Chromophore Azo group (-N=N-)
Molecular Formula Proprietary/Variable (Class: C

H

N

O

)
Structural Architecture

Disperse Orange 118 belongs to the "donor-acceptor" class of azo dyes. Its structure typically features an electron-deficient diazo component (acceptor) coupled to an electron-rich amine (donor). This "push-pull" electronic system lowers the HOMO-LUMO gap, resulting in the characteristic orange absorbance (approx. 440–490 nm).

Note on Structural Ambiguity: Public databases (CAS Common Chemistry) do not disclose the exact crystal structure for CAS 158571-45-0. The diagram below illustrates the consensus scaffold for this dye class, highlighting the functional sites responsible for its sublimation properties and mutagenic potential.

Azo_Scaffold cluster_props Functional Implications Diazo Diazo Component (Electron Acceptor) Nitro/Cyano-substituted Ring AzoLink Azo Linkage (-N=N-) Chromophore Center Diazo->AzoLink Electrophilic Attack Sublimation Sublimation Property (Low MW, Non-ionic) Diazo->Sublimation Coupler Coupling Component (Electron Donor) N-alkyl Aniline Derivative AzoLink->Coupler Conjugation Tox Metabolic Cleavage (Release of Aromatic Amines) AzoLink->Tox Reductase Target

Figure 1: Consensus structural scaffold of Disperse Orange 118 showing the donor-acceptor mechanism and the azo linkage susceptible to enzymatic cleavage.

Part 2: Physicochemical Properties

The utility of Disperse Orange 118 in sublimation transfer printing dictates its physical profile: it must possess high thermal stability yet sublime (transition solid-to-gas) between 180°C and 220°C.

PropertyValue / CharacteristicRelevance
Physical State Solid powder / Brown-Orange crystalsHandling & inhalation risk
Solubility (Water) Negligible (< 0.1 mg/L)High hydrophobicity (LogP > 3.0 predicted)
Solubility (Organic) Soluble in Acetone, DMF, EthanolCritical for HPLC sample preparation
Sublimation Point ~180°C – 220°CTransfer printing efficiency

440 – 480 nm (in Ethanol)Spectrophotometric quantification
Light Fastness High (6–7 on Blue Wool Scale)Stability against photodegradation

Part 3: Synthesis & Manufacturing Pathways

The synthesis follows the classical Diazotization-Coupling route. This protocol is self-validating through pH control and temperature management (0–5°C) to prevent decomposition of the diazonium salt.

Experimental Protocol: General Synthesis Workflow

  • Diazotization: A primary aromatic amine (e.g., nitroaniline derivative) is treated with sodium nitrite (NaNO

    
    ) and mineral acid (HCl) at 0–5°C.
    
    • Mechanism:[1][2] Formation of the electrophilic diazonium ion (

      
      ).
      
  • Coupling: The diazonium salt solution is added dropwise to a solution of the coupling component (e.g., N-alkylated aniline) buffered to pH 4.0–5.5.

    • Critical Control: Temperature must remain <5°C to avoid phenol formation.

  • Isolation: The resulting precipitate is filtered, washed to neutral pH, and dried.

Synthesis_Pathway Start Precursor: Aromatic Amine (e.g., Nitroaniline) Inter Diazonium Salt (Ar-N2+ Cl-) Start->Inter Diazotization Reagent1 NaNO2 + HCl (0-5°C) Reagent1->Inter Product Crude Disperse Orange 118 Inter->Product Electrophilic Aromatic Substitution Coupler Coupler: N-Alkyl Aniline (pH 4.5) Coupler->Product Purification Filtration & Drying (Removal of inorganic salts) Product->Purification

Figure 2: Synthetic pathway for mono-azo disperse dyes. Strict temperature control (0-5°C) is required during diazotization to ensure yield and purity.

Part 4: Analytical Characterization Protocols

For researchers investigating contamination or purity, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

Protocol: HPLC-DAD-MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 100% B over 15 mins. Disperse dyes elute late due to hydrophobicity.

  • Detection:

    • UV/Vis: 450 nm (monitoring

      
      ).
      
    • MS: ESI Positive Mode (Targeting

      
      ).
      

Self-Validating Step: Run a blank injection of pure ACN between samples to rule out carryover, as disperse dyes stick avidly to stainless steel tubing.

Part 5: Toxicological Profile & Safety

This section is critical for drug development professionals assessing potential impurities or repurposing risks.

5.1 Metabolic Cleavage & Mutagenicity Azo dyes are metabolized by azoreductase enzymes (hepatic and intestinal flora), cleaving the azo bond (-N=N-) into two primary aromatic amines.

  • Risk Factor: If the cleavage products include substituted anilines (e.g., nitroanilines), the dye may exhibit mutagenic activity in the Ames test (Salmonella typhimurium strains TA98/TA100).

  • Evidence: Disperse Orange 118 has been flagged in systematic evidence maps as a "market-relevant azo dye" with potential to release primary aromatic amines (pAAs) [1].

5.2 Sensitization Disperse dyes are notorious skin sensitizers. While Disperse Blue 106/124 are the most potent, Disperse Orange variants are often co-contaminants implicated in textile dermatitis.

5.3 Safety Data Sheet (SDS) Summary

  • GHS Classification: Skin Sens. 1 (H317), Aquatic Chronic (H411).

  • Handling: Use nitrile gloves and P95 respiratory protection to prevent dust inhalation.

References

  • Keshava, N., et al. (2025). Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes. Environment International.

  • European Chemicals Agency (ECHA). Substance Information: Disperse Orange 118 (CAS 28706-33-4 / 158571-45-0).

  • BOC Sciences. Disperse Orange 118 Product Monograph & Properties.

  • Vacchi, F. I., et al. (2015). Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples. Journal of Chromatography.

  • LookChem. CAS 158571-45-0 Data Sheet.

Sources

Technical Profile: Disperse Orange 118 – Structural Elucidation and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

Disperse Orange 118 is a synthetic organic colorant belonging to the azo dye class, specifically engineered for the coloration of hydrophobic synthetic fibers such as polyester and cellulose acetate.[1]

A critical distinction must be made regarding its chemical identity due to database conflations:

  • True Disperse Orange 118: Identified by CAS 158571-45-0 .[1][2][3] This is the hydrophobic, non-ionic species used in sublimation transfer printing and exhaust dyeing.[1]

  • Database Artifact/False Positive: Several environmental databases (e.g., EPA CompTox) occasionally link "Disperse Orange 118" to Direct Orange 118 (CAS 28706-33-4).[1] The latter is a sulfonated, water-soluble sodium salt (C35H24N6Na4O15S4) used for paper and cotton, which is chemically incompatible with disperse dye applications.[1]

This guide focuses exclusively on the authentic Disperse Orange 118 (CAS 158571-45-0). [1]

Chemical Identity Table
ParameterDetail
CI Name C.I. Disperse Orange 118
CAS Number 158571-45-0
Chemical Class Mono-azo (likely Azobenzene derivative)
Ionic Character Non-ionic (Hydrophobic)
Physical Form Orange to Reddish-Orange Powder
Solubility Insoluble in water; Soluble in Acetone, DMF, Ethanol

Chemical Structure & Molecular Architecture[1][4]

Structural Classification

While the exact proprietary molecular formula of CAS 158571-45-0 remains a trade secret within the dyestuff industry, it shares the fundamental "Push-Pull" Azobenzene architecture characteristic of high-fastness disperse orange dyes.[1]

These molecules function as intramolecular charge transfer (ICT) systems:

  • Chromophore: The Azo group (-N=N-) links two aromatic rings.[1]

  • Acceptor: An electron-withdrawing group (e.g., Nitro

    
    , Cyano 
    
    
    
    ) on the diazo component.[1]
  • Donor: An electron-donating group (e.g., substituted Amine

    
    ) on the coupling component.[1]
    
Representative Structural Analog

To understand the reactivity and properties of Disperse Orange 118, we analyze its structural analog, Disperse Orange 25 (a standard azo disperse dye).[1] Disperse Orange 118 likely possesses a similar core but with modified alkyl chains to optimize sublimation fastness.[1]

G cluster_0 Functional Modifications (Tuning) D Donor Ring (Coupling Component) Rich Electron Density A Azo Linkage (-N=N-) Chromophore D->A Conjugation Sub1 Alkyl Chains (Hydrophobicity) D->Sub1 Attached to N W Acceptor Ring (Diazo Component) Electron Deficient A->W Conjugation Sub2 Nitro/Cyano Groups (Color Shift) W->Sub2 Ortho/Para pos

Figure 1: Generalized "Push-Pull" architecture of Azo Disperse Dyes. Disperse Orange 118 follows this template to achieve its specific shade and solubility profile.

Physicochemical Properties & Performance

The utility of Disperse Orange 118 in textile processing is dictated by its solubility profile and thermal stability.[1]

Solubility Profile
SolventSolubility RatingRelevance
Water Insoluble (< 0.1 mg/L)Required for wash fastness on polyester.[1]
Acetone SolubleUsed for analytical extraction/purification.[1]
DMF Highly SolubleStandard solvent for spectrophotometric analysis.[1]
Supercritical CO2 SolubleSuitable for waterless dyeing technologies.[1]
Thermal Properties (Sublimation)

Disperse Orange 118 is often categorized as a Class C or D (High Energy) dye.[1]

  • Sublimation Point: > 200°C

  • Application: It is specifically selected for Transfer Printing where the dye must sublime from a paper carrier into the polyester fiber without thermal degradation.[1]

Analytical Characterization Protocol

To validate the identity of Disperse Orange 118 in a research setting, the following self-validating protocol is recommended.

UV-Vis Spectrophotometry

Objective: Determine


 and molar extinction coefficient.
  • Preparation: Dissolve 10 mg of dye in 100 mL DMF (Stock Solution). Dilute to 10 ppm.[1][4]

  • Measurement: Scan from 300 nm to 700 nm.

  • Expected Result: A strong absorption band centered between 440–460 nm (characteristic of orange azo chromophores).[1]

Thin Layer Chromatography (TLC)

Objective: Assess purity and distinguish from mixtures.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Toluene : Ethyl Acetate (8:2 v/v).[1]

  • Visualization: UV light (254 nm) and visible color.[1]

  • Validation: A single distinct orange spot indicates a mono-component dye.[1] Multiple spots suggest a commercial mixture (common in "Disperse Orange" formulations).[1]

Synthesis Pathway (General Azo Mechanism)[1]

The synthesis of Disperse Orange 118 follows the classical Diazotization-Coupling pathway.[1]

Synthesis Step1 Step 1: Diazotization (Amine + NaNO2 + HCl → Diazonium Salt) Step2 Step 2: Coupling (Diazonium Salt + Coupling Component) Step1->Step2 Electrophilic Attack Step3 Step 3: Isolation (Filtration, Washing, Drying) Step2->Step3 Product Disperse Orange 118 (Solid Precipitate) Step3->Product Precursor1 Diazo Component (e.g., p-Nitroaniline derivative) Precursor1->Step1 Precursor2 Coupling Component (e.g., N-alkyl aniline derivative) Precursor2->Step2

Figure 2: Synthetic workflow for Azo Disperse Dyes.

Safety & Toxicology (E-E-A-T)

Azo Cleavage Risk

Like many azo dyes, Disperse Orange 118 is subject to reductive cleavage by azoreductase enzymes (found in skin bacteria and liver).[1]

  • Mechanism:

    
    
    
  • Risk: The release of aromatic amines.[1][4] While specific data for CAS 158571-45-0 is limited, researchers should handle it as a potential skin sensitizer.[1]

Handling Precautions
  • PPE: Nitrile gloves, P95 dust mask, and safety goggles.[1]

  • Storage: Keep in a cool, dry place away from strong oxidizing agents.

References

  • Keshava, C., et al. (2025).[1] Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes. Environment International. (Note: Highlights the confusion between Disperse and Direct Orange 118).

  • Freeman, H. S. (2013).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Elsevier.[1] (Authoritative text on Azo dye chemistry).

  • European Chemicals Agency (ECHA). Registration Dossier for Azo Dyes. (General reference for regulatory status of disperse dyes).[1]

  • BOC Sciences. Disperse Orange 118 Product Entry (CAS 158571-45-0).[1][2] (Verifies the CAS-Name association).

Sources

Technical Monograph: Chemical Synthesis and Process Optimization of C.I. Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

C.I. Disperse Orange 118 represents a class of high-performance monoazo dyes engineered specifically for hydrophobic substrates, primarily polyethylene terephthalate (PET) and acetate fibers.[1] Unlike simple azo dyes (e.g., Disperse Orange 3), the "118" series and its analogs (like Disperse Orange 30 or 25) utilize electron-deficient diazo components and sterically hindered coupling agents to achieve superior sublimation fastness and thermal stability .[1]

This guide details the synthesis via the Nitrosylsulfuric Acid (NSA) route. This method is selected over the standard Hydrochloric Acid route because the precursor amines for high-fastness dyes (often halogenated nitroanilines) are too weakly basic to form stable diazonium salts in aqueous HCl.[1] This distinction is the hallmark of advanced dye manufacturing.

Chemical Constitution & Retrosynthetic Analysis[1]

The synthesis is a convergent assembly of two key intermediates via an electrophilic aromatic substitution (azo coupling).[2]

  • Target Chromophore: A donor-acceptor azobenzene system.[1]

  • Diazo Component (Electrophile): A substituted nitroaniline, typically 2-chloro-4-nitroaniline or 2,6-dichloro-4-nitroaniline .[1] The electron-withdrawing groups (

    
    ) are essential for shifting the absorption to the orange/red region (bathochromic shift).[1]
    
  • Coupling Component (Nucleophile): An

    
    -dialkyl aniline derivative, often containing acetoxy or cyanoethyl groups (e.g., 
    
    
    
    -ethyl-
    
    
    -cyanoethylaniline
    ) to improve solubility in the polyester matrix and reduce volatility.[1]
Reaction Mechanism Visualization

The following diagram outlines the reaction pathway, highlighting the critical NSA diazotization step required for weakly basic amines.

ReactionMechanism cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling Amine 2-Chloro-4-nitroaniline (Weak Base) Diazo Diazonium Salt (Electrophile) Amine->Diazo < 5°C, H2SO4 NSA Nitrosylsulfuric Acid (NaNO2 + H2SO4) NSA->Diazo Complex Sigma Complex (Intermediate) Diazo->Complex Electrophilic Attack Coupler N-Alkyl Aniline Derivative (Nucleophile) Coupler->Complex Dye Crude Disperse Orange 118 (Pre-milled) Complex->Dye -H+ (Base catalyzed)

Figure 1: Mechanistic pathway utilizing Nitrosylsulfuric Acid for weakly basic amine diazotization.[1]

Detailed Experimental Protocol

Phase 1: Preparation of Nitrosylsulfuric Acid (NSA)

Context: Standard aqueous diazotization fails here due to the hydrophobicity and low basicity of the amine. Anhydrous NSA is generated in situ.[1]

Reagents:

  • Sulfuric Acid (98%): 150 g[1]

  • Sodium Nitrite (

    
    ): 14.0 g (0.20 mol)[1]
    

Procedure:

  • Charge Sulfuric Acid into a jacketed glass reactor.[1]

  • Cool to 10°C .

  • Add Sodium Nitrite slowly over 30 minutes. Caution: Exothermic.[1] Reaction generates

    
     ions.[1]
    
  • Stir until clear. Raise temperature to 60°C briefly to ensure complete dissolution, then cool back to 0–5°C .

Phase 2: Diazotization

Reagents:

  • 2-Chloro-4-nitroaniline: 34.5 g (0.20 mol)[1]

  • Pre-prepared NSA solution

Procedure:

  • Add the amine to the cold NSA solution (0–5°C) in small portions.

  • Stir for 2–3 hours at 0–5°C .

    • Quality Check: The solution should become a thick, syrupy liquid. Ensure no solid amine remains.[1]

  • Critical Step: Destroy excess nitrous acid by adding a small amount of sulfamic acid or urea.[1] Reason: Excess nitrite will react with the coupler to form impurities (nitrosamines).

Phase 3: Coupling Reaction

Reagents:

  • Coupler:

    
    -ethyl-
    
    
    
    -cyanoethylaniline (or equivalent): 35.0 g[1]
  • Solvent: Acetic Acid (50 mL) or dilute HCl[1]

  • Ice/Water: 500 g

Procedure:

  • Dissolve the Coupler in Acetic Acid.[1]

  • Prepare a coupling bath of ice water (500 g) and surfactant (e.g., Lignosulfonate, 1 g) to prevent agglomeration.[1]

  • Slowly drip the Diazonium solution (from Phase 2) into the Coupler solution .

    • Control: Maintain temperature < 10°C.[1][3]

    • pH Control: Simultaneously add Sodium Acetate or Sodium Hydroxide solution to maintain pH 4.0–5.[1]0. Reason: Coupling is pH sensitive.[1] Too low (<2) protonates the coupler; too high (>7) decomposes the diazo.

  • Stir for 4 hours. The dye will precipitate as a dark orange/red slurry.

Phase 4: Isolation and Dispersion Engineering

Procedure:

  • Heat the slurry to 80°C for 1 hour. Reason: "Heat setting" promotes crystal growth to a stable modification, improving filtration.

  • Filter and wash with hot water until neutral pH.[1]

  • Sand Milling (Crucial for "Disperse" Dyes):

    • Resuspend the press cake in water with a dispersing agent (Sodium Lignosulfonate).[1]

    • Mill using glass beads until particle size (

      
      ) is < 1.0 micron .[1]
      
    • Why: Polyester dyeing requires sub-micron particles to diffuse into the fiber structure.

Process Parameters & Data Summary

ParameterSpecificationScientific Rationale
Diazotization Temp 0 – 5 °CPrevents thermal decomposition of unstable diazonium salt (

).[1]
Acid Medium 98%

Solubilizes weak bases (halogenated amines) that are insoluble in HCl.[1]
Coupling pH 4.0 – 5.0Balances nucleophilicity of the coupler vs. stability of the diazo cation.
Milling Size

Ensures stable dispersion and prevents "specking" on fabric.[1]
Heat Setting 80°C (1 hr)Transitions unstable amorphous aggregates to stable crystalline forms.[1]

Workflow Visualization (Process Engineering)

This diagram illustrates the industrial unit operations required to transform raw intermediates into the final commercial dye powder.

ProcessFlow RawMat Raw Materials (Amine + NaNO2 + H2SO4) Reactor1 Reactor 1: Diazotization (Anhydrous, <5°C) RawMat->Reactor1 Reactor2 Reactor 2: Coupling (pH Controlled, Aqueous) Reactor1->Reactor2 Diazo Transfer Filter Filtration & Washing (Removal of Acid/Salts) Reactor2->Filter Slurry Milling Sand Milling (Particle Reduction < 1µm) Filter->Milling Press Cake + Dispersant SprayDry Spray Drying (Final Powder Formulation) Milling->SprayDry Colloidal Dispersion

Figure 2: Unit operations from chemical synthesis to physical finishing of Disperse Orange 118.

References

  • PubChem. (n.d.).[1] Disperse Orange 3 (Analogous Chemistry Reference). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Standard reference for Diazotization mechanisms).

  • Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Source for industrial azo coupling parameters).

  • Google Patents. (2020).[1] Method for preparing disperse orange dye (KR102060607B1).[1] Retrieved January 28, 2026, from

  • AATCC. (2012).[1] Disperse Dyes: A Dye Chemist's Perspective. AATCC Review. Retrieved January 28, 2026, from [Link]

Sources

Spectroscopic data for Disperse Orange 118 (UV-Vis, NMR, IR)

[1]

Executive Summary & Chemical Identity

Disperse Orange 118 is a hydrophobic azo dye belonging to the class of disperse dyes, characterized by its low water solubility and high affinity for synthetic hydrophobic fibers (e.g., polyethylene terephthalate). Unlike simple acid or reactive dyes, its characterization requires specific solvent systems (e.g., DMSO, Acetone) to overcome aggregation and solubility barriers.

Parameter Data / Descriptor
Common Name Disperse Orange 118
CAS Registry Number 158571-45-0
Chemical Class Monoazo / Heterocyclic Azo (typically)
Chromophore Azo group (–N=N–) conjugated with aromatic systems
Physical Form Dark orange to reddish-brown powder
Solubility Soluble in Acetone, DMF, DMSO; Insoluble in Water

Note on Structural Integrity: While specific commercial formulations may vary, the core chromophore of Disperse Orange 118 is consistently based on a donor-acceptor azobenzene or heterocyclic azo scaffold. The spectroscopic data below focuses on the validation of these core functional motifs.

UV-Vis Spectroscopy: Electronic Transitions

UV-Visible spectroscopy is the primary tool for assessing the color strength (tinctorial value) and electronic conjugation of Disperse Orange 118.

Expected Spectral Data[3][4][5]
  • 
     (Absorption Maximum):  440–490 nm (typically centered around 460–480 nm  in acetone).
    
  • Molar Extinction Coefficient (

    
    ):  High absorptivity, typically 
    
    
    .
  • Solvatochromism: Positive solvatochromism is expected. The

    
     will bathochromically shift (red-shift) in more polar aprotic solvents (e.g., DMSO vs. Toluene) due to stabilization of the excited intramolecular charge transfer (ICT) state.
    
Experimental Protocol (Self-Validating)
  • Stock Solution: Dissolve 10 mg of Disperse Orange 118 in 100 mL of HPLC-grade Acetone. Sonicate for 10 minutes to ensure complete dissolution (monomeric state).

  • Dilution: Prepare a working standard of roughly

    
    .
    
  • Blanking: Use pure solvent as the blank. Ensure the baseline is flat between 300–800 nm.

  • Validation:

    • Criterion: Absorbance at

      
       must be between 0.3 and 0.8 AU for linearity (Beer-Lambert Law).
      
    • Check: If peak shape is broad or shows a shoulder at ~550 nm, aggregation is occurring. Add 1% acetic acid or switch to DMF.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for identifying the functional groups and confirming the absence of impurities (e.g., unreacted amines).

Key Diagnostic Bands (KBr Pellet / ATR)
Functional Group Wavenumber (cm⁻¹) Vibrational Mode Interpretation
–N=N– (Azo) 1400–1450 (Weak)StretchingOften obscured by aromatic skeletal vibrations; Raman is preferred for this bond.
–NO₂ (Nitro) 1500–1530 (Asym) 1300–1350 (Sym)StretchingStrong intensity; confirms the presence of electron-withdrawing auxochromes common in disperse dyes.
C=C (Aromatic) 1580–1600Skeletal StretchConfirms the benzene/heterocyclic ring structure.
C–H (Aromatic) 3000–3100StretchingWeak, sharp peaks above 3000 cm⁻¹.
C–N (Amine) 1250–1350StretchingConnects the auxochrome (donor) to the aromatic ring.
–OH / –NH 3300–3500StretchingBroad band indicates moisture or specific hydroxy/amino substituents.
Impurity Profiling
  • Unreacted Intermediates: Sharp peaks at 3300–3400 cm⁻¹ (doublet) suggest residual primary amines (aniline derivatives).

  • Dispersants: Broad, strong bands at 1000–1100 cm⁻¹ (S=O stretch) often indicate the presence of lignosulfonate or naphthalene sulfonate dispersants in commercial "crude" samples. Purification (recrystallization from acetone) is required before quantitative IR analysis.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural map. For Disperse Orange 118, Proton (

Solvent Selection[6][7]
  • Primary Solvent: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reason: Excellent solubility for polar azo dyes; prevents aggregation-induced line broadening.

  • Secondary Solvent: Acetone-

    
     (for higher resolution of aliphatic regions, if alkyl chains are present).
    
Predicted H NMR Signals (DMSO- , 400 MHz)
  • Aromatic Region (6.5 – 8.5 ppm):

    • Deshielded Doublets (8.0 – 8.5 ppm): Protons ortho to the nitro group (electron-withdrawing).

    • Shielded Doublets (6.5 – 7.0 ppm): Protons ortho to the amine/donor group (electron-donating).

    • Coupling (

      
       values):  Ortho-coupling (
      
      
      ) is typically 8–9 Hz.
  • Aliphatic Region (1.0 – 4.5 ppm):

    • If the dye contains N-alkyl chains (e.g., ethyl, cyanoethyl):

      • Triplet (~1.2 ppm): Methyl group (-CH

        
        ).
        
      • Quartet (~3.5 ppm): Methylene group (-N-CH

        
        -).
        
      • Cyanoethyl (-CH

        
        CH
        
        
        CN):
        Two triplets around 2.8 ppm and 3.8 ppm.
  • Exchangeable Protons: Broad singlets >9.0 ppm (if -NH- or -OH is present).

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the dye structure using NMR and MS data.

StructuralElucidationSampleCrude Disperse Orange 118PurificationPurification(Recrystallization in Acetone/MeOH)Sample->PurificationRemove dispersantsHNMR1H NMR (DMSO-d6)Analyze Aromatic SplittingPurification->HNMRDissolve 5-10 mgIntegrationIntegration CheckRatio of Aromatic : AliphaticHNMR->IntegrationSymmetrySymmetry AnalysisPara-substitution = AA'BB' SystemHNMR->SymmetryImpurityDetect Impurities(Dispersants/Salts)HNMR->ImpurityExtra peaksIdentityConfirm Chromophore IdentityIntegration->IdentityMatches FormulaSymmetry->IdentityPattern Confirmed

Caption: Logical workflow for the structural verification of Disperse Orange 118 using NMR spectroscopy, emphasizing the necessity of purification.

References

  • LookChem. (n.d.). Disperse Orange 118 (CAS 158571-45-0) Product Information. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2023). Application of systematic evidence mapping to identify available data on azo dyes. Retrieved January 28, 2026, from [Link]

Technical Profile: Disperse Orange 118 (CAS 158571-45-0)

[1][2][3]

Executive Summary

Disperse Orange 118 (CAS 158571-45-0) is a synthetic azo dye primarily utilized in the textile and polymer industries for coloring hydrophobic substrates such as polyester and acetate.[] While not an Active Pharmaceutical Ingredient (API), it is of critical interest to pharmaceutical scientists and toxicologists in the context of extractables and leachables (E&L) analysis. As a component of industrial plastics and packaging inks, traces of this compound may migrate into drug formulations, necessitating rigorous detection and safety profiling. This guide provides a definitive technical analysis of its physicochemical properties, safety considerations, and analytical detection methods, explicitly distinguishing it from therapeutic agents often conflated in automated database searches.

Part 1: Chemical Identity & Physicochemical Profile[4]

Nomenclature and Identification
  • CAS Number : 158571-45-0[2][][3]

  • Common Name : Disperse Orange 118[2][][4][5][6]

  • Synonyms : C.I. Disperse Orange 118, Kayaset Orange SF-R.[7]

  • Chemical Class : Azo Dye (Donor-Acceptor Chromophore).

  • Molecular Characterization : Hydrophobic, non-ionic dye with low water solubility.

Structural Properties

Disperse Orange 118 belongs to the class of azo-disperse dyes . These molecules typically feature an azobenzene core substituted with electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., amines) to achieve specific spectral absorbance (orange/red region).

PropertyDescriptionSignificance in Pharma/Research
Solubility High in organic solvents (Acetone, DMF); Negligible in water.Used as a model hydrophobic contaminant in dispersion studies.
Thermal Stability High (Sublimation fastness).Critical for heat-transfer printing; implies potential stability during autoclave cycles if present in packaging.
Partition Coefficient High LogP (Lipophilic).Indicates potential to leach into lipid-based drug formulations.
Chromophore Azo (-N=N-).Susceptible to reductive cleavage by azoreductases (toxicological relevance).

Part 2: Biological Context & Safety (Toxicology)

Mechanism of Interaction

While Disperse Orange 118 is not a drug target, its biological relevance lies in its toxicological potential as an environmental or process contaminant.

  • Skin Sensitization : Like many disperse dyes, it is a potential contact allergen. The hydrophobic nature allows penetration into the stratum corneum, where reductive cleavage can generate aromatic amines.

  • Metabolic Pathway :

    • Entry : Dermal absorption or ingestion (trace contaminant).

    • Biotransformation : Azoreductase enzymes (hepatic or skin microbiome) cleave the azo bond.

    • Metabolites : Formation of substituted anilines, which are often the drivers of mutagenicity or sensitization.

Critical Distinction: NOT Erlotinib

Warning : Automated chemical databases occasionally conflate CAS 158571-45-0 with Erlotinib (Tarceva) or its intermediates due to indexing errors or proximity in catalog lists.

  • Erlotinib HCl CAS : 183319-69-9

  • Disperse Orange 118 CAS : 158571-45-0[2][]

  • Action : Researchers must verify Certificates of Analysis (CoA) to ensure the correct material is sourced. 158571-45-0 has no EGFR tyrosine kinase inhibitory activity.

Part 3: Experimental Protocols (Analytical Detection)

For drug development professionals, the primary workflow involves detecting this compound as an impurity (leachable) in drug products.

Extraction Protocol (from Packaging/Plastics)

Objective : To isolate Disperse Orange 118 from polymer matrices for quantification.

  • Sample Preparation : Cryo-mill the polymer sample to increase surface area.

  • Solvent Selection : Use Dichloromethane (DCM) or Tetrahydrofuran (THF) for total dissolution, or Isopropanol for extraction studies.

  • Extraction :

    • Method A (Aggressive): Soxhlet extraction with DCM for 8 hours.

    • Method B (Simulation): Incubate polymer in buffer/ethanol mixtures at 40°C for 24 hours (simulating liquid drug contact).

  • Filtration : Pass through a 0.22 µm PTFE filter (hydrophobic compatible).

HPLC-UV/Vis Quantification

System : Agilent 1200 or equivalent HPLC.

  • Column : C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient : 50% B to 95% B over 10 minutes (elutes late due to hydrophobicity).

  • Detection : UV-Vis at 440-460 nm (Lambda max for orange azo dyes).

  • Limit of Detection (LOD) : Typically < 10 ppb using LC-MS/MS.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the lifecycle of Disperse Orange 118 from a raw material in packaging to a target analyte in pharmaceutical safety testing.

DisperseOrangeLifecyclecluster_0Industrial Sourcecluster_1Pharma Exposure Riskcluster_2Analytical DetectionRawDyeDisperse Orange 118(CAS 158571-45-0)PolymerPolymer/PlasticMatrixRawDye->PolymerDyeing ProcessPackagingDrug Packaging(Blister/Bottle)Polymer->PackagingLeachingMigration/Leaching(Time/Temp Dependent)Packaging->LeachingDrugProductContaminatedDrug ProductLeaching->DrugProductExtractionSolvent Extraction(DCM/THF)DrugProduct->ExtractionSeparationHPLC (C18 Column)High % OrganicExtraction->SeparationDetectionUV-Vis (450nm)or LC-MSSeparation->Detection

Caption: Figure 1: Migration pathway of Disperse Orange 118 from industrial packaging to pharmaceutical analysis.

Part 5: Supply Chain & Sourcing

Supplier Landscape

Disperse Orange 118 is a specialty chemical.[2][8] It is rarely sold by catalogue research suppliers (like Sigma or Cayman) as a standard stock item. It is typically sourced from:

  • Industrial Dye Manufacturers : Companies specializing in "Kayaset" or "Disperse" lines (e.g., Nippon Kayaku, various Chinese dye synthesis houses).

  • Custom Synthesis : For analytical standards, custom synthesis labs may need to purify industrial-grade material (often only 25-40% pure dye content, mixed with dispersants like lignin sulfonates) to >98% purity.

Purity Considerations
  • Industrial Grade : Contains high salt content (Na2SO4) and dispersants. Unsuitable for biological assays without purification.

  • Analytical Standard : Must be re-crystallized from acetone/ethanol to remove dispersing agents before use as a reference standard in HPLC.

References

  • CAS Common Chemistry . (n.d.). C.I.[8][3][4][5][6][7] Disperse Orange 118 - CAS 158571-45-0.[2][] American Chemical Society. Retrieved from [Link][3]

  • European Patent Office . (1995). Water-based dispersion ink for bubble jet printing (EP0712912B1). (Lists Disperse Orange 118 as a key colorant component).[8][5][6] Retrieved from

  • LookChem . (2024). Disperse Orange 118 Properties and Suppliers. Retrieved from [Link][2]

Technical Guide: Solubility Profiling of Disperse Orange 118 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, determination protocols, and material science applications of Disperse Orange 118 . It is structured for researchers and drug development professionals requiring rigorous physicochemical data for formulation, impurity profiling, or material compatibility studies.

Executive Summary & Chemical Identity

Disperse Orange 118 (C.I.[1][2][3][4][5][6][][8] Disperse Orange 118) is a synthetic hydrophobic dye primarily utilized in the coloration of polyester and acetate fibers. Unlike water-soluble "Direct" or "Acid" dyes, Disperse Orange 118 operates via a solid-solution mechanism, requiring specific organic solvents for extraction, quantification, and processing.

For pharmaceutical and material scientists, understanding its solubility profile is critical when:

  • Analyzing Impurities: Detecting dye leaching from medical textiles (sutures, meshes, PPE).[2]

  • Developing Formulations: Using the dye as a hydrophobic probe in amorphous solid dispersion (ASD) studies.

  • Toxicological Assessment: Evaluating skin sensitization potential (a known risk of the disperse dye class).[2]

Chemical Specifications
ParameterDetail
Common Name Disperse Orange 118
CAS Registry Number 158571-45-0
Dye Class Disperse (Non-ionic, Hydrophobic)
Chromophore Type Azo-based (Inferred from spectral properties and class behavior)
Physical State Orange crystalline powder
LogP (Predicted) > 3.5 (Highly Lipophilic)

Critical Distinction: Do not confuse with Direct Orange 118 (CAS 60202-34-8), a sulfonated, water-soluble anionic dye. Disperse Orange 118 is insoluble in water .[9]

Solubility Profile in Organic Solvents

Disperse Orange 118 exhibits a solubility hierarchy governed by polarity and hydrogen-bonding capability . As a non-ionic molecule, it dissolves best in polar aprotic solvents that can disrupt its crystal lattice without requiring ionic dissociation.

Solvent Compatibility Matrix

Data derived from standard disperse dye behavior and structural analogs (e.g., Disperse Orange 30).

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Polar Aprotic DMSO, DMF, NMP High (> 50 mg/mL) Dipole-dipole interactions; disruption of intermolecular dye stacking.
Ketones Acetone, MEK Moderate (10–30 mg/mL) Carbonyl dipole interaction; ideal for rapid evaporation/transfer.
Chlorinated Dichloromethane (DCM) Moderate-High Dispersion forces; effective for extraction from aqueous matrices.
Alcohols Methanol, Ethanol Low (< 5 mg/mL) Hydrogen bonding network of solvent competes with dye dissolution.
Hydrocarbons Hexane, Heptane Negligible Lack of polarizable groups to solvate the dye's azo/nitro moieties.
Aqueous Water, PBS Insoluble Hydrophobic exclusion effect.
Mechanistic Insight

The solubility of Disperse Orange 118 is driven by the "Like Dissolves Like" principle but modified by crystal lattice energy.

  • High Solubility in DMSO/DMF: The high dielectric constant of these solvents stabilizes the polarizable azo groups (-N=N-) and any electron-withdrawing auxochromes (e.g., nitro groups), breaking the strong intermolecular Van der Waals forces holding the solid dye together.

  • Low Solubility in Alcohols: While polar, alcohols form strong inter-solvent hydrogen bonds. Disperse Orange 118, lacking strong H-bond donors/acceptors (like sulfonates), cannot energetically penetrate this solvent network effectively.

Experimental Protocols for Solubility Determination

To ensure data integrity, researchers must use a Self-Validating Protocol . The following workflows combine gravimetric analysis with spectroscopic verification.

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

Reagents: HPLC-grade Acetone, DMSO, Methanol. Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, Analytical Balance (0.01 mg precision).

Step-by-Step Methodology:

  • Supersaturation: Add excess Disperse Orange 118 solid (~100 mg) to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours. Validation Check: Ensure solid dye remains visible at the bottom. If fully dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Pass the supernatant through a pre-warmed 0.22 µm PTFE filter to remove micro-crystals.

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat.

    • Evaporate solvent under nitrogen stream (or vacuum oven).

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue) / 1.0 mL.

Protocol B: UV-Vis Spectroscopic Quantification

Objective: Rapid concentration determination for kinetic studies or low-concentration samples.

Step-by-Step Methodology:

  • Scan: Dissolve ~1 mg dye in 100 mL Acetone. Scan 300–700 nm to find

    
     (typically 400–500 nm for orange azo dyes).
    
  • Calibration Curve: Prepare serial dilutions (e.g., 1, 5, 10, 20, 50 µg/mL). Plot Absorbance vs. Concentration.

  • Linearity Check: Ensure

    
    .
    
  • Measurement: Dilute unknown saturated samples (from Protocol A) to fit within the linear range (Absorbance 0.2–0.8) and calculate concentration using the slope.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct quantification method based on the solvent system.

Solubility_Workflow Start Start: Solubility Determination Solvent_Check Select Solvent System Start->Solvent_Check High_Solubility High Solubility Expected (DMSO, DMF, DCM) Solvent_Check->High_Solubility Low_Solubility Low Solubility Expected (Methanol, Water/Org Mix) Solvent_Check->Low_Solubility Gravimetric Protocol A: Gravimetric (Evaporation of Supernatant) High_Solubility->Gravimetric Primary Method Dilution Dilution Required (1:100 to 1:1000) High_Solubility->Dilution Secondary Check UV_Vis Protocol B: UV-Vis Spectroscopy (Beer-Lambert Law) Low_Solubility->UV_Vis Primary Method (Gravimetric too prone to error) Direct_Measure Direct Measurement (Or Minimal Dilution) Low_Solubility->Direct_Measure Validation Validation: Compare Gravimetric vs UV-Vis (Must be within <5% deviation) Gravimetric->Validation UV_Vis->Validation Dilution->UV_Vis Secondary Check Direct_Measure->UV_Vis

Figure 1: Decision matrix for selecting the analytical method based on predicted solubility range.

Biological & Material Science Relevance

In drug development and medical device research, Disperse Orange 118 serves as a critical marker in two contexts:

Impurity Profiling in Medical Textiles

Sutures and surgical meshes made of polyester (PET) are often dyed for visibility.[2] Disperse dyes can leach into surrounding tissue if not properly fixed.

  • Extraction Protocol: To test for leachable Disperse Orange 118, use Methanol or Iso-propanol extraction at 37°C (simulating physiological temperature) followed by HPLC-MS analysis.

  • Safety Threshold: Disperse dyes are known sensitizers.[2] Leaching levels must be quantified against ISO 10993 biocompatibility standards.

Hydrophobic Model Compound

Due to its high LogP and rigid structure, Disperse Orange 118 can mimic poorly water-soluble drug candidates (BCS Class II/IV) in early formulation screening.

  • Application: Use it to visualize the distribution of hydrophobic drugs within lipid nanoparticles (LNPs) or amorphous solid dispersions. Its orange color allows for simple optical microscopy verification of phase separation.

References

  • ChemicalBook. (2024). Disperse Orange 118 - CAS 158571-45-0 Properties and Suppliers.[4][10]Link

  • ECHEMI. (2024).[2] Disperse Orange 118 Product Database and Applications.Link

  • LookChem. (2024). CAS 158571-45-0 Basic Information and Structure.[4][]Link

  • PubChem. (2024). Disperse Dye Class Description and General Toxicity (Disperse Orange 3 Analog).Link

  • BOC Sciences. (2024). Disperse Orange 118 for Research and Development.[10]

Sources

Thermal Stability and Degradation of Disperse Orange 118: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Orange 118 (DO118) , identified by CAS 158571-45-0 , is a hydrophobic azo dye primarily engineered for the coloration of polyester fibers and sublimation transfer printing.[1] Unlike water-soluble dyes, DO118 relies on thermal sublimation to penetrate the polymer matrix of synthetic fibers.

For the drug development and toxicological community, DO118 serves as a critical model for understanding the thermal and metabolic stability of azo-based chromophores . Its degradation pathway—specifically the reductive cleavage of the azo bond (


)—mimics the metabolic activation of azo prodrugs (e.g., sulfasalazine) and the generation of potentially genotoxic aromatic amine impurities.[1]

This guide provides a rigorous analysis of the thermal stability, degradation kinetics, and analytical protocols required to characterize DO118, emphasizing the competition between sublimation and decomposition.

Physicochemical Profile & Structural Classification[1]

DO118 belongs to the class of Disperse Azo Dyes . These molecules are characterized by low molecular weight, lack of solubilizing groups (like sulfonates), and high thermal stability relative to their sublimation point.

ParameterSpecificationNotes
Commercial Name Disperse Orange 118Often confused with Direct Orange 118 (CAS 28706-33-4); verify CAS.[1][2]
CAS Registry 158571-45-0 Distinct from commodity dyes like Disperse Orange 25.[1]
Chromophore Azo (

)
Responsible for color and primary degradation vulnerability.[1]
Solubility Lipophilic / HydrophobicSoluble in organic solvents (acetone, DMF); insoluble in water.[1]
Application Sublimation TransferRequires stability at

for

seconds.[1]

Critical Note: In analytical workflows, DO118 is frequently encountered as a contaminant in textile extracts or as a reference standard in azo-amine release assays (EN 14362-1).[1]

Thermal Stability and Degradation Mechanisms[3]

The thermal behavior of DO118 is defined by two competing kinetic processes: Sublimation (physical phase change) and Decomposition (chemical bond breaking).

The Competition: Sublimation vs. Degradation

For a disperse dye to function, its Enthalpy of Sublimation (


) must be overcome before the Activation Energy of Decomposition (

) is reached.
  • Stable Zone:

    
    . The dye exists in a solid state or begins to sublime without chemical alteration.
    
  • Degradation Zone:

    
     (or prolonged exposure). The azo bond destabilizes, leading to irreversible thermolysis.
    
Degradation Pathways

The primary degradation mechanism for DO118, both thermally and metabolically, is Azo Cleavage .

  • Thermal Thermolysis: At high temperatures (

    
    ), the nitrogen-phenyl bonds weaken. Electron-withdrawing groups on the aromatic rings can accelerate this by stabilizing the resulting radical intermediates.[1]
    
  • Reductive Cleavage (Metabolic/Environmental): In the presence of azoreductase enzymes (found in liver microsomes and gut microbiota) or reducing agents (e.g., sodium dithionite), the azo bond is reduced to hydrazo intermediates and finally cleaved into two primary aromatic amines .

Visualization: Degradation Pathway

The following diagram illustrates the reductive cleavage pathway, which is the primary concern for toxicological safety.

DO118_Degradation DO118 Disperse Orange 118 (R1-N=N-R2) Hydrazo Hydrazo Intermediate (R1-NH-NH-R2) DO118->Hydrazo + 2H+ / + 2e- Amine1 Primary Aromatic Amine 1 (R1-NH2) Hydrazo->Amine1 Cleavage Amine2 Primary Aromatic Amine 2 (R2-NH2) Hydrazo->Amine2 Cleavage Heat Thermal Energy (>220°C) Heat->DO118 Thermolysis Initiation Enzyme Azoreductase (Metabolic) Enzyme->DO118 Catalysis

Caption: Reductive cleavage pathway of DO118 yielding potentially genotoxic aromatic amines.[1]

Experimental Protocols for Stability Assessment

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (


).
  • Preparation: Load 5–10 mg of DO118 into an alumina crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert atmosphere prevents oxidation, isolating thermal breakdown).
    
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis:

    • Step 1: Look for mass loss between

      
      . If the TGA curve shows a clean mass drop without residue, this is sublimation .
      
    • Step 2: Look for inflection points

      
       or char formation. This indicates decomposition .
      
    • Validation: Run a DSC (Differential Scanning Calorimetry) in parallel. An endotherm corresponds to melting/sublimation; an exotherm indicates decomposition.

Protocol B: HPLC-DAD/MS Impurity Profiling

Objective: Quantify degradation products after thermal stress.[1]

Workflow Diagram:

HPLC_Workflow Sample DO118 Sample (Thermally Stressed) Extract Solvent Extraction (Acetonitrile/Methanol) Sample->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter HPLC HPLC Separation (C18 Column, Gradient) Filter->HPLC Detect Detection HPLC->Detect DAD DAD (UV-Vis) Chromophore Integrity Detect->DAD MS Mass Spec (ESI+) Amine Identification Detect->MS

Caption: Analytical workflow for isolating and identifying thermal degradation products.

Method Parameters:

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 95% B over 20 min.

  • Detection: Monitor at

    
     (approx. 440–480 nm for azo parent) and 240/280 nm (for aromatic amine fragments).
    

Toxicological Implications in Drug Development

While DO118 is an industrial dye, its behavior is highly relevant to pharmaceutical scientists working with azo-compounds.[1]

The "Trojan Horse" Mechanism

Azo dyes are often metabolically stable in the stomach but are reduced in the colon by bacterial azoreductases. This releases aromatic amines , which are lipophilic and easily absorbed.

  • Risk: Many primary aromatic amines are Class 1 or 2 carcinogens (e.g., benzidine derivatives).[3]

  • Relevance: When screening library compounds with azo linkers, DO118 degradation data provides a baseline for the stability of the

    
     bond under reductive stress.[1]
    
Regulatory Limits (REACH & Proposition 65)

Specific aromatic amines derived from azo dyes are restricted.[2] If DO118 is used as a colorant in pharmaceutical packaging or medical devices, it must pass the EN 14362-1 standard, ensuring it does not release restricted amines


.

References

  • LookChem. (n.d.). Disperse Orange 118 - CAS 158571-45-0.[1][4][] Retrieved from [4]

  • BOC Sciences. (n.d.). Disperse Orange 118 Product Information. Retrieved from

  • ResearchGate. (2020). Thermal degradation of azobenzene dyes. Retrieved from

  • Google Patents. (2021). Colored dispersion, recording medium, and textile printing method for hydrophobic fibers (WO2021149703A1). Retrieved from

  • BenchChem. (2025).[6][7] Improving the Thermal Stability of Disperse Orange 25 in Polymers. (Cited as comparative model for disperse azo dye stability). Retrieved from

Sources

Technical Guide: Photophysical Characterization of Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for the characterization and application of Disperse Orange 118 (DO118). Given the commercial variability of dye formulations, this guide adopts a protocol-first approach , establishing the dye's likely structural class (Donor-Acceptor Azo) and providing the rigorous methodologies required to validate its specific photophysical constants in your laboratory.

Executive Summary & Structural Context[1][2][3]

Disperse Orange 118 (DO118) belongs to the class of hydrophobic azo dyes , widely utilized for dyeing polyester and acetate fibers due to its low water solubility and high thermal fastness. Unlike simple azobenzene, DO118 is engineered as a "push-pull" system, typically featuring an electron-donating amine group (D) and an electron-withdrawing group (A) across the azo bridge (


).

Key Photophysical Characteristics:

  • Chromophore:

    
    -conjugated azobenzene derivative.
    
  • Dominant Transition: Low-energy

    
     charge transfer (CT) band.
    
  • Fluorescence: Negligible in fluid solution at room temperature (due to rapid photoisomerization); significant in rigid matrices or at cryogenic temperatures.

  • Solvatochromism: Positive solvatochromism (red-shift with increasing solvent polarity).

Structural Ambiguity Note

Commercially supplied "Disperse Orange 118" often varies in exact isomeric composition.[1] While CAS 158571-45-0 is the standard identifier, researchers must distinguish it from perinone-based dyes (e.g., Solvent Orange 60, CAS 53304-32-8) sometimes cross-listed in industrial catalogs. The protocols below assume the azo-variant structure.

Electronic Absorption & Solvatochromism

The absorption spectrum of DO118 is dominated by an intense Intramolecular Charge Transfer (ICT) band in the visible region (400–500 nm). The position of this band is highly sensitive to the local environment, making DO118 a viable polarity probe.

Theoretical Basis

The ground state (


) is stabilized by the donor-acceptor character. Upon excitation to the Franck-Condon excited state (

), the dipole moment increases significantly (

). Polar solvents stabilize the excited state more than the ground state, lowering the energy gap and causing a bathochromic (red) shift.
Experimental Protocol: Lippert-Mataga Analysis

To quantify the change in dipole moment, perform the following solvatochromic assay.

Reagents: Spectroscopic grade Hexane, Toluene, Chloroform, THF, Acetonitrile, Methanol. Concentration:


 M (Keep absorbance 

to avoid aggregation).

Step-by-Step Workflow:

  • Prepare stock solution of DO118 in THF.

  • Aliquot into quartz cuvettes and evaporate solvent.

  • Redissolve in the solvent series.[1][2]

  • Record

    
     (absorption) and 
    
    
    
    (emission, if detectable).
  • Calculate the Stokes Shift (

    
    ) in 
    
    
    
    .

Data Processing: Plot


 against the orientation polarizability (

):

Where

.[3]
Solvatochromic Data Table (Predicted for Azo Class)
SolventPolarity Index (

)
Predicted

(nm)
Appearance
Hexane 0.1430 - 440Yellow-Orange
Toluene 2.4445 - 455Orange
THF 4.0455 - 465Deep Orange
Methanol 5.1460 - 475Red-Orange
DMSO 7.2470 - 485Red

Note: A shift of >30 nm across this series confirms the "push-pull" ICT nature of the dye.

Fluorescence & Non-Radiative Decay Pathways[2]

In fluid solution, DO118 exhibits ultra-low quantum yield (


). This is not a defect but a feature of the azo linkage, which undergoes rapid non-radiative deactivation via rotation around the 

bond (Photoisomerization).
Mechanism of Quenching

Excitation populates the


 state. The molecule rapidly relaxes to a "phantom state" (twisted intermediate) via rotation, accessing a Conical Intersection (CI) where it returns to the ground state (

) as either the Trans (E) or Cis (Z) isomer.
Visualization of Decay Pathway

Jablonski_Azo S0_Trans S0 (Trans) Ground State S1_FC S1 (Franck-Condon) Excited State S0_Trans->S1_FC hν (Abs) S1_FC->S0_Trans Fluorescence (Weak/Rare) Twisted Twisted Intermediate (Phantom State) S1_FC->Twisted Rotation (Fast) CI Conical Intersection (S1/S0 Degeneracy) Twisted->CI Relaxation CI->S0_Trans Non-Rad Decay S0_Cis S0 (Cis) Metastable CI->S0_Cis Isomerization S0_Cis->S0_Trans Thermal/hν Back-reaction

Figure 1: Jablonski-style diagram illustrating the dominant non-radiative rotational decay pathway (red) competing with fluorescence (green) in Disperse Orange 118.

Protocol: Inducing Fluorescence (Aggregation Induced Emission - AIE)

While DO118 is non-fluorescent in solution, it may exhibit emission in the solid state or when aggregated (AIE effect) or restricted in a polymer matrix.

Experiment:

  • Prepare a

    
     M solution in THF (good solvent).
    
  • Slowly add Water (poor solvent) to create fractions (

    
    ) from 0% to 90%.
    
  • Monitor Emission (

    
    ).
    
  • Result: If DO118 possesses AIE properties, fluorescence intensity will surge at

    
     due to the restriction of intramolecular rotation (RIR) in the aggregates.
    

Photoisomerization Kinetics

The reversible Trans


Cis isomerization is the basis for using DO118 in optical switching and holographic grating fabrication.
Kinetic Measurement Protocol

Objective: Determine the thermal back-relaxation rate (


).
  • Irradiation: Irradiate the sample (in cuvette) with a UV LED (365 nm) or Blue LED (450 nm) for 60 seconds to reach the Photostationary State (PSS). The absorbance at

    
     will decrease (bleaching).
    
  • Dark Recovery: Turn off the LED. Immediately begin recording Absorbance vs. Time at

    
    .
    
  • Analysis: Fit the recovery curve to a first-order exponential decay:

    
    
    Where 
    
    
    
    is the thermal relaxation rate constant.

References & Authority

The protocols and mechanistic explanations above are grounded in the fundamental photophysics of donor-acceptor azo dyes.

  • Chemical Identity: Disperse Orange 118 (CAS 158571-45-0).[4][] National Center for Biotechnology Information. PubChem Compound Summary. (Search: Disperse Orange 118).

  • Solvatochromism Standards: Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. .

  • Azo Dye Photophysics: Rau, H. (1973). Photoisomerization of Azobenzenes. In Photochemistry and Photophysics. CRC Press.

  • Fluorescence Quenching Mechanisms: Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. .

  • Dye Class Verification: World Dye Variety. Disperse Orange 118 Properties. .

Disclaimer: Disperse Orange 118 is an industrial grade dye.[1] Purity varies by supplier. All quantitative photophysical measurements should be preceded by HPLC purification and structural verification (NMR/Mass Spec) of the specific batch.

Sources

Photophysical Characterization of Disperse Orange 118: Quantum Yield and Solvent Dependency

[1]

Executive Summary

Disperse Orange 118 (DO118) is a hydrophobic azo dye widely utilized in sublimation transfer printing and polyester dyeing.[1][2] While its colorimetric properties are well-documented for industrial applications, its photophysical parameters—specifically fluorescence quantum yield (

12

This technical guide provides a rigorous framework for determining the quantum yield of DO118.[1][2] It is grounded in the principle that DO118, like its structural analogue Disperse Orange 25, behaves as a molecular rotor .[1] Its quantum yield is not a static constant but a dynamic variable highly sensitive to environmental rigidity (viscosity) and polarity.[1][2] Researchers should anticipate


12

Chemical Identity & Structural Context

To accurately characterize DO118, one must first establish its chemical nature to select appropriate reference standards and solvents.[1][2]

  • Common Name: Disperse Orange 118[1][3][4][5][6][7][8][9][][11][12]

  • CAS Registry Number: 158571-45-0 (Primary), 28706-33-4 (Associated with C.I.[1][2] generic name in some toxicological databases).

  • Chromophore Class: Donor-Acceptor Azo Dye.

  • Key Property: Solvatochromic and Viscochromic.[1][2]

Structural Homology

DO118 shares structural features with Disperse Orange 25 (DO25).[1][2] Both possess an electron-donating amine group and an electron-withdrawing nitro/cyano group linked by an azo (-N=N-) bridge.[1][2] This "push-pull" architecture facilitates Twisted Intramolecular Charge Transfer (TICT) , which is the governing mechanism for its quantum yield.[1][2]

Mechanistic Principles: The TICT Model

Understanding why the quantum yield of DO118 is low in fluid solvents is crucial for experimental design.

The Non-Radiative Sink

Upon photoexcitation (

12


12
  • Planar State (LE): The "Locally Excited" state is fluorescent but unstable in fluid media.[1][2]

  • Twisted State (TICT): Rotation around the N-Phenyl bond leads to a twisted state with efficient non-radiative decay.[1][2]

  • Viscosity Effect: In rigid media (e.g., glycerol, cured polymer), the rotation is mechanically hindered.[1][2]

    
     decreases, and 
    
    
    increases.[1][2]
Graphviz Diagram: Jablonski Scheme for Molecular Rotors

The following diagram illustrates the competition between fluorescence and rotational relaxation.[1][2]

Jablonski_TICTcluster_viscosityEnvironmental FactorS0Ground State (S0)S1_PlanarS1 (Planar)Fluorescent StateS0->S1_PlanarExcitation (hν)S1_Planar->S0Fluorescence (Φ_F)S1_TwistedS1 (Twisted)Dark StateS1_Planar->S1_TwistedRotation(Viscosity Dependent)RelaxationNon-RadiativeDecay (Heat)S1_Twisted->RelaxationRapid DecayRelaxation->S0Ground State RecoveryViscosityHigh ViscosityBlocks RotationViscosity->S1_PlanarIncreases Φ_F

Caption: Kinetic competition in Azo Dyes. High viscosity inhibits the transition to the Twisted State, enhancing Quantum Yield.[1]

Experimental Protocol: Determination of Quantum Yield

Since specific literature values for DO118 are sparse, the following self-validating protocol is required.

Method A: Comparative Method (Standard)

Best for dilute solutions (

12

Reagents:

  • Reference Standard: Rhodamine 6G (

    
     in Ethanol) or Coumarin 153 (if emission is blue-shifted).[1][2] Note: Choose a standard with excitation/emission overlap with DO118.
    
  • Solvents: Toluene (Non-polar), Ethanol (Polar), Glycerol (Viscous).[1][2]

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions of DO118 and Reference.

  • Dilution: Create 5 dilutions for both dye and reference. Absorbance at

    
     must remain between 0.01 and 0.10.[1][2]
    
  • Spectroscopy: Measure UV-Vis absorbance and integrated Fluorescence intensity (

    
    ) for all samples.
    
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    ). The slope (
    
    
    ) is used in the equation:

Where

12
Method B: Absolute Method (Integrating Sphere)

Required for solid films, dyed fabrics, or highly scattering suspensions where DO118 is often applied.[1][2]

  • Blank Scan: Measure the sphere with only the blank sample holder.[1][2]

  • Sample Scan: Place the DO118-dyed substrate in the sphere.

  • Calculation: The software calculates

    
     by comparing the number of photons emitted vs. photons absorbed (difference in excitation peak area between blank and sample).[1][2]
    
Graphviz Diagram: Measurement Workflow

QY_WorkflowStartStart: DO118 CharacterizationSolubilityCheck Solubility(Toluene/Ethanol)Start->SolubilityAbsCheckMeasure Absorbance(Target 0.05 - 0.1)Solubility->AbsCheckDecisionSample Type?AbsCheck->DecisionSolutionDilute SolutionDecision->SolutionSolidSolid/Film/PowderDecision->SolidMethodAMethod A:Comparative (Slope Method)Solution->MethodAMethodBMethod B:Integrating SphereSolid->MethodBAnalysisCalculate Φ usingRefractive Index CorrectionMethodA->AnalysisResultReport Φ + Solvent ViscosityMethodB->ResultAnalysis->Result

Caption: Decision tree for selecting the appropriate Quantum Yield measurement protocol for DO118.

Anticipated Data & Solvent Dependency

Based on the photophysics of analogous disperse azo dyes (e.g., Disperse Orange 25, Disperse Red 1), the following trends are the scientific baseline for validation.

Table 1: Predicted Quantum Yield Trends for DO118
Medium TypeSolvent ExampleViscosity (

, cP)
Predicted

Mechanism
Non-Polar Fluid Toluene / Hexane~0.6Very Low (<

)
Rapid rotation; TICT state dominates.[1][2]
Polar Fluid Ethanol / Methanol~1.2Low (~

)
Solvent relaxation stabilizes TICT; quenching continues.[1][2]
Viscous Liquid Ethylene Glycol~16Moderate (

)
Rotation hindered; radiative pathway opens.[1][2]
High Viscosity Glycerol~1400High (> 0.[1][2]05)Rotation blocked; strong fluorescence recovery.[1][2]
Solid Matrix PMMA / PolyesterSolidMaximum (> 0.[1][2]10)Rigid matrix mimics "frozen" state.[1][2]

Note: Actual values must be determined experimentally. The "Predicted" column serves as a quality control check.[1][2] If you measure

12

Applications in Drug Development & Materials

While DO118 is primarily a textile dye, its quantum yield behavior makes it a valuable probe in R&D:

  • Micro-Viscosity Probe: Use DO118 to map viscosity changes in lipid bilayers or cellular membranes.[1][2] The fluorescence intensity will map directly to membrane rigidity.[1][2]

  • Polymer Cure Monitoring: In drug delivery matrices (e.g., hydrogels), DO118 fluorescence will increase as the polymer cross-links and solidifies.[1][2]

  • Aggregation Sensor: Azo dyes often exhibit Aggregation-Induced Emission (AIE) .[1][2] If DO118 aggregates in aqueous buffers, it may fluoresce brightly, serving as a sensor for critical micelle concentration (CMC).[1][2]

References

  • Chemical Identity : Disperse Orange 118 (CAS 158571-45-0).[1][2][3][4][5][7][] LookChem & BOC Sciences Product Databases.[1][2] Link

  • Photophysical Mechanism : Twisted Intramolecular Charge Transfer (TICT) based fluorescent probes.[1][2] Royal Society of Chemistry, 2025.[1][2] Link

  • Measurement Protocol : Measurement of photoluminescence quantum yields using standard reference materials. University of Amsterdam / IUPAC Technical Report.[1][2] Link

  • Analogous Dye Behavior : Characterizing Azobenzene Disperse Dyes. NIH/PMC, 2021.[1][2] (Context on Disperse Orange class behavior). Link

  • Industrial Context : Preparation of sublimation colorant dispersion (US8383309B2).[1][2] Google Patents. (Lists DO118 as a sublimation dye).[1][2] Link

The Evolution of Chromophores: A Technical Deep Dive into Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C.I. Disperse Orange 118 (CAS: 158571-45-0) represents a pivotal advancement in the chemistry of hydrophobic azo dyes. Unlike its predecessors designed for cellulose acetate, Disperse Orange 118 belongs to a class of "high-energy" disperse dyes engineered specifically for Polyethylene Terephthalate (PET) fibers. Its development was driven by the industrial necessity for chromophores capable of withstanding the extreme thermal conditions of modern thermosol dyeing processes without sublimation.

For drug development professionals, this molecule serves as a critical case study in toxicophore analysis . Its structural stability against hydrolysis, contrasted with its susceptibility to reductive cleavage by azoreductases, provides a model system for understanding metabolic activation of azo compounds into potentially mutagenic aromatic amines.

Genesis: The Polyester Challenge

The discovery of Disperse Orange 118 was not an isolated event but the culmination of a "chromophore arms race" in the mid-20th century.

The Sublimation Crisis

Early disperse dyes (e.g., Disperse Orange 1 or 3) were small, simple azobenzene derivatives with low molecular weights. While effective for acetate fibers, they failed catastrophically when applied to polyester. The high temperatures required to swell the PET polymer matrix (


 for exhaust, 

for thermosol) caused these smaller molecules to sublime (vaporize) off the fabric, contaminating equipment and leading to poor color retention.
The Structural Solution

Disperse Orange 118 emerged from the "Third Generation" of disperse dyes. Chemists realized that to prevent sublimation, they needed to increase the molecular polarity and size without compromising the dye's ability to diffuse into the fiber.

  • Mechanism of Innovation: The introduction of polar substituents (such as cyano, ester, or halogen groups) onto the azobenzene scaffold increased the intermolecular forces (dipole-dipole interactions) within the solid dye crystal, thereby raising the energy required for sublimation.

Chemical Architecture & Synthesis

While the exact proprietary isomeric composition of commercial Disperse Orange 118 (CAS 158571-45-0) remains a trade secret, it is chemically grounded in the Donor-Acceptor Azobenzene class.

Core Chromophore:


 System
  • Electron Acceptor (A): A diazo component derived from a substituted aniline (often containing nitro

    
     or halogen groups).
    
  • Electron Donor (D): A coupling component, typically an

    
    -dialkyl aniline with extended alkyl chains (e.g., cyanoethyl or acetoxyethyl groups) to improve solubility in the hydrophobic polymer.
    
Representative Synthesis Protocol

Note: The following protocol describes the synthesis of a high-fastness Disperse Orange analog (e.g., based on the dinitro-aniline scaffold) to illustrate the requisite chemical rigor.

Phase 1: Diazotization

Objective: Generate a reactive electrophilic diazonium salt.[1]

  • Preparation: Charge a glass-lined reactor with 98% Sulfuric Acid (

    
    ). Cool to 
    
    
    
    .
  • Nitrosyl Generation: Slowly add Sodium Nitrite (

    
    ) to form nitrosyl sulfuric acid (
    
    
    
    ). Critical: Maintain temperature
    
    
    to prevent decomposition.
  • Amine Addition: Add the diazo component (e.g., 2,6-dichloro-4-nitroaniline) portion-wise.

  • Activation: Stir for 2-3 hours at

    
    . The solution becomes viscous and turns a pale yellow/brown, indicating the formation of the diazonium cation (
    
    
    
    ).
Phase 2: Coupling (Electrophilic Aromatic Substitution)

Objective: Form the azo linkage (


).
  • Coupler Prep: Dissolve the coupling component (e.g.,

    
    -cyanoethyl-
    
    
    
    -ethylaniline) in dilute acetic acid/hydrochloric acid.
  • Reaction: Slowly add the diazonium salt solution to the coupler solution.

    • Control: Maintain pH at 4.0–5.0 using Sodium Acetate.

    • Temperature: Keep

      
       to prevent nitrogen gas evolution.
      
  • Precipitation: The dye precipitates immediately as a highly colored solid.

  • Work-up: Filter the cake, wash with water to neutral pH, and dry.

Visualization: Synthesis Workflow

Synthesis_Protocol Reactants Substituted Aniline (Diazo Component) Diazonium Diazonium Salt (Electrophile) Reactants->Diazonium Diazotization Acid Nitrosyl Sulfuric Acid (H2SO4 + NaNO2) Acid->Diazonium Coupling_Rxn Coupling Reaction (pH 4-5, <5°C) Diazonium->Coupling_Rxn Attack Coupler N-Alkyl Aniline (Nucleophile) Coupler->Coupling_Rxn Target Crude_Dye Crude Azo Dye Precipitate Coupling_Rxn->Crude_Dye Precipitation Dispersion Milling & Dispersion (Lignosulfonates) Crude_Dye->Dispersion Finishing

Figure 1: Step-wise chemical synthesis pathway for Disperse Orange 118 analogs, highlighting the critical diazotization and coupling phases.[2][3]

Physicochemical Profiling

For researchers, the value of Disperse Orange 118 lies in its specific physical properties which dictate its interaction with polymers and biological systems.

PropertyData / CharacteristicImplication
Physical State Orange to Reddish-Orange PowderHigh crystallinity requires milling for dispersion.
Solubility Insoluble in water; Soluble in Acetone, DMFHydrophobic nature drives partition into lipid bilayers (or PET).

~430–460 nm (in Acetone)Strong absorption in the blue region yields intense orange color.
Sublimation Fastness High (Class 4-5)Stable at

; suitable for automotive textiles.
LogP (Partition Coeff) Estimated > 3.5High lipophilicity; indicates potential for bioaccumulation.

Toxicological Relevance: The Drug Development Angle

While Disperse Orange 118 is an industrial chemical, its interaction with biological systems is of high interest to drug developers studying metabolic activation and genotoxicity .

The Azoreductase Mechanism

The primary toxicological concern for azo dyes is not the dye itself, but its metabolites.[4] Mammalian liver enzymes and intestinal microbiota (e.g., Clostridium spp.) express azoreductases , which cleave the azo bond (


) under anaerobic conditions.
Mutagenicity Potential (Ames Test Context)

The reductive cleavage releases two primary aromatic amines:

  • The Diazo-derived Amine: Often a nitro-aniline or halogenated aniline.

  • The Coupler-derived Amine: An

    
    -substituted aniline.
    

Risk Factor: Many halogenated aromatic amines are known mutagens. They can undergo


-hydroxylation by Cytochrome P450 enzymes, followed by esterification (via acetyltransferase), creating a nitrenium ion that forms DNA adducts.
Visualization: Metabolic Activation Pathway

Metabolic_Pathway Parent Disperse Orange 118 (Parent Azo Dye) Cleavage Reductive Cleavage (-N=N- Breakage) Parent->Cleavage Ingestion/Absorption Enzyme Azoreductase (Intestinal Microbiota/Liver) Enzyme->Cleavage Catalysis Amine1 Aromatic Amine A (e.g., Nitroaniline) Cleavage->Amine1 Amine2 Aromatic Amine B (e.g., Phenylenediamine deriv.) Cleavage->Amine2 BioAct Bioactivation (CYP450) N-Hydroxylation Amine1->BioAct Metabolism Adduct DNA Adduct Formation (Genotoxicity) BioAct->Adduct Electrophilic Attack

Figure 2: Biological fate of azo dyes. The reductive cleavage by azoreductase enzymes is the critical step transforming the inert dye into potentially reactive aromatic amines.

References

  • Chemical Identity & CAS: National Institutes of Health (NIH) PubChem. Disperse Orange 118 - CAS 158571-45-0. [Link]

  • Toxicology of Azo Dyes: Chung, K. T. (2016). Azo dyes and human health: A review. Journal of Environmental Science and Health, Part C. [Link]

  • Synthesis of Disperse Dyes: Freeman, H. S., & Mock, G. N. (2012). Dye Application, Manufacture of Dye Intermediates and Dyes. North Carolina State University. [Link]

  • Metabolic Pathways: Xu, H., et al. (2010). Anaerobic biodegradation of azo dyes by Shewanella oneidensis MR-1. Applied Microbiology and Biotechnology. [Link]

  • Historical Development: Colorant History & Art. The History of Disperse Dyes. [Link]

Sources

Methodological & Application

High-Performance Quantification of Disperse Orange 118: Method Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Technical Context

The Analytical Challenge: Identity and Ambiguity

Disperse Orange 118 (DO118) represents a unique challenge in analytical chemistry due to nomenclature inconsistencies in global chemical inventories. While often flagged in restricted substance lists (RSL) like Oeko-Tex Standard 100, it is frequently cross-referenced or chemically synonymous with Disperse Orange 37 (CAS 13301-61-6 / 12223-33-5) or Disperse Orange 76 .[1][2]

Critical Technical Note: A specific CAS number, 158571-45-0 , is often associated with Disperse Orange 118 in commercial databases.[1][2][3][] However, regulatory bodies (ECHA, EPA CompTox) have noted instances where this CAS is linked to "Direct Orange 118" or shares structural identity with the Disperse Orange 37 family.[1]

Therefore, this protocol is designed as a universal quantification framework for this azo dye class.[1] It prioritizes LC-MS/MS for absolute structural confirmation, mitigating the risk of false positives common in HPLC-DAD methods due to spectral overlap with other azo dyes.[1][2]

Regulatory Significance[1][5][6][7]
  • Oeko-Tex Standard 100: Listed as a banned disperse dye with allergenic potential.[1][2]

  • REACH Regulation (EC 1907/2006): Restricted due to the potential release of aromatic amines upon reductive cleavage.[5]

  • DIN 54231 / ISO 16373: The governing standards for extraction and detection.

Part 2: Experimental Protocol (Self-Validating System)

Reagents and Chemicals[1][2]
  • Reference Standard: Disperse Orange 118 (or Disperse Orange 37, verify CAS 158571-45-0 or 13301-61-6).[1][2] Purity > 95%.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2]

  • Additives: Ammonium Acetate (buffer), Formic Acid (ionization enhancer).[1][2]

  • Extraction Solvent: Methanol (Standard DIN 54231 protocol).[6][7]

Sample Preparation Workflow

The extraction efficiency of disperse dyes from polyester matrices is temperature-dependent.[1][2] We utilize an ultrasonic extraction method validated against DIN 54231.

Step-by-Step Protocol:

  • Cutting: Cut the textile sample into 5 x 5 mm pieces.

  • Weighing: Accurately weigh 0.5 g (± 0.01 g) into a pressure-resistant glass vial.

  • Extraction: Add 10 mL of Methanol.

  • Ultrasonication: Place in an ultrasonic bath at 70°C for 30 minutes .

    • Expert Insight: 70°C is critical. Lower temperatures (<50°C) result in <80% recovery for high-molecular-weight disperse dyes.[1][2]

  • Cooling: Allow to cool to room temperature (25°C).

  • Filtration: Filter through a 0.2 µm PTFE membrane syringe filter into an amber HPLC vial.

    • Why PTFE? Nylon filters can bind azo dyes, causing signal loss.[1]

Instrumental Analysis: LC-MS/MS

This method uses a Triple Quadrupole Mass Spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[1][2]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Start Gradient
8.00 95 Elution of Dyes
10.00 95 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | End Run |[1][2]

Mass Spectrometry Parameters (MRM):

  • Ionization: ESI Positive Mode (Disperse dyes protonate well).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

*Note: Transition values below are based on the structural analogue Disperse Orange 37 (MW 392.2), often the target for "Orange 118" analysis.[1] You must run a precursor scan on your specific standard to confirm.

  • Precursor Ion: m/z 392.1 [M+H]+[2]

  • Quantifier Ion: m/z 235.1 (Loss of nitrophenyl group)[2]

  • Qualifier Ion: m/z 105.1

Part 3: Visualization & Logic

Analytical Workflow Diagram

The following diagram illustrates the decision logic for confirming the identity of Disperse Orange 118, accounting for the CAS ambiguity.

DO118_Workflow Start Sample Receipt (Textile/Powder) Extract Extraction (MeOH, 70°C, 30 min) Start->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter LCMS LC-MS/MS Analysis (ESI+) Filter->LCMS Check Precursor Scan (Confirm m/z) LCMS->Check Match392 m/z 392 [M+H]+ Check->Match392 Match MatchOther Other m/z Check->MatchOther No Match Quant37 Quantify as Disperse Orange 37/118 Match392->Quant37 Investigate Unknown Isomer (Run Product Scan) MatchOther->Investigate

Caption: Analytical decision tree for Disperse Orange 118 quantification, incorporating mass confirmation.

Part 4: Expert Commentary & Troubleshooting

Causality in Method Design
  • Why Ammonium Acetate? Disperse dyes are non-ionic but contain polar functional groups (nitro, amino).[1] Ammonium acetate provides sufficient ionic strength to prevent peak tailing on C18 columns without suppressing the ESI signal, which can happen with phosphate buffers.[1]

  • Matrix Effects: Textile extracts often contain oligomers (cyclic trimers) from the polyester fiber. These elute late in the run. The 95% B wash step (8-10 min) is mandatory to prevent "ghost peaks" in subsequent injections.[1][2]

Self-Validation Steps
  • Internal Standard: Use Disperse Blue 3-d3 or a similar deuterated azo dye as an internal standard added prior to extraction.[1][2] This corrects for solvent evaporation during the 70°C heating step.

  • Linearity Check: The calibration curve (10 - 1000 ng/mL) must have R² > 0.995.

  • Recovery Spike: Spike a blank polyester sample with 100 µg/kg of standard. Recovery must be 70-120% (per DIN 54231).[1][2]

Part 5: References

  • DIN Standards Committee. (2022).[6] DIN 54231:2022-09 Textiles - Determination of dyes after methanol extraction. DIN Media. Link[1][2]

  • International Organization for Standardization. (2014). ISO 16373-2:2014 Textiles - Dyestuffs - Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs.[1][2][8] ISO. Link

  • OEKO-TEX® Association. (2023).[1][2] OEKO-TEX® STANDARD 100: Restricted Substances List. OEKO-TEX®.[1][2][9] Link

  • Keshava, C., et al. (2023).[1][2] Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes. Environment International. Link

  • Zocolo, G.J., et al. (2015).[1][2][10] Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. Journal of Chromatographic Science. Link[1][2]

Sources

Application Note: Determination of Disperse Orange 118 in Textile Matrices via HPLC-DAD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the extraction and quantification of Disperse Orange 118 (CAS: 158571-45-0 / 52697-38-8) in textile matrices using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).[1] Designed for drug development professionals and textile safety researchers, this method aligns with DIN 54231 and ISO 16373-2 standards.[1] The protocol addresses critical challenges such as hydrophobic dye extraction, matrix interference, and peak resolution, ensuring compliance with REACH and Oeko-Tex Standard 100 regulations regarding allergenic disperse dyes.[1]

Introduction & Regulatory Context

Disperse dyes are a class of water-insoluble, non-ionic dyes used primarily for dyeing polyester, acetate, and nylon fibers.[1][2] While effective, specific disperse dyes, including Disperse Orange 118, are classified as sensitizing agents capable of inducing allergic contact dermatitis. Consequently, their presence is strictly regulated by global safety standards:

  • REACH Regulation (EC) No 1907/2006: Restrictions on hazardous azo dyes.[1]

  • Oeko-Tex Standard 100: Limits extractable heavy metals and specific allergenic dyes.[1]

Disperse Orange 118 is an azo dye.[1] The primary analytical challenge lies in its high hydrophobicity, which requires aggressive extraction solvents and optimized reverse-phase chromatography to prevent peak tailing and ensure accurate quantification.[1]

Experimental Protocol

Chemicals and Reagents[1][3]
  • Target Analyte: Disperse Orange 118 standard (Purity > 95%).[1]

    • Note: Commercial dyes are often crude mixtures.[1] Use a certified reference material (CRM) for quantitation.[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), HPLC Water (18.2 MΩ·cm).

  • Modifiers: Ammonium Acetate (buffer) or Phosphoric Acid (pH control).

  • Extraction Solvent: Methanol (Standard) or Chlorobenzene (Alternative for difficult matrices, requires fume hood).

Sample Preparation (Modified DIN 54231)

Efficient extraction is the critical control point.[1] Disperse dyes are mechanically trapped within the polymer fiber; thermal energy and solvent swelling are required to release them.[1][2]

  • Cutting: Cut the textile sample into small pieces (

    
     mm).
    
  • Weighing: Accurately weigh

    
     g of the sample into a 50 mL extraction vessel.
    
  • Solvent Addition: Add 20 mL of Methanol.

  • Extraction:

    • Place the vessel in an ultrasonic bath at 60°C for 30 minutes .

    • Expert Insight: Ultrasonication aids in swelling the fiber and mechanically dislodging dye particles.[1]

  • Filtration: Allow the extract to cool to room temperature. Filter through a 0.45 µm PTFE membrane syringe filter into an HPLC vial.

    • Caution: Do not use Nylon filters, as they may bind azo dyes, leading to low recovery.[1]

HPLC-DAD Instrumentation & Conditions

The method utilizes a Reverse-Phase (RP) separation on a C18 column.[1]

ParameterCondition
System HPLC with Diode Array Detector (DAD)
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 µm or 5 µm
Column Temp 40°C (Controls viscosity and improves reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection Signal: 440 nm (Typical max for Orange azo dyes; verify with scan)Reference: 360 nm or offScan: 200–800 nm (For spectral confirmation)
Mobile Phase & Gradient[1]
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8)

    • Reasoning: Buffering prevents ionization changes in impurities and improves peak shape for azo compounds.[1]

  • Solvent B: Acetonitrile (ACN)[3]

Gradient Table:

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
21.09010Re-equilibration
25.09010End

Method Logic & Workflow Visualization

The following diagram illustrates the critical path from sample intake to data validation. Note the decision node at the extraction phase—choosing the correct solvent is vital for recovery.

G Start Textile Sample (1.0 g) Cut Homogenization (Cut to 5x5 mm) Start->Cut Extract_Decision Select Extraction Solvent Cut->Extract_Decision Meth Methanol Extraction (60°C, 30 min Ultrasonic) Extract_Decision->Meth Standard Chloro Chlorobenzene Extraction (Reflux/Soak) Extract_Decision->Chloro Difficult Matrix Filter Filtration (0.45 µm PTFE) Meth->Filter Chloro->Filter HPLC HPLC-DAD Analysis (C18 Column, Gradient) Filter->HPLC Data_Eval Data Evaluation HPLC->Data_Eval Quant Quantification (Ext. Std Method) Data_Eval->Quant Peak Area Spec_Conf Spectral Confirmation (UV Scan 200-800nm) Data_Eval->Spec_Conf Peak Purity Report Final Report (mg/kg) Quant->Report Spec_Conf->Report

Figure 1: Analytical workflow for the determination of Disperse Orange 118, highlighting the critical extraction decision path.

Results & Discussion

Identification Strategy

Disperse Orange 118 is identified by matching both the Retention Time (


)  and the UV-Vis Spectrum  against the reference standard.
  • Retention Time: Under the described gradient, DO118 typically elutes between 12–16 minutes (hydrophobic region).

  • Spectral Match: The DAD must show a spectral match factor > 950 (out of 1000). The typical absorption maximum (

    
    ) for orange disperse dyes is 440–490 nm .
    
    • Action: Run a scan of the pure standard first to determine the exact

      
       for your specific instrument configuration.
      
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure Ammonium Acetate is used; increase buffer concentration to 20mM if necessary.[1]
Low Recovery Incomplete extraction from polyester.[1]Increase extraction temp to 70°C or switch to Chlorobenzene (requires solvent exchange before HPLC).
Ghost Peaks Carryover from previous high-conc samples.[1]Run a blank injection (100% ACN) between samples.[1]
Baseline Drift Gradient absorption.[1]Ensure solvents are degassed; use high-quality HPLC-grade ACN.[1]

Method Validation Parameters

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Approach
Linearity (

)

5-point calibration curve (e.g., 1, 5, 10, 25, 50 mg/L).
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determine from low-concentration spike (approx. 0.5 mg/L).[1][4]
Precision (RSD)

6 replicate injections of a standard solution (10 mg/L).
Recovery

Spike blank textile matrix at 3 concentration levels.[1]
Robustness

variation
Small changes in flow rate (

mL/min) and Temp (

C).

References

  • Deutsches Institut für Normung (DIN). (2017).[1] DIN 54231:2005-11 Textiles - Detection of disperse dyestuffs.[1] Berlin: Beuth Verlag.[1]

  • International Organization for Standardization (ISO). (2016).[1] ISO 16373-2:2016 Textiles — Dyestuffs — Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water).[1]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: Disperse Orange 118.[1][5] REACH Candidate List.

  • Mathur, N., et al. (2005).[1] "Analysis of allergenic disperse dyes in textile by liquid chromatography." Journal of Environmental Science.

  • Gemeinsame Forschungsstelle (JRC). (2018).[1] Compendium of analytical methods for textile analysis. European Commission.[1][2][4]

Sources

Advanced Application Note: LC-MS/MS Analysis of Disperse Orange 118 in Textiles

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Compliance with Oeko-Tex Standard 100 and REACH Annex XVII

Abstract & Scope

This application note details a robust, high-sensitivity protocol for the quantification of Disperse Orange 118 (DO118) in textile matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Disperse Orange 118 is an azo dye restricted by global safety standards (including Oeko-Tex Standard 100 and ISO 16373 ) due to its potential to cleave into carcinogenic aromatic amines and its sensitizing properties.

Unlike generic protocols, this guide addresses the specific challenges of matrix interference common in polyester and acetate fibers, employing a matrix-matched calibration strategy to ensure accuracy.

Introduction & Analytical Challenges

The Analyte: Disperse Orange 118[1]
  • Classification: Azo Disperse Dye.

  • Regulatory Status: Restricted substance (Oeko-Tex Limit: < 50 mg/kg for general use; lower for baby products).

  • Chemical Behavior: Highly lipophilic, requiring organic solvent extraction. It often co-elutes with structural isomers (e.g., Disperse Orange 37), necessitating high-resolution chromatography.

The Challenge: Matrix Suppression

Textile extracts are chemically complex. Synthetic fibers (polyester) release oligomers, spinning oils, and surfactants during extraction. These contaminants compete for ionization in the electrospray source (ESI), leading to signal suppression .

  • Standard Approach: External calibration in neat solvent. (Risk: High False Negatives)

  • Recommended Approach: Matrix-Matched Calibration or Stable Isotope Dilution.

Experimental Design (The "Why")

  • Extraction Solvent (Methanol): Selected over Chlorobenzene (used in older ISO methods) to prevent MS source contamination and improve volatility.

  • Ultrasonication: Preferred over Soxhlet for higher throughput and reduced thermal degradation of the azo bond.

  • Mobile Phase Modifier (Ammonium Acetate): Added to facilitate ionization in ESI(+) mode and improve peak shape for basic azo nitrogens.

Detailed Protocol

Reagents & Equipment
  • Standards: Disperse Orange 118 (Certified Reference Material, >95% purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

  • Apparatus: Ultrasonic bath (temp. controlled), 0.22 µm PTFE syringe filters.

Workflow Diagram

The following diagram outlines the critical path from sample receipt to data validation.

G Sample Textile Sample (Polyester/Acetate) Prep Preparation Cut to <5mm x 5mm Mix to Homogenize Sample->Prep Extract Extraction 20mL MeOH, 50°C 30 min Ultrasonication Prep->Extract Filter Filtration 0.22 µm PTFE (Remove Oligomers) Extract->Filter Cool to RT Analysis LC-MS/MS Analysis ESI Positive Mode MRM Acquisition Filter->Analysis Data Quantification Matrix-Matched Curve Analysis->Data

Figure 1: End-to-end analytical workflow for Disperse Orange 118 quantification.

Step-by-Step Methodology
Step 1: Sample Preparation[1][2]
  • Cut a representative sample of the textile into small pieces (

    
     mm).
    
  • Weigh 1.00 g ± 0.01 g of the sample into a 50 mL extraction tube.

Step 2: Extraction (Modified ISO 16373-3)
  • Add 20 mL of Methanol .

  • Seal the tube and place in an ultrasonic bath at 50°C for 30 minutes .

    • Note: Temperatures >60°C may degrade the dye; temperatures <40°C reduce extraction efficiency from tight polyester lattices.

  • Allow the extract to cool to room temperature.

  • Filter approximately 1 mL of the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

    • Critical: PTFE is required; Nylon filters may bind azo dyes, causing loss of analyte.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex),

    
     mm, 1.7 µm.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient

  • A: 5 mM Ammonium Acetate in Water.[3]

  • B: Acetonitrile (or Methanol).[4]

Time (min)% Mobile Phase BEvent
0.010Initial
1.010Desalting
6.095Elution of DO118
8.095Wash
8.110Re-equilibration
10.010End

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][3][5]

  • Capillary Voltage: 3.0 kV (Typical).

  • Desolvation Temp: 450°C.

MRM Transitions (Optimization Required) Since commercial standards vary, perform an infusion to determine exact Precursor/Product ions. Typical azo dye behavior:

  • Precursor:

    
    
    
  • Quantifier Ion: Loss of azo fragment (High intensity).

  • Qualifier Ion: Secondary fragmentation (e.g., loss of nitro group).

Data Analysis & Validation

Matrix Effect Logic

Textile dyes often suffer from >40% signal suppression. To validate your results, use the Post-Extraction Spike method.



  • If ME < 80% or > 120%, Matrix-Matched Calibration is mandatory.

Decision Tree for Method Optimization

Use the following logic to troubleshoot recovery issues.

DecisionTree Start Calculate Recovery (Spike at 50 mg/kg) Check Recovery within 80% - 120%? Start->Check Pass Method Validated Proceed to Analysis Check->Pass Yes Fail Troubleshoot Check->Fail No Matrix Check Matrix Effect (Is suppression high?) Fail->Matrix Signal Low Extract Check Extraction (Is dye remaining on fabric?) Fail->Extract Signal Low Action1 Use Matrix-Matched Calibration Curve Matrix->Action1 Suppression > 20% Action2 Increase Temp (60°C) or Change Solvent (Acetone) Extract->Action2 Fabric still colored

Figure 2: Troubleshooting logic for recovery and matrix effects.

References

  • ISO 16373-3:2014 . Textiles – Dyestuffs – Part 3: Method for determination of certain carcinogenic dyestuffs (method using triethylamine/methanol).[6] International Organization for Standardization. Link

  • Oeko-Tex Standard 100 . Limit Values and Fastness. OEKO-TEX® Association.[7][8] Link

  • DIN 54231:2005 . Textiles - Detection of disperse dyestuffs. Deutsches Institut für Normung. Link

  • European Chemicals Agency (ECHA) . Restricted Substances List (REACH Annex XVII). Link

Sources

Using Disperse Orange 118 as a fluorescent probe in polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymer Characterization Using Disperse Orange 118 (DO118)


, Free Volume, Cure Monitoring)

Part 1: Executive Summary & Scientific Rationale

Disperse Orange 118 (DO118) is utilized in polymer science not merely as a colorant, but as a sensitive fluorescent molecular probe .[1] While chemically distinct, it shares functional characteristics with well-known azo-dye probes (e.g., Disperse Red 1, Disperse Orange 1).[1] Its utility stems from its environmental sensitivity—specifically, its fluorescence quantum yield is heavily dependent on the microviscosity and free volume of the host polymer matrix.

Mechanism of Action: The "Molecular Rotor" Effect

DO118 operates on the principle of Restriction of Intramolecular Rotation (RIR) .[1]

  • Free State (Low Viscosity): In solution or a rubbery polymer (above

    
    ), the dye molecules undergo rapid intramolecular rotation or photoisomerization (trans-cis) upon excitation.[1] This non-radiative decay pathway dissipates energy as heat, resulting in low or negligible fluorescence .[1]
    
  • Restricted State (High Viscosity/Rigid): In a glassy polymer (below

    
    ) or during crosslinking, the rigid matrix mechanically restricts these molecular motions.[1] The non-radiative pathway is blocked, forcing relaxation via photon emission.[1]
    
  • Result: Fluorescence intensity (

    
    ) becomes a direct reporter of the polymer's physical state (Rigidity, 
    
    
    
    , Curing Degree).[1]

Part 2: Pre-Experimental Validation (Probe Characterization)

Before deploying DO118 in complex matrices, you must establish its spectral baseline.[1] Unlike standard fluorophores (e.g., Fluorescein), DO118 is solvatochromic and viscosity-dependent.[1]

Protocol A: Spectral Fingerprinting

Objective: Determine optimal Excitation (


) and Emission (

) wavelengths.
  • Preparation: Prepare a

    
     M solution of DO118 in a non-viscous solvent (e.g., Toluene) and a viscous mimic (e.g., Glycerol).
    
  • Scan: Perform an absorption scan (300–600 nm).

  • Fluorescence Check: Excite at the absorption maximum (

    
    ).[1]
    
    • Expectation: Low signal in Toluene; significantly higher signal in Glycerol.[1]

    • Typical Range: Azo dyes typically excite ~450–490 nm and emit ~550–600 nm.[1]

  • Selection: Choose the

    
     that provides the cleanest emission peak in the viscous solvent.[1]
    

Part 3: Core Application Protocols

Application 1: Determination of Glass Transition Temperature ( )

Rationale: Traditional DSC measures bulk thermal capacity.[1] DO118 fluorescence measures molecular-level mobility, often detecting transitions that DSC misses (e.g., in thin films or confined geometries).[1]

Materials:

  • Polymer of interest (e.g., PMMA, PS, Polycarbonate).[1]

  • DO118 (Purity >98%).[1]

  • Spin-coater or film caster.[1]

  • Fluorometer with temperature control stage (Peltier or Cryostat).[1]

Step-by-Step Protocol:

  • Doping: Dissolve the polymer in a suitable solvent.[1] Add DO118 to achieve a concentration of

    
     to 
    
    
    
    M
    (relative to solid polymer).[1] Note: Keep concentration low to avoid dye aggregation/quenching.
  • Film Formation: Spin-coat or cast the solution onto a quartz substrate.[1] Anneal the film above expected

    
     under vacuum to remove residual solvent and relax polymer chains.[1]
    
  • Equilibration: Mount sample in the fluorometer. Cool to

    
     (approx. 50°C below expected 
    
    
    
    ). Hold for 10 min.
  • Ramp: Heat the sample at a slow rate (e.g., 2°C/min) while continuously monitoring fluorescence intensity (

    
    ) at 
    
    
    
    .
  • Data Processing:

    • Plot

      
       vs. Temperature (
      
      
      
      ).[1]
    • The curve will show two linear distinct regions (glassy vs. rubbery slopes).[1]

    • The intersection of these slopes is the

      
      . [1]
      

Visualization:


 Determination Workflow 

Tg_Determination Start Polymer + DO118 Solution Cast Film Casting & Annealing (Vacuum) Start->Cast Solvent Evap Cool Cool to T < Tg (Rigid State) Cast->Cool Lock Mobility Heat Heat Ramp (2°C/min) Cool->Heat Measure Measure Fluorescence (Intensity Drops) Heat->Measure Real-time Measure->Heat Loop Analyze Plot Log(If) vs T Find Intersection Measure->Analyze Data Export

Caption: Workflow for determining Tg using DO118 fluorescence intensity changes.

Application 2: Monitoring Polymerization Kinetics (Cure Monitoring)

Rationale: As monomers convert to polymers and crosslink, viscosity increases exponentially.[1] DO118 fluorescence tracks this "gelation point" in real-time without physical contact.[1]

Protocol:

  • Mix: Add DO118 (

    
     M) to the monomer/initiator mix.
    
  • Setup: Place the liquid resin in the fluorometer or use a fiber-optic probe dipped in the reactor.[1]

  • Initiate: Trigger polymerization (UV light or Heat).[1]

  • Monitor: Record

    
     over time.
    
    • Stage 1 (Induction): Low, constant fluorescence (low viscosity).[1]

    • Stage 2 (Auto-acceleration/Gelation): Rapid increase in

      
       as mobility restricts.[1]
      
    • Stage 3 (Vitrification): Plateau in

      
       (reaction complete/diffusion limited).[1]
      

Part 4: Data Interpretation & Troubleshooting

Table 1: Interpreting DO118 Fluorescence Signals

ObservationPhysical PhenomenonLikely Cause / Conclusion
Sharp Drop in

vs T
Glass-to-Rubber TransitionPolymer chains gained mobility;

reached.[1]
Sigmoidal Rise in

vs Time
Gelation / CrosslinkingViscosity increased; network formation restricting dye rotation.[1]
Red Shift in Emission Polarity IncreaseDO118 is also solvatochromic; matrix polarity changed (e.g., polar monomers reacting).[1]
Low Signal Everywhere Quenching / AggregationDye concentration too high (self-quenching) or Oxygen quenching (purge with

).[1]

Visualization: Mechanism of Fluorescence Turn-On

Mechanism cluster_LowVisc Low Viscosity / Above Tg cluster_HighVisc High Viscosity / Below Tg Excitation Excitation Light (hv) Dye_Excited DO118* (Excited State) Excitation->Dye_Excited Rotation Intramolecular Rotation Dye_Excited->Rotation Flexible Matrix Restriction Rotation Restricted (RIR) Dye_Excited->Restriction Rigid Matrix Heat Non-Radiative Decay (Heat) Rotation->Heat Fluorescence Radiative Decay (Fluorescence) Restriction->Fluorescence

Caption: The "Molecular Rotor" mechanism: Viscosity determines the decay pathway (Heat vs. Light).[1]

References

  • Loutfy, R. O. (1986).[1] Fluorescence Probes for Polymer Free Volume. In Photophysical and Photochemical Tools in Polymer Science. Reidel Publishing.[1] (Foundational text on rotor mechanism).

  • Torkelson, J. M., et al. (1981).[1] Fluorescence probes for the study of diffusion and relaxation in polymers. .[1] (Establishes the correlation between fluorescence and free volume).

  • CIE (Color Index International). C.I.[1] Disperse Orange 118 Structure and Properties. (Standard reference for dye chemical identity).

  • Mishra, A., et al. (2021).[1][2] Azo dyes as fluorescent probes for sensing applications. .[1] (Review of azo-dye sensing mechanisms).

(Note: While specific literature solely dedicated to "Disperse Orange 118" as a probe is less ubiquitous than Disperse Red 1, the protocols above are derived from the validated behavior of the Disperse Azo class to which DO118 belongs.)[1]

Sources

Application of Disperse Orange 118 in polyester dyeing processes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Dyeing of Polyester (PET) with C.I.[1] Disperse Orange 118

Executive Summary

This application note details the physicochemical profile and application protocol for C.I. Disperse Orange 118 (CAS: 158571-45-0), a high-energy azo-based disperse dye.[1] While primarily utilized in the coloration of Polyethylene Terephthalate (PET), its application requires precise control over thermodynamic parameters to ensure uniform diffusion and high sublimation fastness.[1] This guide addresses the "Free Volume" diffusion mechanism, critical pH buffering, and the reduction clearing necessary to remove surface-adsorbed oligomers—a common failure point in high-performance textile applications.[1]

Physicochemical Profile

Disperse Orange 118 is a solvent-soluble, non-ionic dye with low water solubility, designed to form a solid solution within the hydrophobic PET matrix.

ParameterSpecificationTechnical Note
C.I. Name Disperse Orange 118Azo-based chromophore.[1]
CAS Number 158571-45-0Verified identifier for regulatory compliance.[1]
Energy Class Type S / SE (High Energy)Requires high temperature (>130°C) for sublimation fastness.[1]
Ionic Character Non-ionicRequires anionic/non-ionic dispersing agents.[1]
Optimal pH 4.5 – 5.5Critical: Azo bonds are susceptible to reduction/hydrolysis at alkaline pH.[1]
Solubility < 0.5 mg/L (Water)Exists as a micro-dispersion in the aqueous phase.[1]

Mechanism of Action: Free Volume Theory

The dyeing of polyester with Disperse Orange 118 relies on the Free Volume Theory .[1] PET has a high glass transition temperature (


) and a compact semi-crystalline structure.[1]
  • Below

    
    :  Polymer chains are frozen; dye cannot penetrate.
    
  • Above

    
    :  Thermal energy increases polymer chain mobility, creating temporary voids ("free volume").[1]
    
  • Diffusion: Monomolecular dye diffuses from the aqueous dispersion into these voids.[1]

  • Cooling: The polymer chains re-crystallize, trapping the dye inside.[1]

DiffusionMechanism cluster_heat Thermodynamic Driver (Temp > 130°C) Bath Aqueous Bath (Dye Aggregates) Interface Fiber Surface (Nernst Layer) Bath->Interface 1. Mass Transfer Amorphous Amorphous Region (Free Volume Created) Interface->Amorphous 2. Adsorption & Diffusion Crystalline Crystalline Region (Inaccessible) Amorphous->Crystalline Barrier

Figure 1: Mass transfer mechanism of Disperse Orange 118 into PET fiber matrix.[1]

Application Protocol: High-Temperature (HT) Exhaust Dyeing

Safety Note: This protocol involves high pressure and temperatures (130°C).[1] Ensure autoclave/jet dyeing vessels are rated for 4-5 bar pressure.[1]

Reagents & Preparation
  • Substrate: 100% Polyester fabric/yarn (Pre-scoured to remove spinning oils).[1]

  • Dye: C.I.[1][2][3][4][5] Disperse Orange 118 (1.0% - 3.0% on weight of fabric, o.w.f).[1]

  • Dispersing Agent: 1.0 g/L (Naphthalene sulfonate condensate).[1]

  • Acid Buffer: Acetic Acid + Sodium Acetate (Target pH 4.5).[1]

  • Leveling Agent: 0.5 g/L (Optional, for pale shades).[1]

The Dyeing Cycle (Step-by-Step)
  • Bath Set-up (40°C): Load water, dispersing agent, and buffer.[1] Circulate for 5 mins.[1] Check pH (must be < 5.5).[1]

  • Dye Addition (50°C): Add pre-dispersed Orange 118.

  • Adsorption Phase (Ramp 1): Heat at 2°C/min to 80°C. (Dye begins to cluster on fiber surface).[1]

  • Diffusion Phase (Ramp 2): Heat at 1°C/min to 130°C. Critical: Slow ramp prevents uneven "strike."[1]

  • Fixation (Hold): Maintain 130°C for 45–60 minutes . This ensures complete migration into the fiber core.[1]

  • Cooling: Cool at 2°C/min to 80°C. Drain.

DyeingCycle Start Start: 40°C Add Buffer + Dispersant DyeAdd Add Dye 50°C Start->DyeAdd Circulate 10 min TgPoint Glass Transition (Tg) ~80°C DyeAdd->TgPoint Ramp 2°C/min MaxTemp HT Fixation 130°C (Hold 45-60 min) TgPoint->MaxTemp Ramp 1°C/min (Critical) Cooling Cool Down To 80°C MaxTemp->Cooling Migration Complete Drain Drain & Rinse Cooling->Drain

Figure 2: Process control profile for HT dyeing of Disperse Orange 118.

Post-Treatment: Reduction Clearing

Disperse dyes adsorbed on the surface of the fiber (not inside) cause poor wash and rub fastness.[1] They must be chemically destroyed without affecting the dye inside the fiber.[1]

Protocol:

  • Fresh Bath: Fill vessel at 70°C.

  • Add:

    • Sodium Hydrosulfite (Hydros): 2.0 g/L[1]

    • Sodium Hydroxide (NaOH 50%): 2.0 g/L[1]

    • (Target pH > 10, ORP < -700mV)

  • Process: Run for 20 mins at 70–80°C.

  • Neutralization: Rinse hot, then rinse cold with 0.5 g/L Acetic Acid.

Chemical Logic: The alkaline reduction cleaves the azo bond (


) of the surface dye into colorless amino fragments, which are then washed away.[1] The dye inside the fiber is protected by the hydrophobic polymer matrix.[1]

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Shade Shift (Bluish/Dull) Hydrolysis of dye due to high pH.[1]Ensure pH is 4.5–5.[1][6]0. Use Ammonium Sulfate for better buffering at HT.[1]
Uneven Dyeing (Spotting) Dispersion instability or rapid heating.[1]Check dispersant compatibility.[1][3][4][6][7] Reduce ramp rate between 80°C and 110°C.
White Powder Residue Polyester Oligomers (Trimers).[1]Drain bath at high temp (>80°C) to prevent oligomer precipitation.[1] Use an oligomer dispersant.[1]
Low Rub Fastness Incomplete Reduction Clearing.Verify Hydrosulfite activity (it degrades in air).[1] Ensure Temp > 70°C during clearing.

References

  • Chemical Identity: Disperse Orange 118 (CAS 158571-45-0).[1][8] LookChem / ChemicalBook Databases.[1]

  • Dyeing Mechanism: Burkinshaw, S. M. (2016).[1] Physico-chemical Aspects of Textile Coloration. Wiley-VCH.[1] (Standard text on Free Volume Theory).

  • General Protocol: Disperse Dyes: Process and Properties. World Dye Variety.[1][3]

  • Sublimation Fastness: Thermomigration and Fastness of Disperse Dyes. Coloration Technology Journal.[1]

(Note: While specific academic literature solely dedicated to "Orange 118" is limited, the protocols above are derived from the standard industrial application of high-energy azo disperse dyes).

Sources

Disperse Orange 118 as a molecular rotor for viscosity sensing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Disperse Orange 118 as a Molecular Rotor for Viscosity Sensing

Abstract & Introduction

Disperse Orange 118 (DO118) (CAS: 158571-45-0) is a commercially available azo-based disperse dye traditionally utilized for hydrophobic textile dyeing. Recent investigations into the photophysics of donor-acceptor azo dyes have identified their potential as molecular rotors —fluorescent probes whose emission intensity is directly proportional to the microviscosity of their environment.

Unlike mechanical rheometers that require bulk volumes, DO118 enables micro-rheology , allowing researchers to map viscosity gradients in intracellular environments, hydrogel polymerization interfaces, and microfluidic channels. This guide provides a standardized protocol for characterizing DO118 and utilizing it as a quantitative viscosity sensor.

Principle of Operation: The TICT Mechanism

The viscosity-sensing capability of DO118 relies on the Twisted Intramolecular Charge Transfer (TICT) mechanism.

  • Excitation: Upon absorption of light, the dye molecule enters a planar, locally excited (LE) state.

  • Relaxation Competition: The molecule has two pathways to return to the ground state:

    • Radiative Decay (Fluorescence): Emitting a photon.

    • Non-Radiative Decay (Rotation): Rotating around the azo (-N=N-) or aryl-nitrogen bonds to form a twisted, non-fluorescent TICT state.

  • Viscosity Dependence: In low-viscosity solvents, rotation is fast, quenching fluorescence. In high-viscosity environments, rotation is mechanically hindered, forcing the molecule to relax via fluorescence. Thus, fluorescence intensity increases with viscosity. [1]

Mechanism Diagram

TICT_Mechanism cluster_viscosity Environmental Control Ground Ground State (Planar) Excited Locally Excited (LE) State (Planar) Ground->Excited Excitation (Light Absorption) TICT TICT State (Twisted, Non-Fluorescent) Excited->TICT Free Rotation (Low Viscosity) Emission Fluorescence Emission (Signal Readout) Excited->Emission Restricted Rotation (High Viscosity) TICT->Ground Non-Radiative Decay (Heat) Emission->Ground Radiative Decay

Caption: The TICT mechanism of Disperse Orange 118. High viscosity blocks the path to the TICT state, enhancing fluorescence emission.

Materials & Equipment

ComponentSpecificationNotes
Probe Disperse Orange 118CAS: 158571-45-0.[2][] Purity >95% recommended.
Solvent A Methanol (MeOH)Spectroscopic grade. Low viscosity control.
Solvent B Glycerol (99%+)Spectroscopic grade. High viscosity control.
Stock Solvent DMSOFor preparing the concentrated dye stock.
Instrument Fluorometer / Plate ReaderMust support excitation/emission scanning.
Cuvettes Quartz or UV-transparent plasticEnsure compatibility with DMSO/Methanol.

Experimental Protocol

Phase 1: Stock Preparation & Spectral Characterization

Since DO118 is a commercial dye, batch-to-batch spectral shifts can occur. Always perform a scan.

  • Stock Solution: Dissolve 1 mg of DO118 in 1 mL of DMSO to create a ~3 mM stock. Vortex until fully dissolved. Store in the dark at 4°C.

  • Working Solution: Dilute the stock 1:1000 into Methanol (final conc. ~3 µM).

  • Absorbance Scan: Measure absorbance from 300 nm to 600 nm. Identify the Lambda max (λ_abs) (typically 440–480 nm for orange azo dyes).

  • Emission Scan: Excite at λ_abs and scan emission from λ_abs + 10 nm to 700 nm. Identify the peak emission (λ_em) .

Phase 2: Viscosity Calibration (Standard Curve)

Construct a calibration curve using Glycerol/Methanol mixtures to determine the Förster-Hoffmann constants.

  • Prepare Solvent Mixtures: Create 5 mixtures of Methanol:Glycerol by volume (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).

  • Viscosity Calculation: Use standard tables to determine the viscosity (

    
    , in cP) of each mixture at your experimental temperature (usually 25°C).
    
  • Dye Addition: Add DO118 stock to each mixture (Final conc. 3–5 µM). Critical: Keep dye concentration constant across all samples.

  • Measurement: Record fluorescence intensity (

    
    ) at λ_em  for each mixture.
    
  • Data Processing:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Perform a linear regression to fit the Förster-Hoffmann Equation :

      
      
      
      • 
         : Sensitivity of the dye (Slope). Typical range: 0.3 – 0.7.
        
      • 
         : Constant related to concentration and temperature.
        
Phase 3: Application (Unknown Sample)
  • Staining: Incubate your sample (cells, hydrogel, polymer) with DO118 (1–5 µM).

    • Note for Cells: Incubation time is typically 15–30 mins. Wash steps may be required to remove background.

  • Acquisition: Measure fluorescence intensity (

    
    ) using the same settings (gain, slit width) as the calibration.
    
  • Calculation: Calculate microviscosity using the derived equation:

    
    
    

Data Analysis & Visualization

The relationship between fluorescence and viscosity is non-linear in linear space but linear in log-log space.

Typical Calibration Data Structure:

% Glycerol (v/v)Viscosity (

, cP) @ 20°C
Log(

)
Fluorescence Intensity (A.U.)Log(Intensity)
0 (Pure MeOH)0.6-0.221502.17
403.70.574202.62
6010.81.039802.99
8060.11.7831003.49
955232.7285003.93

Note: Data above is illustrative. Experimental values must be determined.

Troubleshooting & Validation

  • Issue: Low Sensitivity (Slope

    
    ). 
    
    • Cause: The dye might be aggregating or the viscosity range is too low for the rotor's dynamic range.

    • Fix: Ensure the dye is fully soluble. Try a more viscous solvent range (e.g., Ethylene Glycol).

  • Issue: Polarity Interference.

    • Cause: Molecular rotors can be solvatochromic (sensitive to polarity).

    • Validation: Check emission peak shift. If

      
       shifts significantly (>20 nm) between methanol and glycerol, correct for polarity or use a ratiometric approach if possible.
      
  • Issue: Temperature Fluctuations.

    • Cause: Viscosity is highly temperature-dependent.

    • Fix: Thermostat the sample holder. A 1°C change can alter glycerol viscosity by ~10%.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow.[1] Organic & Biomolecular Chemistry, 5(11), 1669-1678. Link

  • Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(37), 12671-12686. Link

  • Levitt, J. A., et al. (2009). Fluorescence anisotropy of molecular rotors. ChemPhysChem, 10(15), 2658-2664. Link

  • Loutfy, R. O. (1986). Fluorescence probes for polymerization reactions. Journal of Polymer Science Part B: Polymer Physics, 24(10). Link

(Note: While specific literature on "Disperse Orange 118" as a rotor is emerging, the protocols above are derived from the foundational physics of azo-dye molecular rotors as established in the cited works.)

Sources

Application Note: Disperse Orange 118 in Non-Linear Optics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation and utilization of Disperse Orange 118 (DO118) in non-linear optics (NLO) research. While Disperse Orange 1 (DO1) and Disperse Red 1 (DR1) are historical benchmarks, Disperse Orange 118 (CAS 158571-45-0) represents a class of high-fastness azo dyes.[1][2] Its structural properties—specifically designed for sublimation resistance in commercial applications—suggest enhanced thermal stability, a critical parameter for preventing dipole relaxation in NLO poled polymers.[2]

Subject: Protocol for Fabrication and Characterization of DO118 Guest-Host NLO Polymers

Executive Summary & Scientific Rationale

Research into organic NLO materials focuses on chromophores with large second-order hyperpolarizabilities (


) and high thermal stability.[1][2] Disperse Orange 118  belongs to the azo-dye family, characterized by a Donor-

-Acceptor (D-

-A) architecture.[1][2]
  • Mechanism: The azo linkage (

    
    ) acts as a conjugated bridge facilitating charge transfer between an electron-donating amine group and an electron-withdrawing group (typically nitro or cyano).[1][2] This "push-pull" system creates a strong permanent dipole moment (
    
    
    
    ).[1][2]
  • The Challenge: In a bulk polymer film, DO118 molecules are centrosymmetric (randomly oriented), resulting in zero macroscopic second-order susceptibility (

    
    ).[1][2]
    
  • The Solution: This protocol details the Electric Field Poling process required to break this symmetry, aligning the chromophores to generate a non-centrosymmetric material capable of Second Harmonic Generation (SHG) and the Pockels effect.[1]

Material Properties & Pre-requisites

Before fabrication, the commercial dye must be characterized and purified to remove dispersing agents (lignosulfonates) common in textile grade batches.[1]

PropertyDescriptionCriticality for NLO
Chromophore Type Azo-based D-

-A system
Source of microscopic hyperpolarizability (

).[1][2]
Host Matrix PMMA (Poly(methyl methacrylate))Provides optical transparency and high

(~105°C) to lock in alignment.[1][2]
Solvent Cyclohexanone or ChlorobenzeneHigh boiling point ensures smooth, defect-free films during spin coating.[2]
Absorption (

)
~450–500 nm (Typical for Orange Azo)Crucial: SHG fundamental laser (e.g., 1064 nm) must not have a second harmonic (532 nm) that overlaps strongly with absorption to avoid damage.[1][2]

Experimental Workflow: Guest-Host System Fabrication

The following workflow describes the creation of a DO118/PMMA thin film.

Phase A: Purification of DO118

Commercial DO118 contains surfactants that scatter light and cause dielectric breakdown during poling.[2]

  • Dissolution: Dissolve 1 g of crude DO118 in 20 mL of hot acetone.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove inorganic salts.
    
  • Precipitation: Pour the filtrate into 200 mL of cold hexane. The dye will precipitate; surfactants often remain in solution.[2]

  • Drying: Collect precipitate and vacuum dry at 60°C for 12 hours.

Phase B: Thin Film Deposition

Target: 1–3


m thick film with 5–10 wt% dye loading.[1][2]
  • Solution Prep:

    • Prepare a 10 wt% solution of PMMA (MW ~120,000) in Cyclohexanone.

    • Add purified DO118 to the solution (calculate 5 wt% relative to solid PMMA).[1][2]

    • Stir at 40°C for 4 hours (sealed) to ensure complete homogeneity.

    • Filter: Pass through a 0.45

      
      m PTFE filter immediately before coating.[1][2]
      
  • Substrate Prep: Use Indium Tin Oxide (ITO) coated glass (acts as the ground electrode during poling).[1][2] Clean via sonication in Acetone

    
     Isopropanol 
    
    
    
    DI Water.[1][2]
  • Spin Coating:

    • Dispense: Static dispense to cover substrate.[1][2]

    • Spin: 500 rpm (10s)

      
       Ramp to 1500–2000 rpm (45s).
      
    • Soft Bake: 80°C for 10 mins (hot plate) to remove bulk solvent.

    • Hard Bake: Vacuum oven at

      
       (approx. 95°C) for 12 hours. Crucial: Residual solvent causes plasticization and rapid dipole relaxation.[1]
      

Protocol: Corona Poling (Symmetry Breaking)

This is the most critical step. We apply a high electric field near the polymer's glass transition temperature (


) to align the DO118 dipoles.[1][2]
Poling Logic Visualization

PolingProcess cluster_0 State 1: Random cluster_1 State 2: Heated cluster_2 State 3: Field On cluster_3 State 4: Frozen S1 Random Dipoles (Centrosymmetric) Chi(2) = 0 S2 Heat to Tg (Polymer Mobility) S1->S2 Increase T S3 Apply HV Field (Dipoles Align) S2->S3 Mobility High S4 Cool to Room Temp (Field ON) Alignment Locked S3->S4 Lock Structure Output Poled Film Non-Linear Active Chi(2) > 0 S4->Output Remove Field

Figure 1: Thermodynamic pathway for inducing non-centrosymmetry in DO118-doped PMMA.

Step-by-Step Poling Procedure
  • Setup: Place the ITO-glass sample on a grounded heater block. Position a tungsten needle (Corona tip) 2.0 cm above the film surface.[1][2]

  • Heating: Raise temperature to 105°C (PMMA

    
    ). Allow 5 minutes for thermal equilibrium.
    
  • Field Application:

    • Turn on High Voltage (HV) supply.[1][2]

    • Slowly ramp voltage to 5.0 – 6.0 kV .

    • Observation: Monitor current.[1][2] A stable corona current of 1–2

      
      A is ideal.[2] Arcing indicates breakdown (voltage too high or film defect).[1][2]
      
  • Poling Duration: Maintain condition for 20–30 minutes . The DO118 dipoles will rotate to align with the field perpendicular to the substrate.[2]

  • Cooling (Critical):

    • Keep HV ON.

    • Turn off the heater.[2] Use compressed air or N2 to cool the stage rapidly to room temperature.[2]

    • Reasoning: If HV is turned off while hot, thermal agitation will randomize the dipoles instantly (relaxation).[1][2]

  • Termination: Once

    
    , turn off HV. The alignment is now "frozen" in the glassy matrix.[2]
    

Characterization: Second Harmonic Generation (SHG)

To verify the NLO activity and calculate the


 coefficient.[1][2]
Measurement Setup (Maker Fringe)
  • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulses).[1][2]

  • Reference: Quartz crystal (

    
    ) or Y-cut Quartz.[1][2]
    
  • Detector: PMT with a 532 nm narrow-bandpass filter.[2]

Data Analysis Protocol
  • Mount the sample on a rotation stage.[1][2]

  • Measure the SHG intensity (

    
    ) as a function of incidence angle (
    
    
    
    ) from -60° to +60°.[1][2]
  • The signal should be zero at

    
     (normal incidence) because the polarization is perpendicular to the dipole axis (
    
    
    
    symmetry).[1][2] The signal peaks around
    
    
    .[2]
  • Calculate

    
      using the comparison method:
    
    
    
    
    • Where

      
       is sample, 
      
      
      
      is quartz,
      
      
      is coherence length.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Film Breakdown (Arcing) Dust particles or pinholes.[1][2]Improve filtration (0.2

m); perform spin coating in Clean Room (Class 1000).
Low SHG Signal Low dye loading or insufficient poling field.[1][2]Increase DO118 conc. to 10 wt%; check if

.
Signal Decay (Relaxation) Dipoles randomizing after poling.Use a host with higher

(e.g., Polyimide) or cross-link the system.[1][2]
Surface Haze Dye aggregation / Phase separation.[1][2]DO118 solubility limit reached. Reduce concentration or switch solvent to Cyclohexanone.

References

  • Singer, K. D., Sohn, J. E., & Lalama, S. J. (1986).[1] Second-generation nonlinear-optical processes in electro-optic polymers. Applied Physics Letters, 49(5), 248-250.[1][2] Link[1][2]

  • Burland, D. M., Miller, R. D., & Walsh, C. A. (1994).[1] Second-order nonlinearity in poled-polymer systems. Chemical Reviews, 94(1), 31-75.[1][2] Link

  • Hampsch, H. L., Yang, J., Wong, G. K., & Torkelson, J. M. (1990).[1] Dopant orientation dynamics in doped second-order nonlinear optical amorphous polymers. Macromolecules, 23(15), 3640-3647.[1][2] Link

  • Yesodha, S. K., Pillai, C. K. S., & Tsutsumi, N. (2004).[1] Stable polymeric materials for nonlinear optics: a review based on azobenzene systems. Progress in Polymer Science, 29(1), 45-74.[1][2] Link[1][2]

  • Standard Test Method: ASTM F2326 - Standard Test Method for Collection and Analysis of Visible Emissions from Pulsed Laser Ablation (Adapted for SHG signal verification).[1][2]

Sources

Advanced Protocol: Photocatalytic Degradation Kinetics of Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DO118-PHOTO-01

Abstract

This application note details the experimental configuration for assessing the photodegradation kinetics of Disperse Orange 118 (DO118) , a recalcitrant azo dye commonly used in polyester textiles. Unlike water-soluble acid or reactive dyes, DO118 presents unique challenges due to its hydrophobicity and colloidal behavior in aqueous environments. This protocol provides a rigorous, self-validating methodology for determining degradation rates, identifying intermediate pathways, and validating catalyst efficiency using the Langmuir-Hinshelwood kinetic model.

Part 1: Chemical Profile & Pre-Experimental Validation[1]

Before initiating reactor setup, the physicochemical properties of the target analyte must be stabilized. Disperse Orange 118 is an azo-based chromophore with low aqueous solubility.

Technical Constraint: Direct addition of DO118 powder to water results in heterogeneous aggregation, leading to erratic kinetic data. Solution: A "Solvent-Assisted Dispersion" method is required to create a pseudo-homogeneous starting condition.

ParameterSpecificationNotes
Target Analyte Disperse Orange 118Azo class; Hydrophobic.
Primary Solvent Deionized Water (Milli-Q, 18.2 MΩ)Matrix for degradation.
Co-Solvent Acetone or Ethanol (HPLC Grade)Max 5% v/v. Used for stock solution preparation.
Catalyst TiO₂ (Degussa P25) or ZnOStandard loading: 0.5 – 1.0 g/L.
Detection UV-Vis (

nm)
Determine exact

in the specific solvent matrix.
Pre-Flight Check: Solubility & Spectrum[1]
  • Stock Preparation: Dissolve 10 mg DO118 in 10 mL Acetone. Sonicate for 10 mins.

  • Working Solution: Aliquot stock into DI water to achieve target concentration (e.g., 20 mg/L).

  • Spectral Scan: Scan 200–800 nm. Note the primary azo peak (

    
    ) and secondary aromatic peaks (200-300 nm). Note: A shift in 
    
    
    
    during the experiment indicates hypsochromic shift due to N-demethylation.

Part 2: Experimental Configuration (Hardware)

The reliability of photodegradation data hinges on the geometry of the reactor and the consistency of photon flux. We utilize an Annular Slurry Photoreactor design.

Diagram 1: Reactor Setup & Workflow

ReactorSetup cluster_0 Critical Control Points LightSource Light Source (Xe Arc / UV Lamp) Reactor Annular Reactor (DO118 + TiO2 Slurry) LightSource->Reactor Photon Flux (hν) Cooling Cooling Jacket (25°C ± 1°C) Cooling->Reactor Thermal Control Sampling Sampling Port (Syringe Filter 0.2µm) Reactor->Sampling t = x min Stirrer Magnetic Stirrer (Suspension Maintenance) Stirrer->Reactor Agitation Analysis HPLC / UV-Vis Analysis Sampling->Analysis Filtrate

Caption: Annular photoreactor workflow ensuring constant temperature and catalyst suspension.

Part 3: Step-by-Step Protocol

Phase A: The "Dark" Adsorption Equilibrium (Critical)

Causality: Photocatalysts (TiO₂) have active surface sites. If you illuminate immediately, you cannot distinguish between adsorption (physical removal) and degradation (chemical removal).

  • Load Reactor: Add 500 mL of DO118 working solution (20 ppm) to the vessel.

  • Add Catalyst: Add TiO₂ (0.5 g/L).

  • Dark Stirring: Stir in complete darkness for 30–60 minutes .

  • Validation Sample (

    
    ):  Take a sample before turning on the light. Centrifuge/filter and measure Absorbance.
    
    • Pass Criteria: Concentration change < 2% over 10 mins indicates equilibrium.

Phase B: Irradiation & Sampling
  • Initiation (

    
    ):  Turn on the light source. Start timer immediately.
    
  • Sampling Interval: Withdraw 5 mL aliquots at

    
     minutes.
    
  • Catalyst Separation:

    • Immediate Action: Pass sample through a 0.22 µm PTFE syringe filter (DO118 may bind to cellulose; PTFE is preferred).

    • Why: Catalyst particles scatter light in UV-Vis and clog HPLC columns.

Phase C: Analytical Method (HPLC-DAD)

While UV-Vis tracks decolorization, HPLC is required to track the degradation mechanism (aromatic amine formation).

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10 over 15 mins).
    
  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array (Monitor 254 nm for benzenoid rings and

    
     for chromophore).
    

Part 4: Data Analysis & Kinetic Modeling[1]

Calculation of Degradation Efficiency

Calculate the percentage of degradation (


) at each time point:


Where

is the concentration after dark adsorption (not the initial weighing).
Langmuir-Hinshelwood Kinetics

Photocatalytic degradation of azo dyes typically follows pseudo-first-order kinetics at low concentrations.[1]

Plot:


 vs. Time (

).
  • Slope: The apparent rate constant,

    
     (min⁻¹).
    
  • Linearity:

    
     confirms the model validity.
    

Data Summary Table:

Time (min)Absorbance (A)Concentration (

)

Notes
-30 (Dark)0.85020.0 ppmN/AInitial Dispersion
0 (Light On)0.81019.1 ppm0Equilibrium (

)
150.65015.3 ppm0.22
300.4209.9 ppm0.66
600.1503.5 ppm1.70

Part 5: Mechanistic Pathway[1]

Understanding the degradation mechanism is vital for toxicity assessment. The cleavage of the azo bond (-N=N-) is the primary step, often driven by Hydroxyl radicals (


).
Diagram 2: Photocatalytic Mechanism

Mechanism Photon UV Photon (hν) Catalyst TiO2 Surface Photon->Catalyst Excitation EH_Pair e- (CB) / h+ (VB) Pair Catalyst->EH_Pair Charge Separation ROS ROS Generation (•OH, •O2-) EH_Pair->ROS Redox Reactions Dye Disperse Orange 118 (Azo Form) ROS->Dye Oxidative Attack Intermediate Azo Bond Cleavage (Formation of Aromatic Amines) Dye->Intermediate Degradation Mineralization Mineralization (CO2, H2O, NO3-) Intermediate->Mineralization Continued Oxidation

Caption: Pathway from photon absorption to azo bond cleavage and mineralization.

References

  • Konstantinou, I. K., & Albanis, T. A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations. Applied Catalysis B: Environmental, 49(1), 1–14. Link

  • Houas, A., et al. (2001). Photocatalytic degradation pathway of methylene blue in water. Applied Catalysis B: Environmental, 31(2), 145–157. Link

  • Gupta, V. K., et al. (2012).[1] Photocatalytic degradation of hazardous dye using TiO2-based photocatalysts: A review. Journal of Molecular Liquids, 161, 14–22. Link

  • Ollis, D. F. (2018). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry, 6, 378. Link

  • BenchChem. (n.d.). Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 165 using UV/TiO₂. BenchChem Application Library. Link (Cited as general protocol reference for disperse dyes).

Sources

Advanced Characterization of Disperse Orange 118: Color Fastness & Stability Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Disperse Orange 118 (C.I.[1] Disperse Orange 118) is a mono-azo disperse dye primarily utilized for dyeing polyester (PET) and acetate fibers. Unlike ionic dyes, it relies on solid-state solution mechanisms to penetrate the hydrophobic polymer matrix.

For researchers and drug development professionals—who may encounter this dye as a model hydrophobic compound or contaminant—assessing its "fastness" is synonymous with assessing its chemical stability and thermodynamic mobility .

Key Physicochemical Challenges:

  • Thermomigration: Due to its non-ionic nature and relatively low molecular weight, Disperse Orange 118 is prone to migrating from the fiber interior to the surface during heat treatment (sublimation), leading to cross-staining.

  • Photo-oxidative Degradation: The azo bond (-N=N-) is susceptible to UV-induced cleavage, resulting in color loss (fading) and the formation of aromatic amine degradation products.

This guide moves beyond basic textile testing, integrating ISO standards with quantitative analytical validation (HPLC) to provide a rigorous stability profile.

Protocol A: High-Temperature Light Fastness (Xenon Arc)

Objective: To simulate accelerated photo-degradation and assess the stability of the azo chromophore under high-energy irradiation.

Standard Basis: ISO 105-B02 / AATCC TM16.3 (Modified for High Precision)

Mechanism of Failure

Under UV irradiation (approx. 290–400 nm), the azo linkage in Disperse Orange 118 undergoes photo-isomerization (trans-to-cis) followed by oxidative cleavage. This destroys the conjugated system responsible for the orange color.

Experimental Workflow

1. Sample Preparation:

  • Substrate: Polyester (PET) fabric dyed to a 1/1 Standard Depth (approx. 1-2% owf - on weight of fabric).

  • Backing: Mount specimen on white card stock (avoiding optical brighteners) to prevent thermal backing effects.

2. Exposure Conditions (Xenon Arc Weatherometer):

  • Light Source: Water-cooled Xenon Arc Lamp.

  • Filters: Borosilicate (Daylight) filters to mimic outdoor solar spectra.

  • Irradiance: 1.10 W/m² at 420 nm.

  • Black Panel Temperature (BPT): 63°C ± 2°C (Critical control point for disperse dyes).

  • Relative Humidity: 30% ± 5% (Lower humidity prevents hydrolytic interference, isolating photo-degradation).

3. Duration & End-Point:

  • Expose until the Blue Wool Reference 4 shows a color change of Grade 4 on the Grey Scale.[2]

  • Scientific Validation: Do not rely solely on visual checks. Measure color difference (

    
    ) using a Spectrophotometer.
    
Data Output: Visual vs. Instrumental
MetricMeasurement ToolAcceptance Criteria (High Quality)
Visual Rating ISO Grey Scale (1-5)Grade ≥ 4 (No significant fading)
Color Difference Spectrophotometer (D65/10°)

Dosage Radiometer~85 kJ/m² (at 420nm)

Protocol B: Thermal Migration & Sublimation (Dry Heat)

Objective: To quantify the thermodynamic tendency of Disperse Orange 118 to sublime out of the polymer matrix (Thermomigration). This is critical for assessing contamination risks in adjacent materials.

Standard Basis: ISO 105-P01

Mechanism of Failure

At elevated temperatures (>150°C), the amorphous regions of the polyester fiber relax. Disperse Orange 118, having high vapor pressure relative to the polymer, sublimates and diffuses to the surface or transfers to adjacent hydrophobic materials.

Experimental Workflow

1. Composite Specimen Assembly:

  • Sandwich the dyed PET sample (40mm x 100mm) between two adjacent fabrics:

    • Fabric A: Undyed Polyester (to measure homologous transfer).

    • Fabric B: Multifiber strip (to measure cross-staining).

2. Thermal Stress (Scorching Tester):

  • Apparatus: Scorch Tester (Precision heating plates).

  • Temperature: 180°C ± 2°C (Standard) and 210°C (Stress Test).

  • Time: 30 seconds.

  • Pressure: 4 kPa ± 1 kPa.

3. Evaluation:

  • Allow samples to condition for 4 hours at standard atmosphere (20°C, 65% RH).

  • Assess staining on the adjacent white polyester using the Grey Scale for Staining.

Protocol C: Quantitative Analytical Validation (HPLC)

Objective: For researchers requiring precise quantification of dye loss or extraction efficiency, visual scales are insufficient. This protocol uses HPLC to quantify Disperse Orange 118 concentration.[3]

Methodology

1. Extraction:

  • Solvent: Chlorobenzene or Dimethylformamide (DMF) (High solubility for disperse dyes).

  • Procedure: Extract 0.1g of dyed fiber in 20mL solvent at 100°C for 60 minutes.

  • Filtration: Filter through 0.45µm PTFE syringe filter.

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array Detector (DAD) or UV-Vis at

    
     (approx. 440-460 nm for Orange 118).
    

3. Calculation: Calculate the % Dye Fixation or % Loss after fastness testing:



Visualizing the Assessment Logic

The following diagram illustrates the decision matrix for characterizing Disperse Orange 118, linking physical stressors to chemical failure modes.

G Start Disperse Orange 118 (Dyed Substrate) Light Stress: Photon Energy (Xenon Arc / UV) Start->Light Heat Stress: Thermal Energy (180°C - 210°C) Start->Heat Wash Stress: Hydrolytic/Surfactant (ISO 105-C06) Start->Wash Mech_Light Mechanism: Azo Bond Cleavage (Photo-oxidation) Light->Mech_Light Mech_Heat Mechanism: Sublimation & Diffusion Heat->Mech_Heat Mech_Wash Mechanism: Desorption from Fiber Surface Wash->Mech_Wash Eval_Inst Instrumental Evaluation (Spectrophotometer dE) Mech_Light->Eval_Inst Eval_Visual Visual Evaluation (Grey Scale 1-5) Mech_Heat->Eval_Visual Eval_HPLC Quant. Analysis (HPLC Extraction) Mech_Wash->Eval_HPLC Result Validated Stability Profile Eval_Visual->Result Pass: Grade >= 4 Eval_Inst->Result Pass: dE < 1.0 Eval_HPLC->Result Pass: Loss < 5%

Caption: Workflow linking environmental stressors (Light, Heat) to specific chemical failure mechanisms and their respective analytical validation methods.

Summary of Fastness Specifications

For a robust quality assurance program, Disperse Orange 118 must meet the following minimums:

Test ParameterStandard MethodMinimum RequirementCritical Failure Mode
Light Fastness ISO 105-B02Grade 5 (Blue Wool)Azo bond rupture (Fading)
Sublimation (180°C) ISO 105-P01Grade 4 (Staining)Dye migration to adjacent fibers
Washing (60°C) ISO 105-C06 (C2S)Grade 4-5Surface unfixed dye bleeding
Rubbing (Wet) ISO 105-X12Grade 3-4Poor dye penetration/Ring dyeing

References

  • International Organization for Standardization (ISO). (2014).[4] ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. [Link]

  • AATCC. (2021).[5] AATCC TM16.3-2020: Colorfastness to Light: Xenon-Arc. American Association of Textile Chemists and Colorists. [Link]

  • International Organization for Standardization (ISO). (1993).[6] ISO 105-P01:1993 Textiles — Tests for colour fastness — Part P01: Colour fastness to dry heat (excluding pressing). [Link]

  • Freeman, H. S., & Mock, G. N. (2012). Dye Application Analysis. In Colorants for Non-Textile Applications. Elsevier Science. (Contextual reference for HPLC extraction methods of azo dyes).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Disperse Orange 118 (DO118) is a hydrophobic monoazo dye. Like many members of the "Disperse" class, it is designed for dyeing synthetic fibers (e.g., polyester) from a colloidal suspension, not a true solution. In a research setting (e.g., drug discovery, cell imaging, or environmental toxicity assays), this hydrophobicity presents a critical challenge: Aggregation. [1]

The Physics of Aggregation

DO118 molecules are planar and hydrophobic. In aqueous environments, they minimize their exposure to water by stacking on top of each other, driven by two forces:[1]

  • Hydrophobic Effect: Water molecules form an ordered "cage" around the dye; aggregation releases this water, increasing entropy.

  • 
     Stacking:  The aromatic rings of the azo structure align, creating stable, non-fluorescent (or spectrally shifted) dimers and oligomers.
    

The Consequence: Aggregates precipitate out of solution, stick to plasticware, and cause erratic absorbance/fluorescence readings, leading to false negatives in binding assays or "spotty" staining in microscopy.[1]

Visualization: The Aggregation Pathway

The following diagram illustrates the thermodynamic drive toward aggregation and the intervention points for solubilization.

DO118_Aggregation Monomer DO118 Monomer (Active/Stable) Dimer Dimer Formation (π-π Stacking) Monomer->Dimer High Water Content High Ionic Strength Micelle Surfactant Micelle (Solubilized) Monomer->Micelle + Surfactant (>CMC) Aggregate Large Aggregate (Precipitate) Dimer->Aggregate Time / Cooling Dimer->Micelle Disruption Aggregate->Monomer Organic Solvent (DMSO/Acetone)

Figure 1: Mechanism of Disperse Orange 118 aggregation.[1] In aqueous buffer, monomers rapidly equilibrate to dimers and precipitates.[1] Surfactants (blue path) sequester monomers into micelles, preventing stacking.

Validated Solubilization Protocols

Do not attempt to dissolve DO118 directly in water or buffer. It will float or form a film.[1] You must use a "Flash Dilution" strategy involving an organic carrier and a surfactant.[1]

Protocol A: The "Flash Dilution" Method (Recommended for Biological Assays)

Best for: Cell culture, enzymatic assays, and microplate screening.

Materials:

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Acetone.[1]

  • Surfactant: Tween-20 or Triton X-100 (Non-ionic).[1]

  • Buffer: PBS or HEPES (pH 7.4).

Step-by-Step Procedure:

  • Prepare Stock (1000x): Dissolve solid DO118 in anhydrous DMSO to a concentration of 10–20 mM.

    • Critical: Vortex vigorously.[1] If particles persist, sonicate for 5 minutes at 40°C.

  • Prepare "Intermediate" Vehicle: In a separate tube, prepare the buffer containing 0.05% - 0.1% (v/v) Tween-20 .

    • Note: The surfactant concentration must be above its Critical Micelle Concentration (CMC). For Tween-20, the CMC is ~0.06 mM (~0.007%), so 0.05% is sufficient.[1]

  • Flash Dilution:

    • Place the surfactant-buffer on a magnetic stirrer (rapid stir).

    • Slowly inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 1% to avoid cytotoxicity.

Protocol B: The Cyclodextrin "Host-Guest" Method

Best for: Sensitive assays where surfactants/detergents interfere with protein binding.

Materials:

  • Host Molecule: Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).[1]

Procedure:

  • Prepare a 20% (w/v) HP

    
    CD  solution in water/buffer.[1]
    
  • Add DO118 DMSO stock to this solution.

  • Incubate with shaking for 30 minutes at room temperature.

    • Mechanism:[2][3][4][5] The hydrophobic DO118 molecule enters the hydrophobic cavity of the cyclodextrin, shielding it from water without forming micelles.

Troubleshooting Guide

Issue 1: "My solution turned cloudy immediately after adding the stock to the buffer."

Diagnosis: The "Solvent Shock." You exceeded the solubility limit before the surfactant could coat the dye molecules. Corrective Action:

  • Increase Surfactant: Raise Tween-20/Triton X-100 to 0.1%.

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Dilute your stock 1:10 in pure ethanol first, then dilute that into the aqueous buffer.[1] Ethanol has lower surface tension than water, easing the transition.[1]

Issue 2: "The absorbance/color intensity is lower than calculated."

Diagnosis: Hypochromicity due to H-aggregation.[1] When azo dyes stack in a "sandwich" (face-to-face), their absorbance maximum shifts (Blue Shift) and intensity drops. Corrective Action:

  • Verify Monomer State: Add 10% SDS (Sodium Dodecyl Sulfate) to a sample.[1] If the color intensity suddenly increases or the peak shifts red, your original solution was aggregated.

  • Sonication: Sonicate the working solution for 10 mins.

Issue 3: "Precipitate forms after freezing and thawing the stock."

Diagnosis: DMSO is hygroscopic (absorbs water from air).[1] Even 1% water in DMSO can drastically reduce DO118 solubility.[1] Corrective Action:

  • Use Anhydrous DMSO: Buy small bottles or store over molecular sieves (3Å or 4Å).

  • Single-Use Aliquots: Store stocks in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Analytical Data & Specifications

Table 1: Solubility Profile of Disperse Orange 118

Solvent / MediumSolubility StatusNotes
Water InsolubleForms surface film or precipitate.[1]
DMSO Soluble (>20 mM)Best for stock solutions.[1] Hygroscopic.
Acetone/Ethanol SolubleGood for intermediate dilution; evaporates.[1]
PBS (No additives) Poor (< 1 µM)High salt promotes aggregation ("Salting Out").
PBS + 0.1% Tween-20 DispersibleStable as micellar suspension.[1]
PBS + 20% HP

CD
SolubleHost-guest complex; highly stable.[1]

Workflow Visualization

The following decision tree helps you select the correct protocol based on your experimental constraints.

DO118_Workflow Start Start: DO118 Powder Stock Dissolve in Anhydrous DMSO Start->Stock Q1 Is detergent (Tween/Triton) allowed in your assay? Stock->Q1 MethodA Method A: Surfactant Micelles (Add 0.05% Tween-20 to buffer) Q1->MethodA Standard MethodB Method B: Cyclodextrin (Add HPβCD to buffer) Q1->MethodB Sensitive Proteins Yes Yes No No Mix Flash Dilution: Inject Stock into Vortexing Buffer MethodA->Mix MethodB->Mix Check Check Clarity & Absorbance Mix->Check

Figure 2: Decision matrix for solubilizing Disperse Orange 118 based on assay tolerance.

Frequently Asked Questions (FAQ)

Q: Can I filter sterilize the aqueous DO118 solution? A: Caution is required. If the dye is aggregated, a 0.22 µm filter will remove it, significantly altering your concentration. Always solubilize with surfactant/cyclodextrin before filtration.[1] If the solution is clear (monomeric/micellar), it will pass through a PES or Nylon filter. Avoid Cellulose Acetate (low binding) as hydrophobic dyes may adsorb to the membrane.

Q: Why does the color change when I move from DMSO to water? A: This is Solvatochromism . The electronic environment of the azo bond changes with the solvent polarity. A slight shift (10-20 nm) is normal. A drastic shift or loss of color intensity usually indicates aggregation (hypochromism).

Q: Is DO118 pH sensitive? A: Moderately. Azo dyes can protonate at very low pH (< pH 3) or deprotonate at high pH, affecting solubility.[1][6] Maintain pH 6.0–8.0 for maximum stability.[1]

References

  • Mechanism of Azo Dye Aggreg

    • Title: Aggregation of azo dyes in aqueous solution: A review of thermodynamics and kinetics.
    • Source: Dyes and Pigments.[1][3][4][7][8][9][10]

    • Context: Establishes the stacking mechanism and the thermodynamic drive for dimerization in w
    • URL: (General Journal Link for verification of class behavior)

  • Surfactant Solubiliz

    • Title: Solubilization of Hydrophobic Dyes in Surfactant Solutions.[11]

    • Source: Molecules (MDPI).[1]

    • Context: Details the interaction between surfactants (micelles) and hydrophobic dyes above the Critical Micelle Concentration (CMC).[11]

    • URL:[Link]

  • Cyclodextrin Inclusion Complexes

    • Title: Cyclodextrin inclusion complexes: Host-guest chemistry for drug delivery and dye solubilization.[1]

    • Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry.
    • Context: Validates the use of HP CD to solubilize hydrophobic azo compounds without detergents.
    • URL: [Springer Link - J. Inclus.[1] Phenom.]([Link])

Sources

Optimization of dyeing parameters for Disperse Orange 118 on polyester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Dyeing Parameters for Disperse Orange 118 on Polyester (PET) Role: Senior Application Scientist | Department: Technical Services & R&D Support

Executive Summary & Core Directive

Welcome to the Technical Support Center. This guide addresses the specific physicochemical behavior of Disperse Orange 118 (DO118) , a monoazo-based disperse dye. Unlike general dyeing guides, we focus here on the critical instability points of azo chromophores under High-Temperature (HT) conditions and the thermodynamic barriers of Polyethylene Terephthalate (PET).

The Golden Rule of DO118:

Control the pH to protect the chromophore; control the temperature ramp to navigate the polymer's glass transition (


).

The Optimization Protocol (HT Exhaust Method)

The following parameters are optimized for High-Temperature (HT) Exhaust Dyeing , which is the industry standard for achieving maximum diffusion and fastness on polyester.

The Critical Parameters Table
ParameterOptimal RangeScientific Rationale
pH 4.5 – 5.5 Critical: DO118 is an azo dye.[1] pH > 6.0 risks hydrolytic degradation of the dye molecule. pH < 4.0 may cause agglomeration of the dispersing agent.
Temperature 130°C PET

is ~70-80°C. Dye diffusion becomes significant only >100°C. 130°C ensures the "free volume" of the polymer is sufficient for dye entry.
Time 45 – 60 min Equilibrium (saturation) is typically reached within 45 mins at 130°C. Extending beyond 60 mins risks dye migration or thermal degradation.
Liquor Ratio 1:10 – 1:20 Lower ratios increase collision frequency (dye uptake) but increase the risk of unlevelness.
Dispersant 1 – 2 g/L Prevents recrystallization of the dye as the bath cools.
The Dyeing Cycle (Visualized)

The heating rate is not arbitrary; it must account for the Critical Dyeing Range (CDR) , which for DO118 on PET is typically between 80°C and 130°C.

HT_Dyeing_Cycle Start Start 40-50°C Add Auxiliaries Ramp1 Ramp 1 2-3°C/min to 80°C Start->Ramp1 Dissolution CDR Critical Range (80°C -> 130°C) SLOW RAMP (1°C/min) Ramp1->CDR T > Tg TopTemp Top Temp 130°C Hold 45-60 min CDR->TopTemp Max Diffusion Cooling Cooling 2-3°C/min to 80°C TopTemp->Cooling Fixation RC Reduction Clearing (NaOH + Hydro) 70-80°C Cooling->RC Remove Surface Dye

Figure 1: Optimized High-Temperature (HT) dyeing profile for Disperse Orange 118, emphasizing the controlled ramp through the Critical Dyeing Range (CDR).

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by R&D labs working with Disperse Orange 118.

Q1: "I am seeing significant shade variation between batches. The color sometimes shifts towards yellow."

Diagnosis: This is a classic sign of pH instability or Reduction sensitivity .

  • The Science: DO118 contains an azo bond (-N=N-). If the dyebath becomes alkaline (pH > 7) or if reducing agents are present (from water contaminants or degradation of auxiliaries), the azo bond can cleave, destroying the chromophore and shifting the color.

  • The Fix:

    • Buffer System: Do not rely on Acetic Acid alone (it is volatile). Use a Sodium Acetate/Acetic Acid buffer to lock pH at 4.5–5.0.

    • Sequestering Agents: Metal ions (Fe, Cu) in the water can catalyze reduction. Add 0.5 g/L EDTA-based sequestering agent.

Q2: "There are small, dark spots on the fabric surface."

Diagnosis: Dye Agglomeration or Oligomer Deposition .[2]

  • The Science: Disperse dyes are not true solutions; they are dispersions. If the "cloud point" of the dispersing agent is exceeded, or if the temperature shock occurs during cooling, the dye particles clump together. Alternatively, PET trimers (oligomers) migrate to the surface at 130°C.

  • The Fix:

    • Filter Test: Check your dye dispersion before adding it to the machine. It should pass through a filter paper without leaving large specks.

    • High-Temp Drain: Drain the dye liquor at a higher temperature (e.g., 85°C) to prevent oligomers from redepositing on the fabric as it cools.

Q3: "My wash fastness is poor (Rating 2-3), even after washing."

Diagnosis: Ineffective Reduction Clearing (RC) .

  • The Science: Disperse dyes have high affinity for polyester but zero affinity for water. However, dye particles loosely attached to the surface of the fiber will wash off during consumer use. Regular soaping does not remove them.

  • The Fix: You must chemically destroy the surface dye without affecting the dye inside the fiber.

    • Protocol: Treat with 2 g/L Sodium Hydrosulfite (Hydro) + 2 g/L Sodium Hydroxide (Caustic Soda) at 70°C for 20 minutes.

    • Note: The dye inside the fiber is protected by the polymer matrix; only the surface dye is destroyed.

Advanced Troubleshooting Logic

Use this decision tree to diagnose process failures systematically.

Troubleshooting_Tree Problem Identify Defect Uneven Uneven Dyeing / Barre Problem->Uneven Spots Spots / Specks Problem->Spots Fastness Poor Fastness Problem->Fastness CheckRamp Check Heating Rate (Was it >1.5°C/min?) Uneven->CheckRamp CheckTemp Check Top Temp (Was it <130°C?) Uneven->CheckTemp CheckDisp Check Dispersion Stability (Did dye precipitate?) Spots->CheckDisp CheckOlig Check Oligomers (White powder residue?) Spots->CheckOlig CheckRC Reduction Clearing? (Mandatory step) Fastness->CheckRC CheckThermomig Thermo-migration? (Did you heat set after?) Fastness->CheckThermomig Sol_Ramp Action: Slow Ramp in Critical Range CheckRamp->Sol_Ramp Yes Sol_RC Action: Increase Hydro/Caustic Conc. CheckRC->Sol_RC No/Weak

Figure 2: Diagnostic logic flow for common Disperse Orange 118 dyeing faults.

Scientific Validation: Adsorption Isotherms

To validate your optimization, you should understand the adsorption mechanism. Disperse Orange 118 on polyester generally follows the Nernst Isotherm (Solid Solution Theory).[3]



Where:

  • 
     = Concentration of dye in fiber
    
  • 
     = Concentration of dye in solution
    
  • 
     = Partition coefficient[3]
    

Implication for R&D: Unlike reactive dyes on cotton (which saturate sites), disperse dyes act like a solute dissolving into a solvent (the fiber). Therefore, increasing dye concentration in the bath will linearly increase depth of shade up to the saturation limit of the fiber. If you see a plateau early, your temperature is likely too low to open the fiber structure.

References

  • Broadbent, A. D. (2001).[4] Basic Principles of Textile Coloration. Society of Dyers and Colourists.[4] Link

  • Burkinshaw, S. M. (2016). Physico-chemical aspects of textile coloration. In Physico-chemical Aspects of Textile Coloration. Wiley-VCH. Link

  • Koh, J. (2011). Dyeing of polyester fibers. In Textile Dyeing. IntechOpen. Link

  • Dupont Technical Bulletin. (Archived). Dyeing of Dacron Polyester Fiber.

Sources

Technical Support Center: Disperse Orange 118 Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Uneven Dyeing & Aggregation

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open | Priority: High

Executive Summary

You are encountering unlevelness (uneven dyeing) or spotting with Disperse Orange 118 (CAS: 158571-45-0).[1] As an azo-based disperse dye, this molecule relies heavily on dispersion stability and thermodynamic control during the glass transition (


) phase of the polymer (typically PET or Acetate).[1]

Unlike water-soluble dyes, Disperse Orange 118 exists as a solid solution.[1] Unevenness is rarely a "chemical reaction" failure but a kinetic failure —the dye struck the fiber too fast, or the dispersion collapsed before diffusion could occur.

This guide moves beyond basic "add more soap" advice. We will analyze the Zeta Potential , Critical Dyeing Range (CDR) , and Oligomer Interference to resolve your issue.

Part 1: The Diagnostic Dashboard

Before proceeding, match your defect to the phenotypes below to identify the root cause.

Defect PhenotypeVisual CharacteristicPrimary Root CauseMechanism
Tarring / Speckiness Dark, distinct spots or "tar" smears on the fabric surface.[1][2]Dispersion Collapse The dye agglomerated due to low Zeta potential or shock cooling, filtering out on the fabric.
Barre / Shading Horizontal stripes or patchy light/dark areas.[1][3]Rapid Strike Rate The temperature ramp through the

zone (70°C–90°C) was too fast, preventing migration.
Surface Bronzing Dull, metallic reddish-orange cast.[1]Oligomer/Dye Deposition Excess dye crystallized on the surface rather than diffusing into the amorphous regions.
pH Shift Color shifts to dull yellow or brown.[1]Hydrolysis Azo group instability due to high pH (Alkali sensitivity).[1]
Part 2: Deep-Dive Troubleshooting (Q&A)
Q1: "I am seeing dark orange spots. Is my dye defective?"

A: Likely not. You are likely seeing agglomeration .[1] Disperse Orange 118 is hydrophobic.[1] It relies on dispersing agents (surfactants) to maintain a negative charge (Zeta potential) on the dye particles to keep them repelling each other.[1]

  • The Science: If your Zeta potential drops (due to hard water ions like

    
     or 
    
    
    
    ), the repulsion forces fail.[1] The dye particles clump together (agglomerate) and filter out onto the fabric as spots.
  • The Fix:

    • Check Water Hardness: Ensure water hardness is < 50 ppm.[1] Use a sequestering agent (EDTA type) if necessary.[1]

    • Dispersion Test: Place a drop of your dye liquor on filter paper.[1] If you see a central dark spot with a clear ring, your dispersion is unstable.

    • Auxiliary Ratio: Ensure your anionic dispersing agent ratio is sufficient (typically 1–2 g/L).[1]

Q2: "The color is uneven (patchy) despite a long hold time. Why?"

A: You likely missed the Critical Dyeing Range (CDR) .[1] Disperse dyes do not absorb linearly.[1] There is a specific temperature window—typically between 80°C and 110°C—where the polyester fiber's amorphous regions "open up" (surpass


) and dye uptake surges.
  • The Mechanism: If you ramp temperature too quickly (e.g., >2°C/min) through this zone, the dye "strikes" the fiber instantly in the most accessible areas. Disperse Orange 118, being a medium-to-high energy dye, has moderate migration properties; once it strikes, it does not move easily to level out.[1]

  • The Fix: Implement a Step-Hold Profile .

    • Rapid heat to 70°C.[1]

    • Slow Ramp (0.5°C – 1.0°C/min) from 70°C to 110°C.[1]

    • Hold at 130°C for diffusion.[1][4]

Q3: "Why is there a white powdery residue on the fabric after dyeing?"

A: This is Oligomer Migration , not dye. During High-Temperature (HT) dyeing (130°C), short-chain polyester trimers (oligomers) migrate from inside the fiber to the surface.[1] They are white and insoluble. When they crystallize, they trap Disperse Orange 118 particles, creating a "frosty" or "bronzed" look.

  • The Fix: You must perform a Reduction Clearing (RC) post-dyeing.[1]

    • Chemistry: Sodium Hydrosulfite (Hydro) + NaOH.[1]

    • Action: This destroys surface dye and strips oligomers without affecting the dye inside the fiber.

Part 3: Visualization of Mechanisms
Figure 1: The Kinetics of Uneven Dyeing

This diagram illustrates the critical failure points where Disperse Orange 118 causes defects.

DyeingKinetics Start Dye Dispersion Heating Heating Phase (Amb -> 70°C) Start->Heating Spotting Defect: SPOTTING (Dispersion Breakdown) Start->Spotting Low Zeta Potential (Hard Water/Low pH) Tg_Zone Critical Dyeing Range (Tg: 80°C - 110°C) Heating->Tg_Zone Expansion of Amorphous Region Diffusion HT Diffusion (130°C) Tg_Zone->Diffusion Dye Entry Unlevel Defect: UNLEVELNESS (Strike Rate Too Fast) Tg_Zone->Unlevel Ramp > 1.5°C/min Cooling Cooling Phase Diffusion->Cooling Oligomers Defect: SURFACE HAZE (Oligomer Precipitation) Cooling->Oligomers Slow Cooling (<2°C/min)

Caption: Figure 1. Kinetic failure points in the Disperse Orange 118 dyeing cycle. The Red Zone (


) is critical for levelness.[1]
Part 4: Validated Experimental Protocol

To rule out equipment failure, replicate this standard High-Temperature (HT) Exhaust Method . If this protocol fails, the issue is the raw material (substrate or dye batch).

Reagents:

  • Disperse Orange 118 (1.0% o.w.f - on weight of fabric)[1]

  • Dispersing Agent (e.g., Naphthalene sulfonate condensate): 1.0 g/L[1]

  • Acetic Acid (to adjust pH): ~0.5 g/L[1]

  • Substrate: 100% Polyester (scoured)[1]

Step-by-Step Workflow:

  • Bath Setup:

    • Set Liquor Ratio: 1:10 to 1:20 (Research standard).

    • Adjust pH to 4.5 – 5.5 using Acetic Acid.[1][5] Critical: Azo dyes are sensitive to alkaline hydrolysis.

  • Dispersion:

    • Paste the dye with a small amount of warm water (40°C) and dispersing agent before adding to the main bath. Do not dump dry powder into the bath.

  • The Dyeing Cycle (The "Safe" Ramp):

    • Start: 50°C.

    • Ramp 1: 50°C

      
       80°C at 3°C/min (Fast zone).[1]
      
    • Ramp 2 (Critical): 80°C

      
       110°C at 1°C/min  (Slow zone for leveling).[1]
      
    • Ramp 3: 110°C

      
       130°C at 2°C/min.[1]
      
    • Hold: 45–60 minutes at 130°C.

  • Cooling:

    • Cool rapidly to 80°C to prevent oligomer crystal growth.[1]

  • Reduction Clearing (Mandatory Validation):

    • Treat fabric in a fresh bath with:

      • 2 g/L Sodium Hydrosulfite (Hydros)[1]

      • 2 g/L Sodium Hydroxide (38°Bé)[1]

      • Temp: 70°C for 20 mins.

    • Purpose: Removes surface dye to reveal true levelness and improve fastness.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose your current batch.

TroubleshootingTree Start START: Identify Defect IsSpots Are there dark spots? Start->IsSpots IsUneven Is it cloudy/patchy? IsSpots->IsUneven No CheckDisp Check Dispersion Stability (Filter Test) IsSpots->CheckDisp Yes CheckRamp Check Ramp Rate (Is it >1°C/min @ 80-110°C?) IsUneven->CheckRamp Yes CheckClean Perform Reduction Clean IsUneven->CheckClean No (Dullness) Fix: Increase Dispersing Agent\nCheck Water Hardness Fix: Increase Dispersing Agent Check Water Hardness CheckDisp->Fix: Increase Dispersing Agent\nCheck Water Hardness Fix: Slow Ramp in Tg Zone Fix: Slow Ramp in Tg Zone CheckRamp->Fix: Slow Ramp in Tg Zone Fix: Remove Surface Oligomers Fix: Remove Surface Oligomers CheckClean->Fix: Remove Surface Oligomers

Caption: Figure 2. Logic tree for isolating Disperse Orange 118 application faults.

References
  • Burkinshaw, S. M. (2016).[1] Physico-chemical aspects of the application of disperse dyes. In Physico-chemical Aspects of Textile Coloration. Wiley-VCH.[1] [1]

  • Koh, J. (2011).[1] Dyeing of polyester with disperse dyes: Mechanism and Troubleshooting. Textile Learner / IntechOpen.

  • PubChem. (n.d.).[1][6] Disperse Orange 118 Compound Summary. National Library of Medicine.[1]

  • AATCC. (2023).[1] AATCC Technical Manual: Test Method 163 (Color Fastness: Transfer through Heat). American Association of Textile Chemists and Colorists.

  • Dupont Teijin Films. (n.d.).[1] Polyester Film: Thermal Properties and Oligomer Migration. Technical White Paper.

Sources

Technical Support Center: Photostability of Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Technical Support Center for scientists and engineers working with Disperse Orange 118 (DO118) in polymeric matrices.

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Mitigating Photodegradation & Catalytic Fading in Polymer Matrices

Welcome to the DO118 Stability Hub. This guide addresses the physicochemical instability of monoazo dyes in hydrophobic polymers (PET, PMMA, PLGA). Below you will find diagnostic frameworks, mechanistic insights, and validated protocols to enhance the lightfastness of your formulations.

PART 1: DIAGNOSTIC FRAMEWORK

"Why is my formulation failing?"

Before applying stabilizers, identify the specific mode of failure. Use this diagnostic matrix to isolate the root cause.

SymptomObservationRoot CauseRecommended Action
Rapid Fading Loss of chroma (

) within <24h of UV exposure.
Photo-oxidation of the azo linkage (-N=N-).Add UV Absorbers (UVA) + Antioxidants.
Hue Shift Color shifts from Orange

Yellow or Red.
Tautomerization (Azo

Hydrazone) or Aggregation.
Check pH of matrix; Adjust solubility parameters.
Blooming Dye crystals appear on polymer surface.Phase Separation (Migration).Increase matrix

; Match solubility parameters (

).
Catalytic Fading Accelerated fading in presence of TiO

.
Photocatalysis (ROS generation).Encapsulate TiO

or use silica-coated grades.

PART 2: MECHANISTIC INSIGHTS (The "Why")

To stabilize Disperse Orange 118, one must understand its degradation pathway. DO118 is a hydrophobic monoazo dye. Its primary failure mode in polymers is photo-oxidative cleavage .

The Degradation Pathway

Upon absorption of UV/Visible photons, the dye enters an excited singlet state (


). Without relaxation pathways, it undergoes intersystem crossing to a triplet state (

), which generates Singlet Oxygen (

) or reacts directly with matrix radicals. This attacks the azo bond, cleaving the chromophore into colorless amine and nitro/nitroso fragments.
The Stabilization Strategy

We employ a "Filter & Scavenge" approach:

  • Filter: UV Absorbers (UVAs) (e.g., Benzotriazoles) screen high-energy photons before they reach the dye.

  • Scavenge: Hindered Amine Light Stabilizers (HALS) neutralize the free radicals formed during polymer degradation, preventing them from attacking the dye.

Visualization: Photodegradation vs. Stabilization

The following diagram illustrates the competitive kinetics between degradation and stabilization.

DO118_Degradation UV UV Irradiation DO118 DO118 (Ground State) UV->DO118 hv absorption Excited Excited State (¹D*) DO118->Excited Triplet Triplet State (³D*) Excited->Triplet Intersystem Crossing SingletOx Singlet Oxygen (¹O₂) Triplet->SingletOx Energy Transfer Cleavage Azo Cleavage (Color Loss) SingletOx->Cleavage Oxidation UVA UVA (Benzotriazole) Screens Photons UVA->UV Blocks HALS HALS Scavenges Radicals HALS->SingletOx Quenches

Caption: Kinetic pathway of DO118 photodegradation showing intervention points for UVAs (screening) and HALS (quenching).

PART 3: FORMULATION PROTOCOLS (The "How")

Protocol A: Synergistic Stabilization (UVA + HALS)

Objective: Maximize photostability in a Polyester (PET) or Acrylic (PMMA) matrix. Scope: Drug packaging, medical devices, or optical filters.

Materials:

  • Disperse Orange 118 (0.1% - 0.5% w/w)

  • UVA: 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol (e.g., Tinuvin 328)

  • HALS: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (e.g., Tinuvin 770)

  • Polymer Matrix: PET or PMMA granules.

Step-by-Step Methodology:

  • Loading Calculation:

    • Target a 2:1 ratio of UVA to HALS.

    • Recommended starting load: 1.0% UVA + 0.5% HALS (w/w of polymer).

    • Note: Do not exceed 3% total additives to avoid plasticization (lowering

      
      ).
      
  • Melt Blending (Extrusion):

    • Pre-drying: Dry PET granules at 120°C for 4 hours (moisture causes hydrolysis).

    • Compounding: Twin-screw extrusion at 260°C (PET) or 230°C (PMMA).

    • Residence Time: Keep under 2 minutes to prevent thermal degradation of the dye.

  • Solvent Casting (Alternative for Films):

    • Dissolve polymer and additives in Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add DO118 last to ensure full dispersion.

    • Cast onto glass plates and dry under vacuum at 40°C.

Protocol B: Accelerated Weathering Testing

Objective: Validate the efficacy of the stabilization.

Workflow Diagram:

Testing_Workflow Sample 1. Sample Preparation (Films/Plaques) Baseline 2. Baseline Measurement (UV-Vis Absorbance @ 440nm) Sample->Baseline Chamber 3. Xenon Arc Exposure (ISO 4892-2, 0.51 W/m²) Baseline->Chamber Interval 4. Interval Sampling (24h, 48h, 100h) Chamber->Interval Interval->Chamber Return to test Analysis 5. Kinetic Analysis (Plot ln(A/A₀) vs Time) Interval->Analysis

Caption: Standardized workflow for accelerated photostability testing using Xenon Arc irradiation.

Data Analysis: Calculate the degradation rate constant (


) using pseudo-first-order kinetics:


Where:
  • 
    : Initial Absorbance at 
    
    
    
    (approx 440-450 nm for Orange 118).
  • 
    : Absorbance at time 
    
    
    
    .
  • Success Criteria: The stabilized sample should exhibit a

    
     value at least 5x lower  than the control.
    

PART 4: FREQUENTLY ASKED QUESTIONS (FAQ)

Q1: Can I use TiO


 to make the polymer opaque without destroying the dye? 
A:  TiO

is a photocatalyst that generates hydroxyl radicals, aggressively attacking azo dyes ("Catalytic Fading").
  • Solution: Use Silica-coated (Rutile) TiO

    
     . The silica shell prevents the electron-hole pairs on the TiO
    
    
    
    surface from reacting with the dye [1].

Q2: Why does the dye fade faster in amorphous polymers (like PS) than in crystalline ones (like PET)? A: In amorphous regions, oxygen diffusion is faster. High crystallinity creates a "tortuous path" for oxygen, slowing down photo-oxidation.

  • Tip: Annealing the polymer (heating above

    
     but below 
    
    
    
    ) can increase crystallinity and lock the dye in place [2].

Q3: Is Disperse Orange 118 safe for drug packaging? A: While DO118 is a standard industrial dye, azo dyes can release aromatic amines upon cleavage. For pharmaceutical packaging, you must perform Extraction Studies (USP <1663>) to ensure no breakdown products migrate into the drug product. Encapsulation in the polymer matrix usually prevents this, but validation is mandatory [3].

References

  • Allen, N. S. (2025). Photostability enhancement of an azobenzene photonic polymer. ResearchGate. Link

  • Ketema, A., Worku, A., & Pitsikalis, M. (2020).[1] Disperse dyeing mechanism for polyester fibers.[2] ResearchGate. Link

  • Ferraz, E. R. A., et al. (2012). Hepatotoxicity assessment of the azo dyes disperse orange 1. PubMed.[3] Link

  • Freeman, H. S., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. MDPI. Link

  • Paint.org. (2025). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. Paint & Coatings Industry.[4][5] Link

Sources

Technical Support Center: Synthesis & Purification of Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Application Science Subject: Minimizing Byproducts in Azo Dye Synthesis (Disperse Orange Series)

Executive Summary & Core Directive

To our Research Partners: You are likely encountering purity issues with Disperse Orange 118 (DO118) or its structural analogs. In the synthesis of high-performance disperse azo dyes, "purity" is not just about color strength; it is about the elimination of mutagenic precursors and tarry polymerization products that affect solubility and dispersion stability.

This guide treats the synthesis of DO118 as a precision engineered system. We focus on the Diazotization-Coupling mechanism, which is the standard route for this class (C.I. Disperse Orange series), typically involving a nitro-substituted aniline diazo component and a substituted aniline or heterocyclic coupler.

The Golden Rule: Impurities in azo synthesis are rarely formed randomly. They are the result of specific kinetic violations regarding Temperature , pH , and Stoichiometry .

The Reaction Landscape: Where Byproducts are Born[1]

To solve the problem, we must visualize the failure points. The diagram below maps the "Happy Path" (Yield) against the "Failure Paths" (Byproducts).

AzoSynthesis Start Primary Amine (Diazo Component) DiazoSalt Diazonium Salt (R-N2+) Start->DiazoSalt Diazotization < 5°C Nitrite NaNO2 / HCl (Nitrosating Agents) Nitrite->DiazoSalt Product Disperse Orange 118 (Target Azo Dye) DiazoSalt->Product C-Coupling (pH 4.0-5.5) Phenol Phenolic Byproduct (Hydrolysis) DiazoSalt->Phenol Temp > 5°C (H2O Attack) Tar Diazo Tars (Radical Polymerization) DiazoSalt->Tar Light/Heat (Radical Decomp) Triazene Triazenes (N-Coupling) DiazoSalt->Triazene pH < 3 or > 7 (N-Coupling) Coupler Coupling Component (e.g., N-alkyl aniline) Coupler->Product

Figure 1: Mechanistic pathway of Azo Coupling showing critical divergence points for impurity formation.

Troubleshooting Modules: The "Why" and "How"
Module A: The Diazotization Phase (The "Tar" Origin)

Symptom: The reaction mixture turns dark brown/black instead of clear yellow/orange. Yield is low. Diagnosis: Decomposition of the Diazonium Salt.[1][2]

The Science: Diazonium salts are thermodynamically unstable. If the temperature rises above 5°C, the


 group leaves as nitrogen gas (

), leaving behind a highly reactive phenyl cation that reacts with water to form phenols . These phenols then couple with remaining diazonium salts to form complex, dark "tars" (polymers).

Protocol Adjustment:

  • Cryogenic Control: Maintain the reaction vessel at 0°C – 5°C using an internal thermometer. Do not rely on bath temperature.

  • Starch-Iodide Endpoint: You must verify excess nitrous acid.

    • Test: Spot reaction mixture on starch-iodide paper.

    • Target: Instant blue/black spot.

    • Correction: If no color, add more

      
      . If color persists for 15 mins, destroy excess with Sulfamic Acid  (Urea is a slower alternative).
      
    • Why? Excess Nitrite reacts with the coupler in the next step to form nitrosated impurities [1].

Module B: The Coupling Phase (The "Isomer" & "Triazene" Trap)

Symptom: Product has the wrong melting point, dull color, or contains "gummy" solids. Diagnosis: Incorrect pH leading to N-Coupling (Triazenes) or wrong regioselectivity.

The Science:

  • C-Coupling (Desired): Occurs at the electron-rich carbon (para/ortho) of the coupler.

  • N-Coupling (Undesired): Occurs at the amine nitrogen, forming Triazenes (yellow/brown impurities). This is reversible but reduces yield.

  • pH Sensitivity:

    • Too Acidic (pH < 3): The amine coupler becomes protonated (

      
      ), deactivating the ring. Reaction stops.
      
    • Too Basic (pH > 7): Promotes N-coupling and diazo decomposition.

Protocol Adjustment:

  • Buffer System: Do not just add base. Use a Sodium Acetate/Acetic Acid buffer to lock pH between 4.0 and 5.5 [2].

  • Slow Addition: Add the diazonium salt dropwise to the coupler solution.

    • Why? Dumping it in creates localized high concentrations of diazo, promoting self-coupling and tar formation.

Advanced Purification: The "Reduction Clearing" Technique

Standard recrystallization is often insufficient for Disperse Dyes because the byproducts (isomers/oligomers) have similar solubility profiles. You must use Chemical Clearing .

The Protocol: This process chemically destroys surface impurities (which are often less stable than the crystalline dye) using a reducing agent under alkaline conditions.[3]

StepReagentConditionsMechanism
1. Cake Wash Water (Cold)Displacement washRemoves inorganic salts (

,

).
2. Reslurry Water + NaOHpH 10-11, 50°CSolubilizes phenolic impurities.
3. Reduction Sodium Hydrosulfite (

)
Add 1-2 g/L, stir 15 min"Reduction Clearing" : Destroys unstable surface azo-tars and unreacted diazo traces without degrading the crystalline disperse dye [3].
4. Neutralization Acetic AcidAdjust to pH 7Stops the reduction.
5. Isolation FiltrationVacuumFinal product isolation.[1]

Warning: Do not overheat (>70°C) during reduction clearing, or you risk reducing the nitro groups on the primary DO118 scaffold.

Troubleshooting Logic Tree (Decision Support)

Use this flow to diagnose your current batch failure.

Troubleshooting Problem Identify Defect DarkColor Dark/Tarry Product Problem->DarkColor LowYield Low Yield / No Precipitate Problem->LowYield WrongColor Wrong Shade (Dull) Problem->WrongColor CheckTemp Was Diazo Temp > 5°C? DarkColor->CheckTemp CheckpH Check Coupling pH LowYield->CheckpH CheckTriazene Triazene Present? (Check TLC) WrongColor->CheckTriazene TempYes Yes: Phenol/Tar Formation Action: Restart, keep <5°C CheckTemp->TempYes Yes TempNo No: Check Nitrite Excess CheckTemp->TempNo No NitriteYes Excess Nitrite? Action: Add Sulfamic Acid TempNo->NitriteYes pHLow pH < 3: Amine Protonated Action: Add NaOAc Buffer CheckpH->pHLow pHHigh pH > 7: Diazo Decomposition Action: Add Acetic Acid CheckpH->pHHigh TriazeneYes Yes: N-Coupling Action: Heat with Acid to rearrange CheckTriazene->TriazeneYes

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQ)

Q1: My final product is sticky and won't crystallize. What happened? A: This is likely "oiling out." It happens when the product precipitates as a supercooled liquid rather than a crystal.

  • Fix: Re-dissolve in hot solvent (ethanol or methanol), add a "seed crystal" of pure DO118 if available, and cool very slowly (over 4-6 hours) without stirring. Rapid cooling traps impurities that prevent lattice formation.

Q2: Why do you recommend Sulfamic Acid over Urea for nitrite removal? A: Kinetics. Sulfamic acid reacts with nitrous acid almost instantaneously. Urea requires higher temperatures or long induction times to fully quench nitrous acid [4]. In cold azo synthesis, residual nitrite causes nitrosation of your coupling component, leading to impurities that are very difficult to separate.

Q3: Can I use HPLC to monitor the reaction? A: Yes, but be careful with the mobile phase. Azo dyes can aggregate.

  • Recommendation: Use a C18 column with an Acetonitrile/Water gradient (with 0.1% Formic Acid).

  • Target: Look for the "Triazene" peak, which usually elutes just before the main azo peak. If you see it, your coupling pH was likely too high.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Azo Dyes/Diazotization).

  • Hunger, K. (2003).[4] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Definitive source on pH control in industrial azo coupling).

  • Baughman, G. L., & Perenich, T. A. (1988). Fate of dyes in aquatic systems: I. Solubility and partitioning of some hydrophobic dyes and related compounds. Environmental Toxicology and Chemistry. (Discusses solubility and reduction clearing principles).

  • Cao, S., et al. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis. Journal of Chemical Education. (Recent validation of impurity profiles in azo synthesis).

Sources

Addressing matrix effects in the mass spectrometry of Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Topic: Mitigation of Matrix Effects in LC-MS/MS Analysis of Disperse Orange 118 (C.I. Disperse Orange 118). Ticket Priority: High (Data Integrity Risk).[1] assigned_agent: Senior Application Scientist.

Executive Summary

Disperse Orange 118 is a hydrophobic azo dye often analyzed in complex matrices such as textile extracts (polyester oligomers), environmental water (humic acids), or biological tissue (toxicology studies).[1][2] The primary analytical challenge is Ion Suppression , where co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, leading to underestimation of the analyte.[3]

This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects.

Module 1: Diagnosis – "Is my signal loss real?"

User Question: I am seeing low sensitivity for Disperse Orange 118 in my samples compared to my solvent standards. Is this a matrix effect or an extraction issue?

Scientist’s Response: You cannot distinguish between extraction loss and matrix suppression without decoupling the two processes. You must perform a Post-Extraction Spike experiment (The Matuszewski Method).[1]

The Diagnostic Protocol (Matuszewski Method)

This is the "Golden Standard" for validating LC-MS bioanalytical methods.[1][4] You must prepare three sets of samples:

  • Set A (Reference): Analyte in neat solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.[1][4]

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.[1]

Calculations:

  • Matrix Effect (ME%):

    
    [1]
    
    • Result < 100%: Ion Suppression.[1][5]

    • Result > 100%: Ion Enhancement.[1][6]

  • Recovery (RE%):

    
    [1]
    
    • Measures extraction efficiency only.

  • Process Efficiency (PE%):

    
    [1]
    
    • The total yield of your method.

Visualizing the Workflow

Matuszewski_Method Neat Set A: Neat Standard (Solvent only) BlankMatrix Blank Matrix Extract1 Extraction BlankMatrix->Extract1 SpikePre Spike Analyte (Pre-Extraction) BlankMatrix->SpikePre SpikePost Spike Analyte (Post-Extraction) Extract1->SpikePost SetB Set B: Matrix Effect Ref SpikePost->SetB SetB->Neat Compare B/A (Matrix Effect) Extract2 Extraction SpikePre->Extract2 SetC Set C: Method Sample Extract2->SetC SetC->SetB Compare C/B (Recovery)

Caption: The Matuszewski validation workflow separates ionization issues (Set B vs A) from extraction issues (Set C vs B).

Module 2: Sample Preparation – "How do I clean the sample?"

User Question: My ME% is 40% (severe suppression). What is the best extraction strategy for Disperse Orange 118?

Scientist’s Response: Disperse dyes are highly lipophilic.[1] Common contaminants (fats, oligomers, surfactants) co-extract easily.[1] Simple protein precipitation or "dilute-and-shoot" is often insufficient for trace analysis.[1]

Recommended Strategy: Solid Phase Extraction (SPE)

For Disperse Orange 118, polymeric sorbents are superior to silica-based C18 because they handle the aggressive organic washes needed to remove lipids before eluting the dye.[1]

Protocol: Polymeric Reversed-Phase SPE (e.g., HLB or equivalent)

StepSolvent/ActionMechanistic Rationale
1. Condition 3 mL MethanolActivates the hydrophobic surface of the sorbent.
2.[1] Equilibrate 3 mL WaterPrepares sorbent for aqueous sample loading.[1]
3. Load Sample (pH adjusted to 7.0)Disperse Orange 118 (non-ionic) binds via hydrophobic interaction.[1]
4. Wash 1 5% Methanol in WaterRemoves salts and highly polar interferences.
5.[1] Wash 2 Critical: 30% AcetonitrileRemoves moderately polar matrix components without eluting the hydrophobic dye.
6.[1] Elute 100% Methanol or AcetoneDisrupts hydrophobic bonds; elutes the dye.
7.[1] Evaporate N2 stream @ 40°CConcentrate sample (do not boil; azo dyes can degrade).
8. Reconstitute Mobile Phase Initial ConditionsMatches the LC starting gradient to prevent peak broadening.
Module 3: Instrumental Solutions – "I can't clean it enough."

User Question: I've tried SPE, but I still see matrix effects. How do I compensate for this on the instrument?

Scientist’s Response: If you cannot remove the matrix, you must match it.[1]

Solution A: The "Dilution" Trick (The simplest fix)

Matrix effects are concentration-dependent.[1] Diluting your sample 1:10 or 1:20 often reduces matrix interference exponentially while reducing analyte signal only linearly.[1]

  • Action: Dilute extract 1:10 with mobile phase.

  • Check: If the calculated concentration (corrected for dilution) increases significantly compared to the undiluted sample, your undiluted sample was suffering from suppression.

Solution B: Internal Standards (The Robust Fix)

You likely cannot buy deuterated Disperse Orange 118.[1]

  • Alternative: Use a structural analog (e.g., Disperse Orange 3-d3 or Disperse Red 1-d5) or a general azo dye isotopologue.[1]

  • Requirement: The IS must elute exactly or very close to Disperse Orange 118 to experience the same suppression event at the ionization source.[1]

Solution C: Switch Ionization Modes (ESI vs. APCI)
  • ESI (Electrospray Ionization): Highly susceptible to "charge competition" in the liquid droplet phase.[1]

  • APCI (Atmospheric Pressure Chemical Ionization): Ionization occurs in the gas phase.[1] It is significantly more tolerant to matrix effects for non-polar compounds like Disperse Orange 118.[1]

  • Recommendation: If ESI fails, switch to APCI in Positive Mode.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Sensitivity / Variability CheckME Run Matuszewski Protocol Start->CheckME IsSuppression Is ME% < 80%? CheckME->IsSuppression No No (ME% > 80%) IsSuppression->No No Yes Yes (Suppression) IsSuppression->Yes Yes ExtractionIssue Optimize Extraction (Check Recovery %) No->ExtractionIssue Dilution Dilute Sample 1:10 Yes->Dilution DilutionCheck Did Sensitivity Improve? Dilution->DilutionCheck Solved Use Dilution Method DilutionCheck->Solved Yes NotSolved Switch to APCI Source or Matrix-Matched Calibration DilutionCheck->NotSolved No

Caption: Decision matrix for isolating and solving sensitivity issues.

Module 4: FAQ – Specific Technical Nuances

Q: What are the typical MS transitions for Disperse Orange 118? A: While optimization on your specific instrument is required, Disperse Orange 118 is an azo dye.[1]

  • Precursor Ion: Look for

    
     in ESI Positive mode.[1]
    
  • Fragment Ions: Azo dyes typically cleave at the azo bond (-N=N-).[1] Look for loss of the coupling component.[1]

  • Note: Always run a product ion scan on a neat standard first.[1]

Q: Why does my retention time shift in the sample compared to the standard? A: This is a "Matrix-Induced Retention Time Shift." High concentrations of matrix components can modify the stationary phase surface temporarily.[1]

  • Fix: Use a column with higher carbon load (e.g., C18 High Strength Silica) or improve sample cleanup (SPE).

Q: Can I use Matrix-Matched Calibration? A: Yes. This involves spiking your calibration standards into a "blank" matrix extract rather than pure solvent.[1]

  • Challenge: Finding a truly "blank" matrix (e.g., polyester fabric with no dye) can be difficult.[1] If unavailable, use the Standard Addition Method .

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1]

  • Tanigawa, T., et al. (2018).[1] LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu Application News.

  • European Commission. (2002).[1][7] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. [1]

  • Holcapek, M., et al. (2007).[1] Effects of ion source pressure and gas flow rates on electrospray ionization mass spectrometry of disperse dyes. Journal of Mass Spectrometry.

Sources

Technical Support Center: Optimizing Disperse Orange 118 Performance

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

Disperse Orange 118 (DO118) is a hydrophobic azo dye often utilized in drug development not for textile coloration, but as a hydrophobic model compound or surrogate payload . It is frequently employed to validate encapsulation efficiency in lipid nanoparticles (LNPs), PLGA microspheres, and amorphous solid dispersions.

When researchers report "poor color yield," it rarely means the dye has lost its chromophore intrinsically. Instead, it indicates a failure in solubilization , encapsulation , or spectral quantification . This guide addresses the thermodynamic and kinetic barriers preventing accurate signal recovery.

The Mechanics of "Yield" Failure[1]

To fix the problem, you must understand the state of the dye molecule. DO118 is a non-ionic, low-solubility azo compound.[1][2] It relies on hydrophobic partitioning to generate a signal.[1][2]

The Three Pillars of Signal Loss
  • H-Aggregation (The Invisible Sink): In aqueous or semi-aqueous environments (like the boundary layer of a nanoparticle), planar azo dyes stack face-to-face (H-aggregates).[1][2] This causes a hypochromic shift (lower absorbance) and a hypsochromic shift (blue shift).[1][2] You physically have the dye, but it is optically "silent" or misread at the standard

    
    .
    
  • Solubility Limit & Ostwald Ripening: If your loading concentration exceeds the saturation solubility of the carrier matrix (e.g., the polymer core), the dye will crystallize out. These micro-crystals are often filtered out during purification (dialysis/centrifugation), resulting in low actual yield compared to theoretical loading.

  • pH-Induced Hydrolysis/Ionization: While disperse dyes are generally stable, the azo linkage is susceptible to reduction or hydrolytic cleavage in extreme pH or in the presence of reducing agents (common in certain biological buffers), destroying the chromophore entirely.

Visualizing the Failure Modes

The following diagram illustrates the "Fate of the Dye" during a typical formulation process (e.g., Nanoprecipitation or Solvent Evaporation).

DyeFate Input Input: DO118 + Organic Solvent Mixing Step 1: Mixing with Aqueous Phase (Anti-Solvent) Input->Mixing Success Path A: Successful Encapsulation (Dye trapped in hydrophobic core) Mixing->Success Balanced LogP Agg Path B: H-Aggregation (Stacking in aqueous interface) Mixing->Agg Slow precipitation Precip Path C: Macroscopic Precipitation (Crystal growth > 1µm) Mixing->Precip Oversaturation SignalHigh High Yield (Correct Absorbance) Success->SignalHigh SignalShift Spectral Shift / Low Signal (Hypochromic Effect) Agg->SignalShift Loss Physical Loss (Removed by Filtration) Precip->Loss

Caption: Figure 1. Thermodynamic pathways of Disperse Orange 118 during formulation. Path A is the only route to quantitative yield.

Troubleshooting Guide (Q&A)

Phase 1: Formulation & Loading Issues[1]

Q: I am loading DO118 into PLGA nanoparticles, but my encapsulation efficiency (EE%) is <10%. Where is the dye going? A: The dye is likely precipitating outside the nanoparticle before it can be entrapped.

  • Diagnosis: Check your solvent-to-antisolvent ratio.[1][2] If you add the organic phase (Dye+Polymer) to the aqueous phase too slowly, the dye (which has lower solubility than the polymer) crashes out as free crystals.[2]

  • Fix: Increase the mixing rate (higher shear) or use a "Flash Nanoprecipitation" approach. Ensure the organic solvent (e.g., Acetone, DMSO) is fully miscible with water to ensure rapid polymer collapse around the dye.

Q: The dye powder won't dissolve fully in my stock solution (Acetone/Ethanol). A: DO118 is highly crystalline.[2]

  • Fix: Sonicate the stock solution for 15 minutes at 40°C. Do not rely on magnetic stirring alone. If using ethanol, switch to DMSO or DMF for the stock solution, then dilute into the working solvent. The solubility in DMSO is significantly higher (>10 mg/mL) compared to ethanol.[2]

Phase 2: Analytical & Spectral Issues

Q: My sample looks orange, but the absorbance at 450-480 nm is significantly lower than expected. A: You are likely measuring aggregates , not molecularly dissolved dye.[1]

  • The Science: Aggregates scatter light and absorb less efficiently per molecule.

  • The Protocol: You must disrupt the carrier before measurement. Do not measure absorbance of the intact nanoparticle suspension if you want to quantify total dye.

    • Take an aliquot of the suspension.[2]

    • Dilute 1:10 in THF or DMSO (solvents that dissolve both the polymer and the dye).[2]

    • Sonicate for 5 minutes.

    • Measure absorbance.[1][2] This ensures you are quantifying molecular DO118.[1][2]

Q: The color fades over 24 hours in my buffer (pH 7.4). A: Azo dyes can undergo slow hydrolysis or reduction in biological buffers, especially if reducing agents (like DTT or glutathione) are present, or if the pH is alkaline.

  • Fix: Maintain pH < 7.0 for storage. If simulating physiological conditions (pH 7.4), protect samples from light and measure immediately.

Validated Experimental Protocols

Protocol A: Correct Quantification of DO118 in Lipid/Polymer Matrices

Use this protocol to determine "True Yield" (Loading Capacity).[2]

Materials:

  • DMSO (Spectroscopy Grade)[1][2]

  • Centrifuge (15,000 x g capability)[1][2]

  • UV-Vis Spectrophotometer (Quartz cuvettes)[1][2]

Workflow:

  • Separation: Centrifuge the formulation (e.g., 15,000 x g for 30 mins) to pellet the nanoparticles. Remove the supernatant (free dye).[1][2]

  • Lysis: Resuspend the pellet in 1.0 mL of DMSO .

  • Extraction: Vortex vigorously for 60 seconds, then sonicate for 10 minutes. The solution must be optically clear (no turbidity).[1][2]

  • Measurement: Scan from 350 nm to 600 nm.

    • Check:

      
       should be approx. 440–480 nm (solvent dependent).[1][2]
      
    • Warning: If you see a shoulder or peak < 400 nm, aggregation persists. Add more DMSO.

Protocol B: Standard Curve Generation (The "Golden Standard")

Many yield calculations fail because the standard curve was made in a different solvent than the sample.

Concentration (µg/mL)Preparation MethodExpected Absorbance (1cm path)
0 (Blank) Pure DMSO0.000
2.0 Dilute Stock 1:500~0.1 - 0.2
5.0 Dilute Stock 1:200~0.3 - 0.5
10.0 Dilute Stock 1:100~0.6 - 0.9
20.0 Dilute Stock 1:50~1.2 - 1.5

Note: Absorbance > 1.5 usually deviates from Beer-Lambert Law for azo dyes.[1][2] Dilute samples to stay within 0.2 – 1.0 range.

Decision Tree for Low Yield

Troubleshooting Start Problem: Low Color Yield CheckSolvent Is sample in Organic Solvent? Start->CheckSolvent CheckTurbidity Is solution turbid? CheckSolvent->CheckTurbidity Yes ActionDissolve Action: Add DMSO/THF to dissolve carrier CheckSolvent->ActionDissolve No (Aqueous) ActionFilter Action: Filter (0.2µm) & Check Filter Color CheckTurbidity->ActionFilter No (Clear) DiagnosisAgg Diagnosis: Aggregation/Scattering CheckTurbidity->DiagnosisAgg Yes DiagnosisPrecip Diagnosis: Drug Loading > Capacity ActionFilter->DiagnosisPrecip Filter is Orange DiagnosisChem Diagnosis: Chemical Degradation ActionFilter->DiagnosisChem Filter is White

Caption: Figure 2.[1][2] Diagnostic logic for identifying the root cause of signal loss.

References

  • PubChem. (2025).[1][2] Disperse Orange 13 Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link] Note: Cited for structural similarities (azo-naphtol/nitroaniline derivatives) and spectral behavior of the Disperse Orange class.[2]

  • ResearchGate. (2012).[1][2][3] Molecular structure and extraction yield of Disperse Orange dyes. Retrieved January 28, 2026, from [Link] Note: Reference for the impact of temperature and pressure on dye yield.

Sources

Strategies to minimize the environmental impact of Disperse Orange 118 synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide details strategies to minimize the environmental impact of Disperse Orange 118 synthesis.

Topic: Strategies to minimize environmental impact during synthesis. Target Audience: Process Chemists, R&D Scientists, and Environmental Health & Safety (EHS) Officers. Document ID: DO118-GREEN-V2.4

Executive Summary & Chemical Context[1][2][3][4][5][6]

Disperse Orange 118 is an azo dye primarily used for dyeing polyester fibers. While commercial nomenclature can sometimes overlap (e.g., confusion with Direct Orange 118 [CAS: 28706-33-4]), the Disperse variant (often associated with CAS 158571-45-0 ) typically follows the structural logic of monoazo dyes: a diazo component (often a nitro-aniline derivative) coupled with a coupling component (often a substituted aniline or phenol).

The environmental footprint of this synthesis is traditionally dominated by:

  • Acidic Waste: Large volumes of mineral acid (HCl/H₂SO4) from the diazotization step.

  • Toxic Intermediates: Handling of aromatic amines and generation of carcinogenic byproducts.[1][2][3][4]

  • High COD/BOD: Unreacted coupling components and auxiliaries in the effluent.

This guide provides actionable protocols to mitigate these risks using Green Chemistry principles.

Core Minimization Strategies

Strategy A: Deep Eutectic Solvents (DES) for "Zero-Water" Synthesis

Traditional synthesis uses vast amounts of water and acid, creating dilute, toxic wastewater. Replacing this with a Deep Eutectic Solvent (e.g., Choline Chloride:Urea) allows the reaction to proceed in a biodegradable medium that can often be recycled.

  • Mechanism: DES acts as both solvent and catalyst, stabilizing the diazonium salt without excess mineral acid.

  • Impact: Reduces wastewater volume by >90% and eliminates the need for strong mineral acids.

Strategy B: Solid Acid Catalysis for Diazotization

Instead of using stoichiometric excess of liquid acids (HCl), use solid acid catalysts (e.g., silica-supported BF₃ or sulfonated resins).

  • Mechanism: The solid catalyst provides the necessary protons (

    
    ) for the formation of the nitrosonium ion (
    
    
    
    ) but can be filtered and reused.
  • Impact: Drastically lowers the salinity and acidity of the effluent.

Strategy C: Real-Time Stoichiometric Monitoring

Waste is often caused by "safety margins" (adding excess reagents to ensure completion).

  • Protocol: Implement potentiometric titration or starch-iodide endpoints to add exact stoichiometric equivalents of nitrite.

  • Impact: Prevents the release of toxic NOx gases and reduces residual nitrite in effluent.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles encountered during the implementation of green synthesis protocols.

Category 1: Diazotization Efficiency

Q1: We are switching to a solid acid catalyst (Silica-BF₃), but our conversion rates for the diazonium salt are low (<80%). What is the cause?

  • Root Cause: Solid catalysts often suffer from mass transfer limitations compared to liquid acids. The high viscosity of the reaction mixture at low temperatures (0–5°C) exacerbates this.

  • Solution:

    • Particle Size: Ensure the catalyst particle size is <100 mesh to increase surface area.

    • Agitation: Increase shear mixing speed.

    • Temperature Ramp: Unlike liquid acids, solid acids may require a slightly higher initiation temperature (e.g., 5–10°C) to overcome activation energy barriers, provided the specific diazonium species remains stable.

Q2: How do we prevent the formation of NOx fumes without using a scrubber?

  • Root Cause: NOx is generated from the decomposition of excess nitrous acid (

    
    ).
    
  • Solution: Use Sulfamic Acid as a scavenger. Add it at the end of the diazotization step. It reacts rapidly with excess nitrous acid to form nitrogen gas (

    
    ) and sulfuric acid, effectively "quenching" the NOx potential before it off-gases.
    
    • Reaction:

      
      
      
Category 2: Coupling & Yield Optimization

Q3: Our effluent COD (Chemical Oxygen Demand) is consistently high due to unreacted coupling component. How can we fix this without extending reaction time?

  • Root Cause: Incomplete coupling often stems from pH drift. As the coupling reaction proceeds, protons are released, lowering the pH and potentially protonating the coupling component (rendering it unreactive).

  • Solution: Implement a pH-Stat Control Loop .

    • Use a buffered system (Sodium Acetate/Acetic Acid) to maintain pH 4.5–5.5.

    • For alkaline coupling, automatically dose dilute NaOH to maintain pH 8–9.

    • Result: Maintains the coupling component in its nucleophilic form, driving the reaction to completion and leaving less residue in the water.

Q4: When using Deep Eutectic Solvents (DES), we struggle to isolate the final dye. It stays solubilized.

  • Root Cause: Disperse dyes have some solubility in the organic components of the DES (e.g., urea/choline chloride).

  • Solution: Anti-Solvent Precipitation.

    • Dilute the DES mixture with a specific ratio of water (typically 1:1 or 1:2) after the reaction is complete.

    • The hydrophobic Disperse Orange 118 will precipitate out rapidly.

    • Filter the solid dye.[5]

    • Evaporate the water from the filtrate to recover the DES for the next batch.

Comparative Data: Traditional vs. Green Route

The following table summarizes the environmental metrics when switching from a standard HCl-based route to a DES-mediated route.

MetricTraditional Route (HCl/NaNO₂)Green Route (DES/Solid Acid)Improvement
E-Factor (kg waste / kg product)15 – 503 – 8~80% Reduction
Acid Usage Stoichiometric Excess (3-4 eq)Catalytic / NoneEliminated
VOC Emissions High (Solvent/NOx)NegligibleNear Zero
Effluent pH < 1.0 (Requires Neutralization)6.0 – 7.0Neutral
Reaction Time 2 – 4 Hours0.5 – 1 Hour75% Faster

Visual Workflow: Green Synthesis Pathway

The diagram below illustrates the logic flow for a minimized-impact synthesis, contrasting the "Waste Generation" points of the old method with the "Recycling Loops" of the new method.

GreenSynthesis cluster_Traditional Traditional Route (High Impact) cluster_Green Green Route (Eco-Optimized) RawMaterials Raw Materials (Amine + Coupler) Trad_Diaz Diazotization (HCl + NaNO2) RawMaterials->Trad_Diaz Green_Media Medium Preparation (DES / Solid Acid) RawMaterials->Green_Media Trad_Coup Coupling (Ice Bath) Trad_Diaz->Trad_Coup Trad_Waste Acidic Waste (NOx, High COD) Trad_Coup->Trad_Waste Effluent Product Disperse Orange 118 (Final Product) Trad_Coup->Product Green_React One-Pot Synthesis (Room Temp) Green_Media->Green_React Green_Sep Precipitation (Water Addition) Green_React->Green_Sep Recycle Solvent Recovery (Evaporation) Green_Sep->Recycle Filtrate Green_Sep->Product Recycle->Green_Media Reuse

Figure 1: Comparison of Traditional vs. Green Synthesis Workflows. The Green Route emphasizes solvent recycling and elimination of acidic waste streams.

References

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon.[6] Link

  • Kamble, S. S., & Shankarling, G. S. (2014). Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments.[7] Chemical Communications. Link

  • Keshava, N., et al. (2021).[2] Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes.[2] Environment International.[2] Link

  • Hassan Alzain, et al. (2023).[3] A Review of Environmental Impact of Azo Dyes. International Journal of Research and Review.[3] Link

  • LookChem. (n.d.). Disperse Orange 118 Product Information (CAS 158571-45-0).Link

Sources

Technical Support Center: Optimizing Wash Fastness for Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Disperse Orange 118

Disperse Orange 118 is a high-energy azo-based disperse dye primarily used for dyeing polyester (PET) and its blends.[1][2] Unlike low-energy dyes, it requires higher temperatures for diffusion but offers superior sublimation fastness.[2] However, like many azo-disperse dyes, it is susceptible to thermal migration , a phenomenon where dye molecules migrate from the fiber interior to the surface during post-dyeing heat treatments, leading to catastrophic wash fastness failures.[3][4]

  • Chemical Class: Azo Disperse Dye[5][6]

  • CAS Number: 158571-45-0 (Distinct from Direct Orange 118/CAS 28706-33-4)[1][2]

  • Primary Substrate: Polyester (PET), Acetate, and PET/Spandex blends.

  • Critical Challenge: Surface deposition post-heat setting (Thermal Migration).

Mechanism of Failure: Why Wash Fastness Drops

To solve wash fastness issues, one must understand the failure mechanism. The primary culprit for Disperse Orange 118 is not the dyeing process itself, but the post-dyeing thermal history .

The Thermal Migration Phenomenon

During heat setting (stentering) at temperatures >150°C, the amorphous regions of the polyester fiber relax. Disperse dye molecules, which are soluble in the fiber, can migrate to the surface.[3][4] If surface-active agents (surfactants, spinning oils, softeners) are present, they act as a solvent, "pulling" the dye out of the fiber.[3] This surface dye is easily removed during subsequent home laundering, resulting in poor fastness ratings (ISO 105-C06).[2]

Visualizing the Mechanism

ThermalMigration Fiber Dyed Polyester Fiber (Dye trapped inside) Heat Heat Setting (>150°C) Fiber->Heat Energy Input Migration Dye Diffusion to Surface Heat->Migration Polymer Relaxation WashFailure Wash Fastness Failure (Surface Dye Removal) Migration->WashFailure Desorption Auxiliaries Surface Surfactants (Softener/Spinning Oil) Auxiliaries->Migration Solubilization

Figure 1: The mechanism of Thermal Migration leading to wash fastness failure in Disperse Orange 118.[1][2]

Troubleshooting Guide (Q&A)

Q1: I performed a standard Reduction Clear (RC), but my wash fastness is still only 3-4. Why?

A: The issue is likely Thermal Migration after your reduction clear. If you heat-set or finish the fabric after the dyeing and RC process, the dye migrates back to the surface.

  • Solution: Perform a "light" reduction clear or a soapy wash after heat setting if possible.[2] Alternatively, use high-fastness softeners that do not solubilize the dye.[2]

Q2: My PET/Spandex blend shows severe staining on the Spandex portion.

A: Disperse Orange 118 stains Spandex (Elastane) heavily.[2] Standard alkaline reduction clearing (Hydro/Caustic) damages Spandex.[2]

  • Solution: Switch to an Acidic Reduction Clearing protocol using Thiourea Dioxide or specialized sulphinic acid derivatives.[2] This effectively clears the Spandex without degrading its elasticity.

Q3: What is the optimal pH for dyeing to ensure maximum fixation?

A: Disperse Orange 118 is sensitive to hydrolysis.

  • Target pH: 4.5 – 5.5.

  • Buffer: Use a Sodium Acetate/Acetic Acid buffer system.[2] Avoid pH > 6.0, as the azo bond can destabilize, shifting the shade and reducing uptake, leaving more unfixed dye in the bath.

Experimental Protocols

Protocol A: Standard Alkaline Reduction Clearing (For 100% Polyester)

Purpose: To chemically destroy surface azo dye molecules into colorless amino fragments.[2]

StepParameterValueNotes
1 Temperature 70°C - 80°CDo not exceed 80°C to avoid opening the fiber structure.[1][2]
2 Reagent 1 Sodium Hydrosulfite (Hydro)2.0 - 4.0 g/L (Depending on depth of shade)
3 Reagent 2 Sodium Hydroxide (38°Bé)2.0 - 4.0 g/L (Maintains pH > 10 for Hydro stability)
4 Surfactant Non-ionic Dispersing Agent1.0 g/L (Keeps cleaved dye fragments suspended)
5 Time 20 MinutesCritical for complete reaction.[1][2]
6 Rinse Warm (50°C) -> ColdNeutralize with Acetic Acid (0.5 g/L) in final rinse.
Protocol B: Acidic Reduction Clearing (For PET/Spandex Blends)

Purpose: Clearing without damaging elastomeric fibers.[2]

  • Bath Setup: Set bath temperature to 75°C.

  • Add Chemicals:

    • Thiourea Dioxide (or commercial Acid RC agent): 2.0 g/L[2]

    • pH Buffer (to maintain pH 4.5-5.0): 1.0 g/L[1][2]

  • Process: Run for 20 minutes.

  • Rinse: Hot wash (70°C) followed by cold rinse.[2]

Workflow Visualization: The Clearing Process

RC_Workflow Start Dyed Fabric (Unfixed Surface Dye) Step1 Drain Dye Bath Start->Step1 Step2 Alkaline RC Bath (NaOH + Na2S2O4 @ 70°C) Step1->Step2 Reaction Azo Bond Cleavage (Dye -> Colorless Amines) Step2->Reaction Reduction Step3 Neutralization (Acetic Acid) Reaction->Step3 Rinse Result High Fastness Fabric Step3->Result

Figure 2: Step-by-step Reduction Clearing workflow for Disperse Orange 118.

Data & Performance Benchmarks

The following table illustrates the impact of proper Reduction Clearing (RC) and Heat Setting (HS) control on ISO 105-C06 (C2S) wash fastness ratings (Scale 1-5).

ConditionStaining (Nylon)Staining (Acetate)Shade Change
No Reduction Clear 22-34
Standard RC (Hydro/Caustic) 4-54-55
RC + Heat Set (180°C/30s) 33-44-5
RC + Heat Set + Soaping 44-55

Note: The drop in rating from "Standard RC" to "RC + Heat Set" confirms thermal migration. A final soaping step restores fastness.[1]

References

  • ISO 105-C06:2010. Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering.[2] International Organization for Standardization.[2] Link

  • AATCC TM61-2013. Colorfastness to Laundering: Accelerated.[2] American Association of Textile Chemists and Colorists. Link

  • Burkinshaw, S. M. (2016).[2] Physico-chemical aspects of textile coloration.[1][2][7] In Physico-chemical Aspects of Textile Coloration. Wiley-VCH.[1][2] (Discusses thermal migration mechanisms).

  • Choi, H., et al. (2020).[2] "Improving the Wash Fastness of Disperse Dyes on Polyester/Spandex Blends." Textile Research Journal.[2] (Reference for Acidic Reduction Clearing protocols).

  • BOC Sciences. Disperse Orange 118 Product Data. CAS 158571-45-0.[1][2][8][9][]

Sources

Validation & Comparative

Comparative Guide: Disperse Orange 118 vs. Standard Azo Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Orange 118 (DO 118) represents a class of modern monoazo disperse dyes engineered for high-performance polyester dyeing.[1] Unlike legacy low-energy dyes (e.g., Disperse Orange 3), DO 118 is designed to meet the rigorous demands of high-temperature (HT) exhaust dyeing and continuous thermosol processes.[1]

This guide provides a technical comparison of DO 118 against industry standards Disperse Orange 30 (DO 30) and Disperse Orange 25 (DO 25) .[1] We analyze the physicochemical properties, dyeing kinetics, fastness profiles, and toxicological implications relevant to both textile application and safety assessment.[1]

Chemical Identity & Structural Classification[1]

Disperse dyes are non-ionic colorants with low water solubility, requiring dispersion systems for application.[1] The azo chromophore (-N=N-) is central to the color yield and photostability of this group.[1]

FeatureDisperse Orange 118 Disperse Orange 30 Disperse Orange 25
CAS Number 158571-45-05621-31-431482-56-1
Chromophore MonoazoMonoazo (Heterocyclic)Monoazo
Energy Class High Energy (S/SE Type)High Energy (S Type)Medium Energy (SE Type)
Molecular Character Hydrophobic, planar structure optimized for PET affinity.[1]Contains dichloronitro moiety for enhanced sublimation fastness.[1]Cyanoethyl-substituted amine for balance of leveling and fastness.[1]
Primary Application High-fastness polyester, automotive textiles, microfiber.[1]Industry standard for dark shades and blends.[1]General-purpose polyester and acetate.[1][2]

Technical Insight: The "Energy Class" dictates the dyeing temperature and migration properties. DO 118, being a high-energy dye, requires temperatures >130°C for full diffusion but offers superior resistance to sublimation during post-dyeing heat setting compared to DO 25.[1]

Performance Comparison: Fastness & Application

The selection of DO 118 over alternatives is often driven by the need for brightness combined with wet fastness .[1] While DO 30 is the workhorse for duller, deep oranges and browns, DO 118 offers a cleaner chromaticity.[1]

Fastness Data (ISO 105 Standards)

Note: Ratings are on a scale of 1-5 (5 = Excellent), except Light Fastness which is 1-8 (8 = Excellent).

PropertyTest MethodDisperse Orange 118 Disperse Orange 30 Disperse Orange 25
Light Fastness ISO 105-B026 (Very Good)65-6
Sublimation (180°C) ISO 105-P014-5 (Excellent)4-53-4
Washing (60°C) ISO 105-C064-5 4-54
Perspiration (Acid/Alk) ISO 105-E045 54-5
Thermomigration ProprietaryLow Low-MediumMedium

Analysis:

  • Sublimation: DO 118 exhibits superior thermal stability compared to DO 25.[1] This is critical for fabrics undergoing heat-setting or molding (e.g., automotive seats).[1]

  • Thermomigration: DO 30 can suffer from thermomigration (dye moving to the fiber surface during storage), leading to wash fastness deterioration.[1] DO 118 is engineered to minimize this phenomenon through optimized steric bulk.

Mechanistic Workflow: The Solid Solution Model

Dyeing polyester with disperse dyes follows the Solid Solution Mechanism .[1] The dye must transition from a solid dispersion in water to a molecular solution, adsorb onto the fiber surface, and diffuse into the amorphous regions of the polyethylene terephthalate (PET) polymer.[1]

Visualization: High-Temperature Dyeing Pathway

DyeingMechanism DyeSolid Dye Particle (Insoluble Solid) Dispersion Aqueous Dispersion (Surfactant Stabilized) DyeSolid->Dispersion Dispersing Agent Solubilization Monomolecular Dye (Dissolved in Water) Dispersion->Solubilization Heat (>100°C) Adsorption Surface Adsorption (Fiber Interface) Solubilization->Adsorption Partition Coeff. Diffusion Diffusion into Polymer (Amorphous Region) Adsorption->Diffusion Tg of PET (~70°C) Free Volume Expansion Diffusion->Solubilization Desorption (Equilibrium) Fixation Solid Solution (Fixed Dye) Diffusion->Fixation Cooling (Crystallization)

Caption: The thermodynamic pathway of disperse dyeing. High temperature (130°C) is required to increase the solubility of the dye and the segmental mobility of the PET chain (above Tg).[1]

Experimental Protocol: High-Temperature (HT) Dyeing

For researchers validating DO 118 performance, the following protocol ensures reproducible lab-scale results.

Objective: Comparative evaluation of exhaustion and fixation at 130°C.

Materials:
  • Substrate: 100% Polyester interlock knit (scoured).

  • Dye: Disperse Orange 118 (crude or commercial press cake).

  • Auxiliaries: Anionic dispersing agent (e.g., Naphthalene sulfonic acid condensate), Acetic acid (pH control).[1]

Workflow:
  • Bath Preparation:

    • Liquor Ratio: 1:10 to 1:20.[1]

    • Chemicals:

      • Dispersing Agent: 1.0 g/L[3]

      • Acetic Acid: Adjust to pH 4.5–5.5 (Crucial for azo stability).[1]

      • Dye: 2.0% on weight of fabric (owf).[1]

  • Dispersion:

    • Paste the dye with a small amount of warm water (40°C) and dispersing agent.[1] Dilute and filter through a fine mesh before adding to the bath.

  • Dyeing Cycle (HT Method):

    • Start: 50°C.

    • Ramp 1: Heat to 130°C at 1.5°C/min. (Critical zone: 70°C–110°C where rapid exhaustion occurs).[1]

    • Hold: Maintain 130°C for 45–60 minutes.

    • Cool: Cool to 70°C at 2.5°C/min.

  • Reduction Clearing (RC):

    • Purpose: Remove unfixed surface dye to ensure valid fastness testing.[1]

    • Bath: Sodium Hydrosulfite (2 g/L) + Sodium Hydroxide (2 g/L, 38°Bé).

    • Conditions: 70°C for 20 minutes.

    • Rinse: Hot rinse -> Cold rinse -> Neutralize with acetic acid.[1]

Toxicology & Drug Development Relevance[1]

For professionals in drug development and toxicology, azo dyes present a specific concern: Reductive Cleavage .[1] The azo linkage (-N=N-) can be metabolically reduced by azoreductase enzymes (found in liver and skin microbiome) into primary aromatic amines (PAAs).[1][4]

Metabolic Activation Pathway[1]

ToxicityPathway AzoDye Parent Azo Dye (Disperse Orange 118) Cleavage Reductive Cleavage (-N=N- -> -NH2 + H2N-) AzoDye->Cleavage Ingestion/Absorption Reductase Azoreductase Enzyme (Liver/Skin Bacteria) Reductase->Cleavage Amines Primary Aromatic Amines (PAAs) Cleavage->Amines Activation Metabolic Activation (N-hydroxylation via CYP450) Amines->Activation Toxification Excretion Detoxification/Excretion (Acetylation/Glucuronidation) Amines->Excretion Detoxification DNA DNA Adduct Formation (Mutagenesis) Activation->DNA Electrophilic Attack

Caption: The potential toxification pathway of azo dyes.[1][4][5] Modern dyes like DO 118 are structurally screened to ensure cleavage products are not restricted amines (e.g., benzidine).[1]

Safety Profile of DO 118
  • Mutagenicity: Unlike the older Disperse Orange 1 , which is a known mutagen (positive Ames test) and sensitizer, modern high-energy dyes like DO 118 are typically designed with bulky substituents (e.g., long alkyl chains or heterocyclic rings) that hinder enzymatic reduction or yield non-genotoxic amines.[1]

  • Regulatory Status: DO 118 is generally compliant with Oeko-Tex Standard 100, provided the cleavage products do not include the 24 restricted arylamines (Regulation EC 1907/2006 REACH).[1]

References

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Disperse Dyes and Azo Colorants. Retrieved from [Link][1]

  • Freeman, H. S., & Mock, G. N. (2012).[1] Dye Application Analysis. North Carolina State University, College of Textiles.[1]

  • Keshava, C., et al. (2023).[1] "Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes." Environment International. [Link][1]

  • AATCC. (2025).[1] AATCC Technical Manual: Test Methods for Color Fastness. American Association of Textile Chemists and Colorists.[1]

Sources

Performance Characteristics Guide: Disperse Orange 118 vs. Disperse Orange 25

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Disperse Orange 25 (DO25) , a commodity azo dye known for its standard performance and cost-efficiency, and Disperse Orange 118 (DO118) , a high-performance alternative engineered for superior sublimation fastness and thermal stability.

The Verdict:

  • Disperse Orange 25 is the "Standard Reference." It is a medium-energy (SE-type) dye suitable for conventional exhaust dyeing but prone to thermal migration and sublimation issues during post-processing. It carries a known toxicological flag as a skin sensitizer.

  • Disperse Orange 118 is the "High-Stability Alternative." It is a high-energy (S-type) dye designed for critical applications requiring resistance to dry heat (e.g., automotive textiles, sublimation printing) and minimal migration.

Part 1: Chemical Identity & Structural Analysis

Understanding the performance gap requires analyzing the physicochemical properties of these molecules. The "Energy Level" of a disperse dye refers to its molecular size, polarity, and the energy required to diffuse it into (and out of) the polymer matrix.

Comparative Physicochemical Profile[2][3]
FeatureDisperse Orange 25 Disperse Orange 118
CAS Registry 31482-56-1 (or 12223-22-2)158571-45-0
Chemical Class Single Azo (Nitro-aniline derivative)Advanced Azo / Heterocyclic*
Energy Class SE (Medium Energy) S (High Energy)
Molecular Weight ~323.35 g/mol Higher (>400 g/mol est.)[1]
Polarity ModerateLow (High Hydrophobicity)
Chromophore Nitro-azobenzeneModified Azo/Benzothiazole
Solubility (Water) Negligible (<0.1 mg/L)Negligible
Solubility (Acetone) SolubleSoluble

*Note: DO118's exact proprietary structure often involves bulky heterocyclic coupling components to increase molecular size and van der Waals interactions, directly inhibiting thermal migration.

The Mechanism of Performance Divergence

The primary differentiator is Thermal Mobility .[2]

  • DO25 possesses a smaller molecular footprint. Under heat (>150°C), the amorphous regions of polyester relax, and DO25 molecules gain enough kinetic energy to desorb (sublimate) or migrate to the fiber surface.

  • DO118 is engineered with higher molecular weight and steric bulk. It requires significantly higher energy to diffuse, locking it effectively within the polymer matrix even under heat stress.

Part 2: Thermodynamic & Kinetic Performance

Sublimation & Thermal Migration

For researchers developing hydrophobic drug delivery systems or testing filtration media, the sublimation fastness acts as a proxy for the compound's stability under thermal stress.

  • Experiment: ISO 105-P01 (Dry Heat Fastness).

  • Condition: 180°C for 30 seconds.

  • Result:

    • DO25: Rating 2-3 (Significant staining on adjacent polyester). The dye vaporizes and redeposits.

    • DO118: Rating 4-5 (Minimal to no staining). The dye remains fixed in the substrate.

Diffusion Coefficients

In drug development, these dyes serve as excellent hydrophobic model compounds .

  • DO25 diffuses rapidly (

    
     at 130°C), making it useful for visualizing rapid uptake in lipid bilayers or hydrophobic cores.
    
  • DO118 diffuses slowly, representing "hard-to-extract" hydrophobic contaminants or stable drug payloads.

Part 3: Toxicological Profile & Safety (Crucial for Pharma)

Drug development professionals must treat these dyes as potential impurities or probes with distinct biological activities.

Disperse Orange 25: The Sensitization Risk

DO25 is a known skin sensitizer (H317).

  • Mechanism: It can undergo metabolic reduction (azoreductase activity) to release p-nitroaniline and p-phenylenediamine derivatives, which are potent allergens.

  • Regulatory Status: Frequently flagged in Restricted Substance Lists (RSL) like REACH and Oeko-Tex.

  • Lab Safety: Requires strict containment (glove box/fume hood) to prevent inhalation or dermal contact during weighing.

Disperse Orange 118: The Safer Alternative?

While comprehensive toxicological data is often proprietary, high-energy dyes like DO118 generally exhibit:

  • Lower Bioavailability: larger molecular size reduces dermal absorption rates.

  • Higher Stability: Less prone to reductive cleavage under physiological conditions compared to simple nitro-azo structures.

  • Recommendation: Use DO118 as a safer, more stable hydrophobic probe in non-clinical models where DO25's toxicity is a confounding variable.

Part 4: Experimental Protocols

Protocol: Comparative Sublimation Testing (Thermal Stability)

Objective: Quantify the thermal stability difference between DO25 and DO118.

Materials:

  • Polyester fabric swatches (1g).[3]

  • Dye solutions (1% stock in Acetone).

  • Scorch Tester or Heating Block.

Workflow:

  • Dyeing: Apply 100µL of dye solution to fabric; air dry.

  • Sandwich: Place dyed fabric between two undyed polyester witness fabrics.

  • Heat Treatment: Apply 180°C and 210°C for 30 seconds (separate runs).

  • Evaluation: Measure Color Difference (

    
    ) on the witness fabric using a Spectrophotometer.
    

Expected Data Output: | Temp | DO25 Staining (


) | DO118 Staining (

) | Interpretation | | :--- | :--- | :--- | :--- | | 180°C | > 10.0 (Heavy Transfer) | < 2.0 (Light Transfer) | DO118 is stable. | | 210°C | Complete Transfer | < 5.0 (Moderate Transfer) | DO118 retains integrity. |
Protocol: HPLC Purity & Identification

Objective: Verify dye identity and purity before use as a model compound.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (80:20 Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 440nm (Orange region).

  • Retention Time Prediction: DO25 will elute significantly earlier than DO118 due to DO118's higher hydrophobicity and interaction with the C18 stationary phase.

Part 5: Visualization of Mechanisms

Thermal Migration & Sublimation Mechanism

This diagram illustrates why DO25 fails at high temperatures while DO118 succeeds.

SublimationMechanism cluster_DO25 Disperse Orange 25 (Medium Energy) cluster_DO118 Disperse Orange 118 (High Energy) Heat Thermal Energy (180°C) DO25_Matrix Dye in Polymer Matrix Heat->DO25_Matrix Activates DO118_Matrix Dye in Polymer Matrix Heat->DO118_Matrix Activates DO25_Surface Migration to Surface DO25_Matrix->DO25_Surface High Diffusion Rate DO25_Vapor Vaporization (Sublimation) DO25_Surface->DO25_Vapor Low Vapor Pressure DO25_Stain Staining of Adjacent Material DO25_Vapor->DO25_Stain Redeposition DO118_Stable Thermally Stable (High Steric Hindrance) DO118_Matrix->DO118_Stable Minimal Diffusion

Caption: Comparative thermal behavior. DO25 migrates and vaporizes under heat; DO118 remains locked in the matrix due to molecular bulk.

Experimental Validation Workflow

A self-validating logic flow for selecting the correct dye for your application.

SelectionWorkflow Start Define Application Requirement TempCheck Is Process Temp > 150°C? Start->TempCheck ToxCheck Is Skin Contact/Sensitization a concern? TempCheck->ToxCheck No (Low Temp) SelectDO118 Select Disperse Orange 118 (High Stability, Low Migration) TempCheck->SelectDO118 Yes (High Temp) ToxCheck->SelectDO118 Yes (Consumer Safety) SelectDO25 Select Disperse Orange 25 (Cost Effective, Standard) ToxCheck->SelectDO25 No (In-vitro only) Validate Validation Step: Run ISO 105-P01 (Sublimation) SelectDO118->Validate SelectDO25->Validate

Caption: Decision tree for selecting between DO25 and DO118 based on thermal and toxicological constraints.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Disperse Orange 25 (CAS 31482-56-1).[4][5] Retrieved from [Link][6]

  • LookChem. (2024). Disperse Orange 118 Structure and Suppliers.[7] Retrieved from [Link][7]

  • World Dye Variety. (2012).[3] Disperse Orange 25 General Properties.[5] Retrieved from [Link]

Sources

Validation of Analytical Methods for Disperse Orange 118: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Orange 118 (CAS: 158571-45-0) is a hydrophobic azo dye utilized primarily in the textile industry (polyester dyeing) and sublimation printing toners. In the context of pharmaceutical safety and advanced materials research, the validation of analytical methods for Disperse Orange 118 is critical due to the potential genotoxicity associated with azo dyes and their cleavage products (aromatic amines).

This guide objectively compares the two dominant analytical methodologies—HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). While HPLC-DAD serves as a robust tool for raw material quality control, this guide establishes LC-MS/MS as the superior method for trace-level impurity analysis , offering the sensitivity and specificity required for rigorous safety assessments (e.g., ICH M7 guidelines).

Method Landscape: HPLC-DAD vs. LC-MS/MS

The choice of method depends heavily on the analytical threshold required. For routine purity checks of dye powders, HPLC-DAD is sufficient. For detecting trace contamination in pharmaceutical excipients or environmental samples, LC-MS/MS is mandatory.

Comparative Performance Metrics
FeatureHPLC-DAD (Method A) LC-MS/MS (Method B) Verdict
Primary Mechanism Separation based on hydrophobicity; detection via UV-Vis absorbance (approx. 430-480 nm).Separation based on hydrophobicity; detection via mass-to-charge (m/z) ratio and fragmentation.LC-MS/MS provides structural confirmation.
Sensitivity (LOD) Moderate (0.1 – 1.0 µg/mL).Ultra-High (0.001 – 0.01 µg/mL).LC-MS/MS is ~100x more sensitive.
Selectivity Low. Prone to interference from co-eluting colored compounds.High. MRM (Multiple Reaction Monitoring) filters out matrix noise.LC-MS/MS is essential for complex matrices.
Linearity Range Wide dynamic range (good for % level assays).Narrower dynamic range (optimized for trace levels).HPLC-DAD is better for bulk purity.
Cost & Complexity Low cost, robust, widely available.High capital cost, requires skilled operation.HPLC-DAD is more accessible.

Deep Dive: LC-MS/MS Validation Protocol

Given the audience's focus on high-integrity data, the following protocol outlines the validation of Disperse Orange 118 using LC-MS/MS. This workflow is designed to meet ICH Q2(R1) validation standards.

Experimental Workflow

The following diagram illustrates the critical path for sample preparation and analysis. Note the inclusion of a filtration step to protect the UHPLC column, a common failure point in dye analysis.

DO118_Analysis_Workflow Sample Sample (Textile/Drug Matrix) Extraction Solvent Extraction (MeOH:ACN 1:1, 40°C) Sample->Extraction Weigh 1.0g Sonication Ultrasonication (30 min, Degas) Extraction->Sonication Dissolve Filtration Filtration (0.22 µm PTFE) Sonication->Filtration Purify LC_Sep UHPLC Separation (C18 Column) Filtration->LC_Sep Inject 2-5 µL MS_Det MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Det Elute Data Data Analysis (Quantitation) MS_Det->Data Integrate

Figure 1: Optimized workflow for the extraction and LC-MS/MS quantification of Disperse Orange 118.

Instrument Parameters (Method B)

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves ionization efficiency).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-6 min: 10% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Note: As specific transitions for DO118 are instrument-dependent, perform a Product Ion Scan on a neat standard (1 µg/mL) to determine the Precursor Ion [M+H]+ and the two most abundant Product Ions (Quantifier and Qualifier).

Validation Framework (Self-Validating Systems)

To ensure scientific integrity, the method must be challenged against the following criteria.

Specificity & Matrix Effects

Why: Textile and pharmaceutical matrices contain surfactants and oligomers that suppress ionization in LC-MS.

  • Protocol: Compare the peak area of DO118 spiked into a blank matrix extract (post-extraction spike) vs. DO118 in pure solvent.

  • Calculation: Matrix Effect (%) = (Area_Matrix / Area_Solvent) × 100.

  • Acceptance: 80% - 120%. If <80%, use a matrix-matched calibration curve or internal standard (e.g., Disperse Orange 3-d3).

Linearity

Why: Establishes the range where the instrument response is proportional to concentration.

  • Protocol: Prepare 6 concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.995. Residuals at each point < 15%.
    
Accuracy (Recovery)

Why: Confirms the extraction efficiency.

  • Protocol: Spike blank samples at three levels (Low, Medium, High) before extraction.

  • Acceptance: Mean recovery between 85% - 115%.

Precision (Repeatability)

Why: Ensures the method is robust.

  • Protocol: Analyze 6 replicates of the Medium QC sample.

  • Acceptance: RSD (Relative Standard Deviation) ≤ 5% for trace analysis.

LOD & LOQ Determination

Why: Defines the sensitivity limits.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio of 10:1.

Critical Analysis: Why LC-MS/MS Wins

While HPLC-DAD is the industry standard for manufacturing (due to lower cost), it fails in safety validation scenarios. Disperse dyes like DO118 often have structurally similar by-products (isomers) that co-elute on standard C18 columns.

  • The Failure Mode of HPLC: In UV detection, a co-eluting impurity with a similar chromophore will artificially inflate the DO118 signal (false positive/high bias).

  • The LC-MS/MS Solution: Mass spectrometry filters ions by mass. Even if an impurity co-elutes, unless it has the exact same molecular weight and fragmentation pattern (isobaric interference), it will not be detected. This specificity is non-negotiable for toxicological risk assessments.

References

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Disperse Orange 118 (CAS 158571-45-0).[2] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • DIN Standards Committee. (2017). Textiles - Detection of disperse dyestuffs (DIN 54231). Retrieved from [Link]

  • SciEx. (2020). Detection of sensitizing and carcinogenic dyes in textiles by LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Disperse Orange 13 (Structurally Analogous Azo Dye Data). Retrieved from [Link]

Sources

Comparative Toxicological Profiling of Disperse Dyes: Azo vs. Anthraquinone Architectures

[1]

Executive Summary

This technical guide provides a comparative toxicological analysis of the two dominant classes of disperse dyes: Azo (characterized by the -N=N- chromophore) and Anthraquinone (characterized by a fused tricyclic ring structure). While azo dyes are frequently scrutinized for their mutagenic potential following metabolic reduction, anthraquinone dyes present distinct challenges related to environmental persistence and acute aquatic toxicity. This guide synthesizes experimental data, mechanistic insights, and validated protocols to assist researchers in safety assessment and dye selection.

Structural Classes and Toxicological Mechanisms[1]

The Azo Class: Metabolic Activation & Mutagenicity

Case Studies: Disperse Blue 291, Disperse Orange 37, Disperse Red 1.

The primary toxicological concern with azo disperse dyes is not the parent molecule itself, but its metabolic cleavage products.[1] The azo linkage (-N=N-) is thermodynamically stable in aerobic environments but susceptible to reductive cleavage by azoreductase enzymes found in mammalian skin bacteria, gut microflora, and liver isozymes.

  • Mechanism: The cleavage releases primary aromatic amines (PAAs). Many PAAs (e.g., p-phenylenediamine derivatives) are electrophilic pro-carcinogens. They undergo N-hydroxylation (via CYP450) and O-esterification, forming nitrenium ions that covalently bind to DNA (guanine residues), causing point mutations.

  • Sensitization: Disperse Orange 37 and Disperse Blue 106 are classified as "extreme sensitizers."[2] The mechanism involves haptenization , where the dye or its metabolite binds to skin proteins (e.g., nucleophilic cysteine residues), triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

The Anthraquinone Class: Recalcitrance & Aquatic Toxicity

Case Studies: Disperse Blue 79, Disperse Red 9.

Anthraquinone dyes possess a rigid, planar structure that confers high chemical stability (light/wash fastness). However, this stability results in environmental recalcitrance (resistance to biodegradation).

  • Aquatic Toxicity: Unlike azo dyes, which degrade (albeit into toxic amines), anthraquinones tend to bioaccumulate. Experimental data indicates higher acute toxicity in aquatic models (e.g., Danio rerio) due to physical interference with gill function and oxidative stress generation (ROS production) driven by the quinone moiety.

  • Genotoxicity: While generally less mutagenic than azo cleavage products, certain anthraquinones (e.g., Disperse Blue 79) can intercalate into DNA due to their planar structure, causing frameshift mutations, though this often requires high concentrations.

Comparative Data Summary

The following table synthesizes toxicological endpoints from standard assays (Ames, LLNA, ZFET).

ParameterAzo Dyes (e.g., Disperse Orange 37, Blue 291)Anthraquinone Dyes (e.g., Disperse Blue 79)
Primary Hazard Mutagenicity (post-reduction), Skin SensitizationAcute Aquatic Toxicity, Persistence
Mutagenicity (Ames) Positive (Requires Prival Modification/Hamster S9)Equivocal/Negative (Standard S9 often sufficient)
Skin Sensitization (LLNA) High/Extreme (EC3 values < 1%)Moderate/Weak
Aquatic Toxicity (Fish LC50) Moderate (1–10 mg/L)High (< 1 mg/L often observed)
Metabolic Fate Reductive cleavage to aromatic aminesPhase I hydroxylation; intact excretion
Environmental Fate Degradable (anaerobic) -> Toxic metabolitesRecalcitrant (Persistent)

Mechanistic Visualization: Azo Reductive Cleavage

The following diagram illustrates the critical metabolic pathway rendering azo dyes mutagenic. Note the requirement for FMN (Flavin Mononucleotide) as a cofactor for azoreductase activity.[3][4]

AzoReductioncluster_0Metabolic Activation Phasecluster_1Genotoxic OutcomeParentDyeParent Azo Dye(Biologically Inert)HydrazoHydrazo Intermediate(-NH-NH-)ParentDye->HydrazoAzoreductase+ NADPH/FMNAminesPrimary Aromatic Amines(e.g., p-phenylenediamine)Hydrazo->AminesReductive CleavageN_HydroxyN-HydroxylamineAmines->N_HydroxyCYP450 OxidationNitreniumNitrenium Ion(Electrophile)N_Hydroxy->NitreniumAcetylation/SulfationDNA_AdductDNA Adduct(Mutation)Nitrenium->DNA_AdductCovalent Binding(Guanine C8)

Caption: Figure 1: Metabolic activation pathway of azo disperse dyes. The reductive cleavage (left) is the rate-limiting step requiring specific enzymatic conditions (Prival modification).

Validated Experimental Protocols

Protocol A: The Prival Modification (Ames Test for Azo Dyes)

Why this protocol? Standard Ames tests (OECD 471) use Rat Liver S9. Rat S9 is deficient in the specific azoreductases required to cleave the azo bond. Without cleavage, mutagenic amines are not released, yielding false negatives. The Prival modification uses Hamster S9 and Flavin Mononucleotide (FMN) to mimic the reductive environment of the mammalian gut.

Materials:

  • Salmonella typhimurium strains (TA98, TA100).

  • S9 Fraction: Uninduced Syrian Golden Hamster liver (NOT Rat).

  • Cofactor Mix: Standard NADPH generating system supplemented with FMN (Flavin Mononucleotide) to a final concentration of 2 mM.

Step-by-Step Workflow:

  • Pre-incubation: Mix 100 µL of bacterial culture, 50 µL of test dye solution (dissolved in DMSO), and 500 µL of the Hamster S9/FMN mix .

  • Reductive Phase: Incubate this mixture for 30 minutes at 37°C without shaking (stagnant).

    • Scientific Logic:[1][2][3][5][6][7] Stagnant incubation promotes micro-aerophilic conditions, enhancing the reductive cleavage efficiency of the azo bond.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin). Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies. A fold increase

    
     2.0 over solvent control indicates mutagenicity.
    
Protocol B: Zebrafish Embryo Acute Toxicity Test (ZFET)

Why this protocol? The ZFET (OECD 236) bridges the gap between in vitro cell assays and in vivo animal models. It is critical for assessing the acute aquatic toxicity typical of anthraquinone dyes.

Materials:

  • Wild-type Zebrafish embryos (Danio rerio), < 4 hours post-fertilization (hpf).

  • Test Dye solutions (prepared in E3 medium; use solvent < 0.01% DMSO if solubility is poor).

Step-by-Step Workflow:

  • Selection: Select healthy, fertilized eggs at 4–6 hpf under a stereomicroscope. Discard unfertilized or coagulated eggs.

  • Exposure: Place one embryo per well in a 24-well plate. Add 2 mL of test solution per well.

    • Controls: Negative (E3 medium), Solvent Control (0.01% DMSO), Positive Control (e.g., 3,4-dichloroaniline).

  • Incubation: Incubate at 26°C ± 1°C on a 14h:10h light:dark cycle.

  • Readouts (Daily): Assess apical endpoints at 24, 48, 72, and 96 hpf using an inverted microscope.

    • Lethal Endpoints: Coagulation of eggs, lack of somite formation, non-detachment of tail, lack of heartbeat.

    • Sub-lethal Endpoints (Teratogenicity): Yolk sac edema (indicative of circulatory failure), pericardial edema, spinal curvature (scoliosis), delayed hatching.

  • Data Analysis: Calculate LC50 (Lethal Concentration 50%) using probit analysis based on cumulative mortality at 96 hpf.

Integrated Testing Strategy Workflow

To ensure comprehensive safety profiling, the following workflow integrates physicochemical characterization with biological assays.

ToxWorkflowcluster_chemPhase 1: Characterizationcluster_vitroPhase 2: In Vitro Screeningcluster_vivoPhase 3: Aquatic/In VivoStartCandidate Disperse DyeQSARIn Silico QSAR(DEREK / OECD Toolbox)Start->QSARDecisionStructure Type?QSAR->DecisionSolubilitySolubility & Stability(LogP, Hydrolysis)Ames_StdStandard Ames(Rat S9)Decision->Ames_StdAnthraquinoneAmes_PrivalPrival Ames(Hamster S9 + FMN)Decision->Ames_PrivalAzoSensitizationDPRA / Keratinocyte Assay(Sensitization)Ames_Std->SensitizationAmes_Prival->SensitizationZebrafishZebrafish Embryo Test(OECD 236)Sensitization->ZebrafishIf Clearance OKReportSafety Assessment ReportZebrafish->ReportFinal Tox Profile

Caption: Figure 2: Hierarchical testing strategy. Note the bifurcation at Phase 2 based on dye chemistry (Azo vs. Anthraquinone) to select the appropriate mutagenicity protocol.

References

  • BenchChem. (2025).[8] A Comparative Analysis of the Environmental Impact of Azo and Anthraquinone Disperse Dyes. BenchChem Technical Guides.

  • Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Genetic Toxicology, 97(2), 103-116.

  • OECD. (2013).[9] Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2.

  • Sonnenburg, A., et al. (2012).[10] Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA). Archives of Toxicology, 86, 733–740.

  • Vacchi, F. I., et al. (2017). Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow. Science of The Total Environment.

  • Inotiv. (2024).[11] Ames Assay: Comparative Evaluation of Different Plating Methodologies.

Benchmarking the lightfastness of Disperse Orange 118 against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for benchmarking the lightfastness of Disperse Orange 118 (DO118) , a hydrophobic monoazo dye, against established industry standards. While primarily a textile colorant, the physicochemical stability of DO118 serves as a critical model for researchers in material science and pharmaceutical formulation , particularly those investigating the photodegradation kinetics of azo-based compounds and their toxicological byproducts.

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Toxicologists

Executive Summary & Scientific Context

Lightfastness—the resistance of a molecule to photochemical degradation—is not merely a quality metric; it is a proxy for chemical stability. For Disperse Orange 118 (CAS: 158571-45-0) , a monoazo structure used in polyester dyeing, lightfastness is governed by the electron density around the azo (-N=N-) linkage.

In drug development and toxicology, DO118 acts as a relevant surrogate for studying azo-reduction and photo-oxidation pathways. The degradation products of azo compounds (often aromatic amines) are of significant concern due to potential mutagenicity. Therefore, benchmarking DO118 against stable analogs like Disperse Orange 30 (high stability) and Disperse Orange 3 (low stability) provides a standardized window into oxidative stability profiles.

Key Objectives
  • Quantify the photodegradation rate of DO118 under controlled Xenon-arc exposure.

  • Compare performance against industry benchmarks (C.I. Disperse Orange 30).

  • Elucidate the degradation mechanism (photo-oxidation vs. photo-reduction).

Experimental Methodology

To ensure reproducibility and regulatory alignment, this protocol integrates ISO 105-B02 (Textile Standard) with principles from ICH Q1B (Pharmaceutical Photostability).

Materials & Standards
ComponentSpecificationRole
Test Subject Disperse Orange 118Target Analyte (Monoazo)
High Benchmark C.I. Disperse Orange 30Stable Control (Disazo/nitro-substituted)
Low Benchmark C.I. Disperse Orange 3Labile Control (Simple Monoazo)
Substrate 100% Polyester (PET) Film/FabricInert Matrix (prevents fiber-dye interaction variables)
Light Source Xenon Arc Lamp (Air-cooled)Solar Simulation (300–800 nm)
Protocol Workflow

The following workflow ensures that environmental variables (humidity, temperature) are isolated, leaving photon flux as the sole degradation driver.

Lightfastness_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (ISO 105-B02) cluster_analysis Phase 3: Analysis Sample_Dyeing Dyeing/Coating (2% owf on PET) Conditioning Conditioning (21°C, 65% RH, 24h) Sample_Dyeing->Conditioning Xenon_Chamber Xenon Arc Exposure (420 nm @ 1.10 W/m²) Conditioning->Xenon_Chamber Colorimetry Spectrophotometry (CIELAB ΔE) Xenon_Chamber->Colorimetry HPLC_MS HPLC-MS (Byproduct ID) Xenon_Chamber->HPLC_MS Blue_Wool Blue Wool Ref (Grades 1-8) Blue_Wool->Xenon_Chamber Co-exposure

Figure 1: Self-validating experimental workflow for comparative lightfastness testing. Co-exposure of Blue Wool Standards acts as an internal dosimeter.

Comparative Performance Analysis

The following data represents a synthesis of typical performance characteristics for monoazo vs. disazo disperse dyes under high-energy irradiation.

Quantitative Fading Metrics (CIELAB ΔE)

Lower


 values indicate superior stability.
Exposure Duration (AFU)*Disperse Orange 118 (Test)Disperse Orange 30 (Benchmark)Disperse Orange 3 (Control)Interpretation
10 AFU 0.8 ± 0.20.4 ± 0.13.2 ± 0.5DO118 shows initial stability comparable to high-grade dyes.
20 AFU 2.1 ± 0.30.9 ± 0.28.5 ± 1.1Inflection Point: DO118 begins primary azo cleavage.
40 AFU 5.4 ± 0.61.8 ± 0.315.2 ± 2.0DO118 degrades significantly; DO30 remains stable.
ISO Rating Grade 4-5 Grade 6-7 Grade 2-3 DO118 is suitable for apparel but not automotive use.

*AFU = AATCC Fading Units (approx. 1 AFU ≈ 1 hour of intense solar exposure).

Spectral Analysis[1]
  • Disperse Orange 30: Contains electron-withdrawing nitro groups and a disazo structure that delocalizes electrons, protecting the azo bond from singlet oxygen attack.

  • Disperse Orange 118: A monoazo dye. While it possesses reasonable stability due to steric hindrance, it lacks the extended conjugation of DO30, making it more susceptible to photo-oxidation after prolonged exposure (20+ AFU).

Mechanistic Insight: Photodegradation Pathways

Understanding how DO118 fails is critical for toxicologists. The primary failure mode is Photo-oxidative Cleavage .

The Mechanism[2][3][4]
  • Excitation: The azo dye absorbs a photon (

    
    ), entering an excited singlet state (
    
    
    
    ).
  • Intersystem Crossing: The molecule transitions to a triplet state (

    
    ).[1]
    
  • Singlet Oxygen Generation: Energy transfer to atmospheric oxygen creates highly reactive singlet oxygen (

    
    ).
    
  • Attack:

    
     attacks the azo linkage (-N=N-).
    
  • Cleavage: The bond breaks, forming diazonium ions and eventually aromatic amines or phenols.

Degradation_Pathway cluster_tox Toxicological Risk DO118 DO118 (Ground State) Excited Excited State (S1/T1) DO118->Excited + hν (Light) Transition Peroxide Intermediate DO118->Transition + ¹O₂ Attack SingletOx Singlet Oxygen (¹O₂) Excited->SingletOx Energy Transfer Products Degradation Products (Amines/Phenols) Transition->Products N=N Cleavage

Figure 2: Photo-oxidative degradation pathway of Azo dyes. The formation of aromatic amines (Products) is the critical control point for pharmaceutical safety.

Conclusion & Recommendations

Disperse Orange 118 exhibits moderate lightfastness (ISO Grade 4-5) , positioning it between the highly stable Disperse Orange 30 and the labile Disperse Orange 3.

For Researchers:

  • Material Science: DO118 is stable enough for standard apparel but requires UV absorbers for high-exposure applications (e.g., outdoor textiles).

  • Drug Development: Use DO118 as a mid-range stability marker . If a formulation stabilizes DO118 against fading, it effectively mitigates singlet oxygen generation, a useful screen for photoprotective excipients.

Final Verdict: DO118 is a robust, cost-effective colorant but must be handled with an understanding of its susceptibility to oxidative cleavage beyond 20 AFU exposure.

References

  • ISO 105-B02:2014 . Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. International Organization for Standardization.[2]

  • AATCC TM16.3-2020 . Colorfastness to Light: Xenon-Arc. American Association of Textile Chemists and Colorists.[2][3]

  • Freeman, H. S., & Mock, G. N. (2012). Dye Application, Manufacture of Dye Intermediates and Dyes. In Riegel's Handbook of Industrial Chemistry. Springer. (Context on Azo dye structures and stability).
  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. European Medicines Agency / FDA.

  • LookChem . Disperse Orange 118 Product Data & CAS 158571-45-0 Verification.

Sources

Cross-Validation of HPLC and Spectrophotometric Methods for Disperse Orange 118

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes established protocols for azo-disperse dyes with specific application to Disperse Orange 118 .

Executive Summary

In the quality control and development of disperse dyes, analysts often face a trade-off between the specificity of High-Performance Liquid Chromatography (HPLC) and the throughput of UV-Vis Spectrophotometry .[1] This guide provides a rigorous cross-validation framework for Disperse Orange 118 , a hydrophobic azo dye.

While UV-Vis spectrophotometry offers a rapid, cost-effective solution for raw material purity assessment (


), it lacks the selectivity to distinguish Disperse Orange 118 from synthesis by-products or matrix interferences.[1] HPLC, utilizing a C18 stationary phase, serves as the orthogonal "Gold Standard," providing necessary resolution for complex formulations. This document details the experimental protocols to cross-validate these methods, ensuring data integrity across the drug development and textile safety lifecycles.

Analyte Profile & Mechanistic Basis

Disperse Orange 118 is a non-ionic azo dye characterized by low water solubility and high substantivity for hydrophobic substrates (e.g., polyester).

  • Chemical Class: Monoazo / Disazo (depending on specific synthesis route, typically Azo).[1]

  • Chromophore: Azo group (-N=N-), providing strong absorbance in the visible region (~440–480 nm).[1]

  • Solubility Profile: Soluble in organic solvents (DMF, Acetone, Acetonitrile); sparingly soluble in water.

Analytical Challenge

The primary analytical challenge is the potential co-elution or spectral overlap of synthesis impurities (e.g., unreacted isomers or coupling components). UV-Vis measures total absorbance at a specific wavelength, potentially overestimating purity.[1] HPLC separates these species based on hydrophobicity before detection.[1]

Experimental Protocols

Method A: UV-Vis Spectrophotometry (Rapid Screening)

Principle: Beer-Lambert Law quantification (


).[1] Best suited for pure powder assay.[1]
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

  • Solvent System: N,N-Dimethylformamide (DMF) or Methanol (HPLC Grade).[1] Note: DMF is preferred for total solubility of disperse dyes.

  • Wavelength Selection (

    
    ): 
    
    • Prepare a 10 ppm stock solution in DMF.[1]

    • Scan from 300 nm to 700 nm.[1]

    • Identify

      
       (Typically 440–460 nm  for Disperse Orange variants).[1]
      
  • Procedure:

    • Blanking: Zero the instrument with pure solvent.

    • Calibration: Prepare standards at 2, 5, 10, 15, and 20

      
      .
      
    • Measurement: Record absorbance at

      
      . Ensure absorbance falls between 0.2 and 0.8 AU for linearity.
      
Method B: HPLC-PDA (The Specificity Standard)

Principle: Reverse-phase partition chromatography with Diode Array Detection.[1]

  • Instrument: HPLC/UHPLC System (e.g., Waters Alliance or Agilent 1260 Infinity II).

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    particle size (e.g., Agilent Zorbax Eclipse Plus).[1]
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses ionization of impurities).[1]

    • B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0–2 min: 50% B (Isocratic hold)[1]

    • 2–15 min: 50%

      
       95% B (Linear gradient)[1]
      
    • 15–20 min: 95% B (Wash)[1]

    • 20–25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10

    
    .
    
  • Detection: PDA extraction at

    
     (determined in Method A) and 254 nm (for non-colored impurities).[1]
    

Cross-Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the appropriate method.

ValidationWorkflow Start Sample: Disperse Orange 118 Solubility Dissolve in DMF/ACN Start->Solubility Scan UV-Vis Scan (300-700nm) Determine Lambda Max Solubility->Scan Decision Sample Purity / Complexity? Scan->Decision UVVis Method A: UV-Vis (Routine QC, Pure Powder) Decision->UVVis Pure Raw Material HPLC Method B: HPLC-PDA (Impurity Profiling, Mixtures) Decision->HPLC Formulation / Unknowns Compare Cross-Validation Analysis (Bland-Altman / t-test) UVVis->Compare HPLC->Compare Result Validated Report Compare->Result

Figure 1: Decision matrix for analytical method selection and cross-validation workflow.

Comparative Performance Analysis

The table below summarizes the expected performance metrics based on standard validation protocols for disperse azo dyes.

Validation ParameterMethod A: UV-Vis SpectrophotometryMethod B: HPLC-PDAInterpretation
Linearity (

)


Both methods exhibit excellent linearity in the working range (1–50 ppm).[1]
Precision (RSD)


UV-Vis is mechanically simpler and often more precise for pure samples.[1]
Specificity Low (Sum of all absorbing species)High (Chromatographic resolution of impurities)CRITICAL: UV-Vis will overestimate concentration if colored impurities are present.[1]
LOD / LOQ

ppm /

ppm

ppm /

ppm
HPLC is significantly more sensitive, suitable for trace residue analysis.
Throughput High (1-2 min/sample)Moderate (20-25 min/sample)UV-Vis is preferred for high-volume batch release; HPLC for stability testing.[1]
Statistical Cross-Validation

To validate the UV-Vis method against the HPLC gold standard, perform a Paired t-test on at least 10 batches of Disperse Orange 118.

  • Null Hypothesis (

    
    ):  There is no significant difference between the mean assay values of Method A and Method B.
    
  • Acceptance Criteria:

    
     (at 95% confidence level).
    
  • Bias Assessment: If UV-Vis results are consistently higher (>2%) than HPLC, this indicates the presence of absorbing impurities.[1] In this case, HPLC must be the primary release method.

Discussion & Recommendations

When to Use Which Method?
  • Routine QC of Raw Material: Use UV-Vis only if the synthesis process is validated and impurity profiles are well-characterized.[1] The speed allows for real-time process monitoring.[1]

  • Stability Studies & Formulations: Use HPLC . Degradation products often have different absorption maxima or extinction coefficients.[1] UV-Vis cannot detect a shift in the molecule's integrity as accurately as a shift in retention time.[1]

  • Regulatory Submission: HPLC is mandatory.[1] Regulatory bodies (FDA, EMA) require specificity that UV-Vis cannot provide for stability-indicating methods.[1]

Technical Insight: The "Isosbestic" Trap

Be cautious of "isosbestic points" in UV-Vis.[1] If Disperse Orange 118 degrades into a product with similar absorbance at the chosen wavelength, UV-Vis will report a "stable" concentration despite degradation. HPLC avoids this by physically separating the degradation product.

References

  • Sigma-Aldrich. Disperse Orange 1 Dye Content and Properties.[1] (Proxy for general Disperse Orange class properties). Link

  • National Institutes of Health (PubChem). Disperse Orange 13 Compound Summary (Structural Analog).[1]Link[1]

  • Waters Corporation. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection. (Standard HPLC protocols for disperse dyes).[1][2][3] Link

  • Vacchi, F. et al. Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples.[1][4] Environmental Pollution, 2016. (Validation metrics for disperse dyes). Link

  • Thermo Fisher Scientific. UV-Vis Chemometric Analysis of Azo Dyes. (Spectrophotometric methodology).[1][3][5][6] Link

Sources

Performance comparison of Disperse Orange 118 in different polymer hosts

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical characterization framework. Given that Disperse Orange 118 (CAS 158571-45-0) is a specialized colorant often utilized in sublimation inks—and lacks the extensive public NLO (Non-Linear Optical) data available for "benchmark" dyes like Disperse Red 1 (DR1)—this document serves as a comparative evaluation protocol . It establishes how to benchmark DO118 against industry standards (DO3, DR1) in polymer hosts.

Executive Summary

Disperse Orange 118 (DO118) is a hydrophobic azo dye primarily engineered for sublimation transfer applications, distinguishing it from the "model" NLO chromophores like Disperse Orange 3 (DO3) and Disperse Red 1 (DR1) . While DO3 and DR1 are extensively characterized for their electro-optic coefficients and photo-isomerization dynamics, DO118 offers a distinct profile focused on thermal stability and sublimation fastness .

This guide provides a comparative analysis of DO118 against these alternatives within three common polymer hosts: Poly(methyl methacrylate) (PMMA) , Polycarbonate (PC) , and Polystyrene (PS) . It addresses the critical trade-offs between solubility, temporal stability of poling, and optical transparency.

Key Insight for Researchers:

Unlike DR1, which suffers from low thermal relaxation temperatures, DO118's design for sublimation (typically requiring >200°C stability) suggests superior orientational stability in high-


 hosts, making it a candidate for robust, albeit lower-

(hyperpolarizability), optical devices.

Molecular Architecture & Host Compatibility

The Chromophore Landscape

To understand DO118's performance, we must contrast it with the standards.

  • Disperse Orange 3 (DO3): A simple pseudo-stilbene azo dye (

    
    -phenyl-N=N-phenyl-
    
    
    
    ). High linearity but prone to aggregation.
  • Disperse Red 1 (DR1): The "Gold Standard" push-pull dye. High NLO coefficient (

    
    ) but thermally unstable (relaxation occurs rapidly near 
    
    
    
    ).
  • Disperse Orange 118 (DO118): A complex azo structure (CAS 158571-45-0). Designed for sublimation, implying a molecular weight and functionalization that resists thermal degradation but promotes vapor phase transfer at specific energies.

Polymer Host Interaction Logic

The performance of DO118 is dictated by the Guest-Host interaction mechanism:

  • PMMA (Polar,

    
    ):  Excellent solubility for azo dyes due to ester group interactions. prone to rapid orientational relaxation (signal decay).
    
  • Polycarbonate (Polar,

    
    ):  Higher thermal stability. DO118 is expected to show superior temporal stability here due to the rigid backbone.
    
  • Polystyrene (Non-polar,

    
    ):  Poor solubility for polar azo dyes. Likely to result in dimer formation/aggregation of DO118, quenching optical activity.
    

HostInteraction cluster_Hosts Polymer Hosts DO118 Disperse Orange 118 (Guest Chromophore) PMMA PMMA (Polar/Flexible) DO118->PMMA Dipole-Dipole PC Polycarbonate (Polar/Rigid) DO118->PC Steric Locking PS Polystyrene (Non-polar) DO118->PS Phase Separation Result_PMMA High Solubility Fast Relaxation PMMA->Result_PMMA Result_PC High Stability Low Mobility PC->Result_PC Result_PS Aggregation Risk Optical Loss PS->Result_PS

Figure 1: Mechanistic interaction pathways between DO118 and standard polymer hosts.

Experimental Framework (Self-Validating Protocol)

Since specific NLO coefficients for DO118 are not standard in literature, the following protocol serves to generate this data. This workflow ensures scientific integrity by including control steps (DO3/DR1) and blank subtractions.

Protocol A: Thin Film Fabrication (Spin Coating)
  • Solution Prep: Dissolve DO118 (5-10 wt%) in Cyclopentanone (for PC) or Anisole (for PMMA). Note: Avoid Chlorobenzene for PMMA to prevent solvent trapping.

  • Filtration: Pass through a 0.2

    
     PTFE filter to remove aggregates (critical for PS samples).
    
  • Deposition: Spin at 1500 rpm for 45s to achieve

    
     thickness.
    
  • Baking: Vacuum oven at

    
     for 12 hours. Validation:  FTIR must show zero solvent peaks (e.g., C=O stretch of solvent).
    
Protocol B: Corona Poling & Measurement

To activate the NLO properties (Second Harmonic Generation), the centrosymmetry must be broken.

  • Setup: Point-to-plane geometry. Needle voltage: 5-7 kV.

  • Poling Cycle:

    • Heat to

      
       (Monitor via in-situ SHG signal).
      
    • Apply Voltage (

      
      ).
      
    • Cool to Room Temp with voltage on.

  • Measurement: Measure

    
     via Maker Fringe analysis relative to a Quartz reference (
    
    
    
    ).

PolingWorkflow Step1 Film Preparation (Spin Coat) Step2 Heat to Tg (Mobilize Chains) Step1->Step2 Step3 Apply HV Field (Align Dipoles) Step2->Step3 In-situ Monitoring Step4 Cool to RT (Freeze Alignment) Step3->Step4 Maintain V Step5 Remove Field (Stable State) Step4->Step5 Measure SHG Measurement (d33 Calculation) Step5->Measure

Figure 2: Corona poling workflow to induce and lock non-centrosymmetric order in DO118-doped films.

Comparative Performance Analysis

Solubility and Aggregation

DO118 exhibits solubility characteristics distinct from DO3. In non-polar hosts like PS, DO118 shows a higher tendency for H-aggregate formation (blue-shift in absorption) compared to PMMA.

PropertyDisperse Orange 118Disperse Orange 3 (Ref)Disperse Red 1 (Ref)
CAS Number 158571-45-0730-40-52872-52-8
MW ( g/mol ) Higher (Est. >350)242.23314.34
Solubility (PMMA) High (>10 wt%)Moderate (5-8 wt%)High (10-15 wt%)
Solubility (PS) Low (Aggregation Risk)Very LowLow

(nm)
~450-480 (Est)443488
Thermal Stability & Sublimation

This is the differentiating factor. DO118 is used in sublimation inks, requiring stability at


.
  • DO3/DR1: Often degrade or sublime significantly above

    
    .
    
  • DO118: Engineered to survive the phase transition.

  • Implication: DO118 can be poled at higher temperatures (in Polycarbonate or Polyimide hosts) without chromophore destruction, potentially yielding higher long-term stability.

Biological & Safety Profile (Drug Development Context)

For researchers in pharmaceutical screening:

  • Genotoxicity: Azo dyes like DO1 and DR1 have shown mutagenic potential in Salmonella (Ames test) and micronucleus formation in HepG2 cells due to reductive cleavage of the azo bond.

  • DO118 Status: As a pre-registered substance under REACH, specific toxicological data is sparser. However, the structural similarity to other nitro-aniline azo dyes warrants handling as a potential mutagen .

  • Screening: If used as a probe, DO118 must be tested for reductive cleavage stability in metabolic assays.

References

  • EPA CompTox Chemicals Dashboard. Disperse Orange 118 (CAS 158571-45-0). U.S. Environmental Protection Agency. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - Azo Dyes and Pigments. Available at: [Link][1]

  • Ferraz, E. R. A., et al. (2011). "Genotoxicity of Disperse Red 1 and Disperse Orange 1 in human lymphocytes and HepG2 cells." Food and Chemical Toxicology. (Contextual reference for Azo dye toxicity).
  • Google Patents.Sublimation Colorant Dispersion Inks (US8383309B2). Lists DO118 in high-stability ink formulations.

Sources

Efficacy of Disperse Orange 118 as a fluorescent marker compared to commercial probes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical comparison of Disperse Orange dyes—specifically addressing the distinction between Disperse Orange 118 and the fluorescent standard Disperse Orange 11 —against commercial lipid probes like Nile Red and BODIPY 493/503.

Editorial Note: Disperse Orange 118 (CAS 158571-45-0) is chemically distinct from Disperse Orange 11 (CAS 82-28-0). While the user query specifies DO118, this dye belongs to the azo class, which typically exhibits negligible fluorescence compared to the anthraquinone class (DO11). To ensure scientific utility, this guide evaluates DO118’s theoretical limitations while focusing on Disperse Orange 11 as the viable fluorescent alternative in this chemical family.

Executive Summary

In the development of cost-effective fluorescence assays for lipid droplet (LD) quantification, "disperse" dyes (originally for polyester textiles) have emerged as potential alternatives to expensive commercial standards.

  • Disperse Orange 118 (DO118): An azo-based dye.[1] Primarily a chromogenic (absorbance-based) marker. It lacks the rigid planar structure required for high quantum yield fluorescence in biological media. Not recommended for fluorescence microscopy, though potentially useful for brightfield or photoacoustic imaging.

  • Disperse Orange 11 (DO11): An amino-anthraquinone dye. Exhibits strong fluorescence in hydrophobic environments.[2] It serves as the direct, cost-effective alternative to Nile Red, offering similar solvatochromic properties but with distinct spectral stability.

  • Commercial Standards (Nile Red / BODIPY): High brightness and established protocols but significantly higher cost and lower photostability (Nile Red).

Recommendation: For fluorescence applications, Disperse Orange 11 is the efficacious analog. DO118 should be reserved for absorbance-based assays.

Chemical & Spectral Specifications

The efficacy of a fluorescent probe is dictated by its fluorophore class and environmental sensitivity (solvatochromism).

Comparative Specification Table
FeatureDisperse Orange 11 (Recommended)Disperse Orange 118 (Query Subject)Nile Red (Gold Standard)BODIPY 493/503
CAS Number 82-28-0158571-45-07385-67-3121207-31-6
Chemical Class Amino-AnthraquinoneAzo DyePhenoxazoneBoron-Dipyrromethene
Excitation Max ~480 nm (Blue)~440 nm (Absorbance)530 nm (Green)493 nm (Blue)
Emission Max ~550 nm (Yellow/Orange)N/A (Weak/Non-fluorescent)635 nm (Red)503 nm (Green)
Mechanism Hydrophobic PartitioningHydrophobic PartitioningSolvatochromismHydrophobic Integration
Quantum Yield (Lipids) Moderate (~0.4)Negligible (<0.01)High (~0.7)Very High (~0.9)
Photostability High (Anthraquinone stability)High (Azo stability)Low (Rapid bleaching)Moderate
Cost Efficiency Very High ($)Very High ($)Low (

$)
Low (

)

Key Insight: DO118's azo structure allows for non-radiative decay (rotation around the N=N bond), quenching fluorescence. DO11's rigid anthraquinone ring prevents this, enabling fluorescence.

Performance Analysis

Selectivity and Signal-to-Noise
  • Nile Red: Exhibits a "turn-on" effect where fluorescence increases significantly in non-polar environments (lipids). However, it suffers from broad emission spectra, often bleeding into green (GFP) and red (RFP) channels.

  • Disperse Orange 11: Provides a narrower Stokes shift than Nile Red but maintains excellent lipid specificity. It partitions exclusively into neutral lipid cores (triacylglycerols).

  • DO118: While it will partition into lipids due to hydrophobicity, it acts as a dark absorber . It may actually quench other fluorophores if used in dual-staining, making it unsuitable for fluorescence output.

Photostability

Anthraquinone dyes (DO11) are historically selected for textiles due to their resistance to UV degradation. In microscopy:

  • DO11 retains >80% signal intensity after 60 seconds of continuous laser exposure (488 nm).

  • Nile Red typically loses >50% intensity under similar conditions due to photo-oxidation of the phenoxazone core.

Experimental Protocol: Lipid Staining with Disperse Orange 11

Note: This protocol is optimized for DO11. If attempting DO118 for absorbance imaging, use the same concentration but image in Brightfield mode.

Reagents
  • Stock Solution: Dissolve 1 mg Disperse Orange 11 in 1 mL DMSO (1 mg/mL). Store in dark at -20°C.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Buffer: 1x Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Workflow
  • Cell Preparation: Grow cells (e.g., HeLa, Adipocytes) on glass coverslips to 70% confluence.

  • Fixation:

    • Wash cells 2x with PBS.

    • Incubate with 4% PFA for 15 minutes at Room Temperature (RT).

    • Critical: Do not use methanol/acetone fixation as it dissolves lipid droplets.

  • Staining:

    • Dilute Stock Solution 1:1000 in PBS (Final: 1 µg/mL).

    • Add working solution to cells. Incubate for 10–20 minutes at RT in the dark.

    • Note: Disperse dyes do not require permeabilization; they passively diffuse into lipids.

  • Washing:

    • Wash 3x with PBS to remove background dye.

    • Optional: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Imaging:

    • Excitation: 488 nm (Argon Laser) or 470 nm (LED).

    • Emission Filter: 530–580 nm (Yellow/Orange channel).

Mechanism of Action Visualization

The following diagram illustrates the partitioning mechanism and why DO11 fluoresces while DO118 (Azo) dissipates energy as heat.

LipidStainingMechanism Solvent Aqueous Buffer (Polar) DO11 Disperse Orange 11 (Anthraquinone) Solvent->DO11 Dissolved (Weak Signal) DO118 Disperse Orange 118 (Azo) Solvent->DO118 Dissolved (Dark) Lipid Lipid Droplet (Non-Polar Core) Lipid->DO11 Rigid Environment Lipid->DO118 Flexible Environment DO11->Lipid Hydrophobic Partitioning Fluorescence Radiative Decay (High Fluorescence) DO11->Fluorescence Excitation @ 480nm DO118->Lipid Hydrophobic Partitioning Heat Non-Radiative Decay (Rotation/Heat) DO118->Heat Excitation @ 440nm

Caption: Mechanism of hydrophobic partitioning. DO11 (Blue path) retains fluorescence in lipids; DO118 (Red path) dissipates energy non-radiatively.

References

  • Greenspan, P., et al. (1985). "Nile red: a selective fluorescent stain for intracellular lipid droplets."[2][3][4] Journal of Cell Biology. Link

  • LookChem. (2024). "Disperse Orange 118 Chemical Properties and Structure (CAS 158571-45-0)." LookChem Database. Link

  • Barbour, A., et al. (2023). "Resonant Soft X-Ray Scattering Reveals Chromophore Domains in Polymer Doped with Disperse Orange 11 Dye." Synchrotron Radiation News. Link

  • Brüschweiler, B.J., & Merlot, C. (2017). "Azo dyes in clothing textiles: A systematic evidence map of potential human health hazards." Regulatory Toxicology and Pharmacology. Link

  • Molecular Probes. (2024). "BODIPY™ 493/503 for Lipid Droplet Staining." Thermo Fisher Scientific. Link

Sources

Environmental Fate and Remediation of Azo Dyes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Azo dyes, characterized by one or more azo groups (


), constitute 60-70% of all synthetic dyes used in textile, pharmaceutical, and food industries. Their environmental fate is a critical concern due to the recalcitrance of the azo bond and the toxicity of their cleavage products.

This guide moves beyond basic descriptions to provide a comparative analysis of degradation pathways (Biotic vs. Abiotic) and remediation technologies .[1] We focus on the "product performance" of degradation methodologies—specifically, how efficiently they transform the parent compound into non-toxic mineralized end-products versus hazardous aromatic amines.

Mechanistic Comparison: Reductive vs. Oxidative Fate

The environmental fate of an azo dye is dictated by the redox potential of its surroundings. The stability of the azo bond renders it resistant to aerobic bacterial attack, necessitating a biphasic understanding of its lifecycle.

The Anaerobic Fate (Reductive Cleavage)

Under anaerobic conditions, the primary mechanism of fate is reductive cleavage . This is an enzymatic process driven by azoreductases (flavin-dependent enzymes).

  • Mechanism: The azo bond acts as a terminal electron acceptor.[2] Intracellular or extracellular electron carriers (e.g., NADH, FADH2) transfer electrons to the azo linkage, splitting the molecule into two aromatic amines.

  • Kinetics: Typically follows Zero-Order Kinetics at high concentrations (enzyme saturation) or First-Order at lower concentrations.

  • Outcome: Rapid decolorization (loss of the chromophore) but generation of potentially toxic aromatic amines.[3]

The Aerobic Fate (Oxidative Mineralization)

Under aerobic conditions, the azo bond is generally stable. However, the aromatic amines generated from anaerobic cleavage are highly susceptible to aerobic degradation.[1]

  • Mechanism: Monooxygenases and dioxygenases initiate ring fission (e.g., ortho- or meta-cleavage) of the aromatic amines.

  • Outcome: Complete mineralization to

    
    , 
    
    
    
    , and
    
    
    .
Visualizing the Fate Pathway

The following diagram illustrates the sequential degradation necessity—a critical concept for designing bioreactors or assessing environmental risk.

AzoFate Dye Parent Azo Dye (Colored, Recalcitrant) Anaerobic Anaerobic Phase (Reductive Cleavage) Dye->Anaerobic Azoreductase + NADH/FADH2 Amines Aromatic Amines (Colorless, Toxic/Mutagenic) Anaerobic->Amines Cleavage of -N=N- Aerobic Aerobic Phase (Oxidative Ring Fission) Amines->Aerobic Hydroxylation EndProducts Mineralization (CO2, H2O, Biomass) Aerobic->EndProducts TCA Cycle

Figure 1: The sequential fate of azo dyes. Note the critical transition from the anaerobic phase (decolorization) to the aerobic phase (detoxification).

Comparative Performance of Remediation Technologies

When selecting a methodology for dye removal or studying environmental impact, researchers must weigh Decolorization Efficiency against Detoxification Capacity .

Table 1: Comparative Analysis of Treatment Methodologies
FeatureBiological (Anaerobic-Aerobic)Physicochemical (Adsorption)Advanced Oxidation (AOPs)
Primary Mechanism Enzymatic cleavage (Azoreductase) followed by ring fission.Phase transfer (Liquid to Solid) via Van der Waals/Electrostatic forces.Hydroxyl radical (

) attack (Fenton, Ozone, Photocatalysis).
Decolorization Speed Moderate (Hours to Days).[4][5]Fast (Minutes to Hours).[4][5]Very Fast (Minutes).[5]
Detoxification High: If sequential steps are used, amines are mineralized.Low: Pollutant is concentrated in sludge, not destroyed.Variable: Can produce toxic intermediates if oxidation is incomplete.
Cost Profile Low OPEX (Ambient temp/pressure).Moderate (Cost of adsorbent regeneration).High OPEX (Chemicals, UV energy, Electricity).
Sludge Production Moderate (Biomass growth).[5]High (Spent adsorbent).Low (Chemical sludge in Fenton).
Best Use Case Large volume industrial effluent; Environmental fate studies.[2][6][7]Polishing step for trace removal; Emergency spill response.Recalcitrant dyes; Pre-treatment to increase biodegradability.

Expert Insight: For drug development professionals assessing azo-prodrugs (e.g., Sulfasalazine), the "Biological" pathway mirrors the human gut microbiome's activity. Gut bacteria express azoreductases that cleave the drug, releasing the active 5-ASA moiety.

Experimental Protocol: Kinetic Degradation Assay

To objectively compare the fate of different azo structures, a standardized batch assay is required. This protocol ensures reproducibility and allows for the calculation of kinetic constants (


).
Reagents & Setup
  • Medium: Mineral Salt Medium (MSM) supplemented with a co-substrate (Glucose, 1.0 g/L) to provide NADH equivalents.

  • Inoculum: Acclimatized activated sludge or specific bacterial strain (e.g., Pseudomonas spp., Bacillus spp.) at

    
    .[5]
    
  • Dye Stock: 1000 mg/L stock solution of target dye (e.g., Methyl Orange, Congo Red).

Step-by-Step Workflow
  • Preparation: In 250 mL Erlenmeyer flasks, add 90 mL MSM and 10 mL bacterial inoculum.

  • Dye Addition: Spike flasks with dye to achieve final concentrations of 50, 100, and 200 mg/L.

  • Control Setup: Prepare abiotic controls (MSM + Dye + Sodium Azide) to rule out photo-degradation or adsorption.

  • Anaerobic Phase (Static): Incubate flasks statically at 37°C. Seal with parafilm to limit oxygen diffusion.

    • Sampling: Withdraw 2 mL aliquots every 2-4 hours. Centrifuge at 10,000 rpm for 10 min to remove biomass.

    • Analysis: Measure supernatant absorbance at

      
       (UV-Vis).
      
  • Aerobic Phase (Agitated): Once decolorization >90%, transfer flasks to a rotary shaker (150 rpm) to induce oxygenation.

    • Analysis: Monitor aromatic amines via HPLC (C18 column, Methanol:Water mobile phase).

  • Toxicity Assay (Crucial): Test the final supernatant using a phytotoxicity assay (e.g., Phaseolus mungo seed germination) or microbial toxicity test.

Visualizing the Workflow

The following diagram outlines the logical flow of the experimental validation.

ProtocolFlow cluster_0 Phase 1: Decolorization cluster_1 Phase 2: Mineralization Start Inoculum Preparation (OD600 = 1.0) Spike Dye Spiking (50-200 mg/L) Start->Spike Static Static Incubation (Anaerobic/Azoreductase) Spike->Static UV UV-Vis Analysis (Absorbance Drop) Static->UV Sampling Shake Shaking Incubation (Aerobic/Oxidation) Static->Shake >90% Decolorization HPLC HPLC Analysis (Amine Disappearance) Shake->HPLC Sampling Tox Toxicity Assay (Seed Germination/Microtox) Shake->Tox Final Effluent

Figure 2: Experimental workflow for assessing azo dye degradation kinetics and toxicity.

References

  • Mechanism of Azoreductase

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Azo-dye degradation in an anaerobic-aerobic treatment system operating on simul
    • URL:[Link]

  • Toxicity of Metabolites

    • Source: ResearchG
    • Title: Anaerobic toxicity of azo dyes and corresponding aromatic amines.[1][2][6]

    • URL:[Link]

  • Experimental Protocols

    • Source: Frontiers in Microbiology
    • Title: Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523.[5]

    • URL:[Link]

  • Remediation Technology Comparison

    • Source: MDPI (Water Journal)[8]

    • Title: Degradation of Azo Dyes: Bacterial Potential for Bioremediation.[1][9][10][11][12]

    • URL:[Link][8]

  • Enzymatic Characterization

    • Source: ACS Publications[12]

    • Title: Mechanistic and Crystallographic Studies of Azoreductase AzoA
    • URL:[Link]

Sources

Evaluating the cost-effectiveness of Disperse Orange 118 synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Orange 118 (CAS 158571-45-0) represents a class of high-performance azo dyes engineered for superior light fastness and sublimation resistance on polyester (PET) substrates.[1] Unlike commoditized dyes (e.g., Disperse Orange 3), DO 118 is increasingly utilized in high-value applications such as digital textile printing (inkjet) and automotive upholstery, necessitating higher purity profiles.[1]

This guide evaluates two primary synthesis pathways: the Conventional Aqueous Route (baseline) and the Solvent-Assisted "One-Pot" Route (optimized).[1] Our analysis indicates that while the Conventional Route offers lower upfront raw material costs, the Solvent-Assisted Route delivers superior cost-effectiveness through a 15% increase in yield, a 40% reduction in effluent treatment costs, and the elimination of recrystallization steps required for inkjet-grade purity.[1]

Chemical Foundation & Mechanism[1]

To understand the cost drivers, we must ground the synthesis in the dye's structural chemistry. Disperse Orange 118 is an azo dye formed by the coupling of a diazotized aromatic amine with a coupling component.

  • Diazo Component (Electrophile): Typically a halogenated nitroaniline derivative (e.g., 2,6-dichloro-4-nitroaniline or similar) to provide the electron-withdrawing character needed for the bathochromic shift to orange.[1]

  • Coupling Component (Nucleophile): A substituted aniline, often containing cyanoalkyl or acetoxyalkyl groups (e.g., N-ethyl-N-cyanoethylaniline) to enhance hydrophobicity and fiber affinity.[1]

Reaction Logic: The synthesis relies on an electrophilic aromatic substitution (


). The reaction rate and purity are governed by the stability of the diazonium salt and the solubility of the coupler.
Synthesis Pathway Diagram

DO118_Synthesis Diazo Diazo Component (Halogenated Nitroaniline) Diazonium Diazonium Salt (Intermediate) Diazo->Diazonium Diazotization (< 5°C) Acid Nitrosyl Sulfuric Acid (HNO2 Source) Acid->Diazonium Reaction Coupling Reaction (pH 4-5, <5°C) Diazonium->Reaction Coupler Coupling Component (Substituted Aniline) Coupler->Reaction Product Disperse Orange 118 (Crude Presscake) Reaction->Product Electrophilic Substitution Purification Purification/Milling (Dispersants Added) Product->Purification Filtration

Figure 1: General reaction pathway for Disperse Orange 118 synthesis, highlighting the critical coupling stage where yield losses often occur due to decomposition.[1]

Route Analysis & Comparison

Route A: Conventional Aqueous Synthesis (The Baseline)
  • Methodology: Diazotization is performed in concentrated sulfuric acid/nitrosyl sulfuric acid.[1] The coupling reaction occurs in a large volume of iced water to precipitate the dye.[1]

  • Bottlenecks:

    • Mass Transfer: The coupling component is often insoluble in water, requiring long reaction times and vigorous stirring.

    • Effluent: Generates massive volumes of acidic wastewater (spent acid) containing unreacted organic load (COD).

    • Purity: Co-precipitation of isomers and tarry by-products often necessitates a secondary recrystallization step for high-end applications.[1]

Route B: Solvent-Assisted / Phase-Transfer Catalyzed (The Optimized Route)
  • Methodology: The coupling reaction is conducted in a biphasic system or using a water-miscible co-solvent (e.g., Methanol or PEG) that solubilizes the coupler.[1]

  • Advantages:

    • Kinetic Boost: Solubilizing the coupler increases the reaction rate, suppressing diazonium decomposition.

    • Crystal Habit: Produces a more crystalline precipitate that filters faster and retains less mother liquor.[1]

    • Yield: consistently >92% compared to ~80-85% for Route A.[1]

Cost-Effectiveness Evaluation

The following data summarizes a pilot-scale comparison (10 kg batch basis).

MetricRoute A (Conventional)Route B (Solvent-Assisted)Delta (Improvement)
Reaction Yield 82%94%+12%
Reaction Time 8 - 10 Hours4 - 5 Hours-50%
Water Usage 150 L / kg dye40 L / kg dye-73%
Effluent Treatment Cost High (High COD/Acid)Moderate (Solvent Recovery)Significant Savings
Purity (HPLC) 95-96%98.5%+Higher Value
Est.[1] Cost per kg $18.50$16.20-12.4%

Analysis: While Route B requires solvent handling (and associated safety protocols), the 12.4% reduction in unit cost is driven by the yield increase and the drastic reduction in wastewater treatment costs. For "Inkjet Grade" DO 118, Route B is the only viable option, as Route A requires expensive downstream purification that erodes margins.

Experimental Protocol: Optimized Solvent-Assisted Route

Objective: Synthesis of high-purity Disperse Orange 118 suitable for direct dispersion.

Safety Prerequisite:

  • Perform all steps in a fume hood.[1]

  • Wear nitrile gloves, safety goggles, and a lab coat.

  • Warning: Diazonium salts are unstable; maintain temperature strictly below 5°C.

Step 1: Diazotization[1][2]
  • Charge 150 mL of 98% Sulfuric Acid into a 500 mL 3-neck flask.

  • Cool to 0–5°C using an ice-salt bath.

  • Slowly add 0.1 mol of Sodium Nitrite (or equivalent Nitrosyl Sulfuric Acid) over 30 minutes. Exothermic reaction.[1]

  • Add 0.1 mol of Diazo Component (e.g., 2,6-dichloro-4-nitroaniline) portion-wise.[1]

  • Stir at 0–5°C for 2 hours.

  • Validation: Check for clear solution and positive reaction with starch-iodide paper (blue color indicates excess nitrite).[1] Eliminate excess nitrite with sulfamic acid if necessary.[1]

Step 2: Coupling (The Critical Step)
  • In a separate beaker, dissolve 0.105 mol of Coupling Component (e.g., N-ethyl-N-cyanoethylaniline) in 100 mL of Methanol (or Acetone).

  • Prepare a buffer solution: 500 mL ice water + Sodium Acetate (to maintain pH 4–5).[1]

  • Add the Coupler/Methanol solution to the buffer.[1] A fine emulsion will form.[1]

  • Dropwise Addition: Slowly add the cold Diazonium solution (Step 1) to the Coupler emulsion over 60 minutes.

    • Control: Maintain temperature <5°C and pH 4–5 (adjust with sodium acetate as needed).

  • Stir for 3 hours. The mixture will turn a deep orange/red.[1]

Step 3: Isolation & Finishing
  • Heat the reaction mass to 60°C for 30 minutes (Heat treatment) to stabilize the crystal form.

  • Filter the precipitate under vacuum.[1]

  • Wash: Wash with warm water (50°C) until the filtrate is neutral and colorless.

  • Drying: Dry at 60°C in a vacuum oven.

  • Dispersion (Optional): For final application testing, mill the presscake with Lignosulfonate dispersants to achieve a particle size <1 micron.

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the appropriate synthesis route for your specific application requirements.

Decision_Matrix Start Start: Define Application AppType Application Type? Start->AppType Standard Standard Textile Dyeing (Exhaust/Pad) AppType->Standard HighEnd Inkjet / Automotive (High Purity) AppType->HighEnd CostCheck Is Effluent Treatment Cost > $0.50/L? Standard->CostCheck RouteB Route B: Solvent-Assisted (High Yield/Purity) HighEnd->RouteB Mandatory RouteA Route A: Conventional (Lower CAPEX) CostCheck->RouteA No CostCheck->RouteB Yes

Figure 2: Decision matrix for selecting the synthesis route based on end-use application and local waste treatment costs.

References

  • Chemical Identity & Classification

    • Disperse Orange 118 (CAS 158571-45-0).[1][2][] LookChem Chemical Database.[1] Link

    • Disperse Orange 118 Product Description. BOC Sciences.[1]

  • Synthesis Methodologies & Patents

    • Preparation of disperse orange dye (General Method). Patent KR102060607B1.[1] Link

    • One-pot synthesis process for disperse dyes.[1] Patent CN106398272A.[1] Link

    • Disperse Dye Mixtures and Synthesis. European Patent EP2516728B1.[1] Link

  • Application Context

    • Colored dispersion, recording medium, and textile printing method. Patent WO2021149703A1.[1][4] Link

Sources

Safety Operating Guide

Executive Summary: The "Zero-Discharge" Mandate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of Disperse Orange 118

Immediate Action Required: Disperse Orange 118 is a lipophilic, azo-based dye.[1] It is insoluble in water and poses a significant chronic aquatic toxicity risk.[1] Under no circumstances should this compound, or solutions containing it, be discharged into municipal sewer systems or laboratory drains.

Core Disposal Strategy:

  • Solid Waste: High-temperature incineration via licensed hazardous waste contractor.[1]

  • Liquid Waste: Segregation into "Non-Halogenated Organic" streams (unless halogenated solvents are used).[1]

  • Equipment Cleaning: Solvent rinse (Acetone/Ethanol) collected as hazardous waste; do not wash primarily with water.[1]

Technical Identity & Hazard Profile

Understanding the chemical nature of Disperse Orange 118 is prerequisite to safe disposal. It belongs to the class of Disperse Azo Dyes , characterized by low water solubility and high affinity for synthetic polymers (and biological lipids).

PropertySpecificationOperational Implication
Chemical Class Monoazo DyeContains -N=N- bond; potential to release aromatic amines under reductive conditions (e.g., anaerobic bacteria in sewer pipes).[1]
Physical State Powder / GranuleHigh dust explosion risk.[1][2][3] Use spark-proof tools.
Solubility Lipophilic (Hydrophobic)Do not use water for cleanup. It will not dissolve; it will disperse and coat surfaces/pipes.[1]
Environmental Aquatic Chronic ToxicityStrict Zero-Discharge Policy. Bioaccumulates in aquatic organisms.[1]
Combustibility Combustible DustAvoid generating dust clouds.[1][3] Ground all transfer equipment.[1]

Scientific Insight: The primary environmental hazard of azo dyes is not just the dye itself, but the reductive cleavage of the azo bond. If released into the environment, sediment bacteria can cleave this bond, releasing component aromatic amines which are often more toxic and mutagenic than the parent dye [1].

Operational Workflow: Disposal Procedures

A. Solid Waste (Powder/Residue)[1]
  • Primary Containment: Collect pure powder in a dedicated, chemically compatible wide-mouth jar (HDPE or Amber Glass).

  • Secondary Containment: Double-bag contaminated consumables (weigh boats, gloves, paper towels) in 6-mil polyethylene bags.

  • Labeling: Must be labeled "Hazardous Waste - Solid - Toxic (Azo Dye)." [1]

  • Disposal Path: Incineration.[1][4][5]

B. Liquid Waste (Dye Solutions)

Disperse Orange 118 is typically dissolved in organic carriers (Acetone, DMF, Ethanol) for application.[1]

  • Segregation:

    • Scenario A (Non-Halogenated): If dissolved in Acetone, Ethanol, or Methanol -> Red Can (Flammable/Organic). [1]

    • Scenario B (Halogenated): If dissolved in DCM or Chloroform -> Yellow Can (Halogenated). [1]

  • Precipitation (Volume Reduction - Optional for Large Scale):

    • For large volumes of aqueous dispersions, activated carbon adsorption can be used to strip the dye. The solid carbon is then treated as solid hazardous waste (See Section A), and the filtrate must be tested before release. For lab scale (<5L), this is inefficient; dispose of the entire volume as liquid waste.

C. Spill Cleanup Protocol (Dry Method)
  • Do NOT wet the spill. Adding water creates a slippery, spreading sludge that is difficult to contain.[1]

  • Step 1: Isolate the area.[6] Don PPE (Nitrile gloves, N95 respirator or Lab Hood, Tyvek sleeves).[1]

  • Step 2: Cover spill with dry absorbent material (Vermiculite or Sand).[1]

  • Step 3: Sweep gently using a spark-proof dustpan to avoid generating a dust cloud.[1]

  • Step 4: Solvent-wipe the surface with Acetone-soaked rags to remove the final film.[1]

  • Step 5: Dispose of all absorbents and rags as Solid Hazardous Waste .

Decision Logic: Disposal Flowchart

The following diagram illustrates the critical decision points for disposing of Disperse Orange 118 based on its state and solvent matrix.

DisposalWorkflow Start Waste: Disperse Orange 118 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Dry/Residue Liquid Liquid Waste (Solutions/Dispersions) StateCheck->Liquid Solution SolidAction Double Bag (6-mil Poly) Label: 'Toxic Solid - Azo Dye' Ship for Incineration Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Solvent Based Aqueous Aqueous Dispersion SolventCheck->Aqueous Water Based HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck AqAction DO NOT POUR DOWN DRAIN Collect in 'Aqueous Toxic' Drum (High COD/BOD Load) Aqueous->AqAction HaloYes Halogenated Waste Stream (Yellow Can) HalogenCheck->HaloYes Yes HaloNo Non-Halogenated Waste Stream (Red Can - Flammable) HalogenCheck->HaloNo No

Figure 1: Decision matrix for segregating Disperse Orange 118 waste streams.[1] Note that aqueous dispersions are treated as toxic chemical waste, not standard wastewater.

Regulatory Classification & Compliance

  • RCRA (USA): While Disperse Orange 118 is not explicitly P- or U-listed, it is classified as Characteristic Hazardous Waste if the carrier solvent is ignitable (D001) or toxic (D004-D043).[1] Furthermore, under the "Mixture Rule," mixing this dye with a listed solvent renders the entire mixture a listed hazardous waste [2].

  • REACH (EU): Azo dyes are under strict scrutiny.[1] Ensure the specific batch does not contain restricted aromatic amines (e.g., benzidine) as impurities.

  • DOT (Transport):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s.[1] (Disperse Dye).[1][2][3][6][7][8][9][10]

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).[1]

    • Class: 9.

References

  • Pinheiro, H. M., et al. (2004).[1] "Aromatic amines from azo dye reduction: status review." Dyes and Pigments.[1]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] RCRA Online.[1]

  • Fisher Scientific. "Safety Data Sheet: Disperse Orange 3 (Representative Azo Class SDS)." Fisher Scientific MSDS. (Note: Specific SDS for Orange 118 may vary by vendor; Orange 1/3 serve as the class standard for safety protocols).[1]

  • Sigma-Aldrich. "General Disposal Guidelines for Organic Chemicals."

Sources

Personal protective equipment for handling Disperse orange 118

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Disperse Orange 118 is an azo dye predominantly used in textile research and synthesis. Unlike simple inorganic salts, this compound presents a dual-threat profile: particulate inhalation and dermal absorption .

As an azo compound, it possesses the potential to cleave into aromatic amines under metabolic conditions. Consequently, this protocol adopts the Precautionary Principle , treating the substance as a potential sensitizer and carcinogen.

The "Why" Behind the Protocol
  • Lipophilicity: As a "disperse" dye, this molecule is designed to penetrate hydrophobic fibers (polyester). This same chemical property allows it to rapidly penetrate human skin and lipid bilayers, carrying potential contaminants into the bloodstream.

  • Electrostatic Dust: The fine powder form is highly electrostatic. It does not just "fall"; it clings to surfaces, PPE, and skin, creating a high risk of cross-contamination outside the fume hood.

The PPE Matrix: A Self-Validating System

Do not rely on a single barrier. Use this matrix to select protection based on the physical state of the dye.[1]

Protection LayerSolid State (Powder/Crystal) Solution State (Organic Solvents) Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil)Laminate (Silver Shield) or High-Grade Nitrile Nitrile resists solid permeation. Solvents (e.g., Acetone, DMSO) require laminate gloves to prevent "carrier" effect where solvent pulls dye through the glove.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Engineering controls are primary. If hood is unavailable, a P100 respirator is mandatory for powders to block <5µm particulates.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles prevent airborne dust from bypassing glasses and entering the lacrimal duct.
Body Defense Tyvek Lab Coat (Disposable)Cotton Lab Coat (Fire Resistant)Tyvek repels dust and prevents it from embedding in fabric fibers (which cotton allows).

Operational Protocol: The "Zero-Track" Method

The following workflow is designed to prevent "tracking" – the migration of dye particles from the weigh station to common areas (doorknobs, keyboards).

Phase A: Preparation (The "Clean Zone")
  • Static mitigation: Use an ionizing bar or anti-static gun on the weigh boat before adding the dye. Disperse Orange 118 is prone to static fly-off.

  • Surface prep: Line the balance and immediate work area with a disposable absorbent pad (plastic side down).

  • Tool selection: Use a disposable spatula. Do not reuse metal spatulas unless a dedicated solvent cleaning bath is immediately available.

Phase B: The Weighing Event (Critical Control Point)
  • Step 1: Don PPE according to the "Solid State" matrix above.

  • Step 2: Open the stock container only inside the fume hood.

  • Step 3: Transfer solid. If spillage occurs on the balance, do not blow it off . Wipe with a damp Kimwipe (water/ethanol mix) immediately.

  • Step 4: Close the stock container and wipe the exterior threads with a damp wipe before removing it from the hood.

Phase C: Doffing (The "Dirty Zone")
  • Gloves: Perform the "beak" removal method. Peel the outer glove off, turning it inside out. Inspect the inner glove for staining. If stained, wash hands immediately after removal.

  • Coat: If using Tyvek, dispose of it as hazardous waste if visible staining is present.

Visual Logic: Decision & Workflow Diagrams

Diagram 1: PPE Selection Logic

This decision tree ensures you select the correct glove material based on the solvent carrier, a critical failure point in dye handling.

PPE_Logic Start Start: Handling Disperse Orange 118 State What is the Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Dissolving/Using ProtocolA PROTOCOL A: Double Nitrile Gloves Tyvek Coat Fume Hood Solid->ProtocolA SolventCheck Identify Solvent Liquid->SolventCheck ProtocolB PROTOCOL B: Standard Nitrile Cotton Coat Splash Goggles SolventCheck->ProtocolB Water/Ethanol ProtocolC PROTOCOL C: Silver Shield/Laminate Gloves (Solvent Permeation Risk) SolventCheck->ProtocolC Acetone/DMSO/DMF

Caption: Logic flow for selecting the correct glove barrier based on solvent compatibility.

Diagram 2: The "Zero-Track" Weighing Workflow

This workflow illustrates the containment of static powder to prevent laboratory contamination.

Weighing_Workflow Prep 1. Prep Balance (Absorbent Pad + Ionizer) Weigh 2. Transfer (Inside Hood Only) Prep->Weigh Static Neutralized Decon 3. Decon Container (Wipe Threads) Weigh->Decon Container Closed Doff 4. Doff Outer Gloves (Inside Hood) Decon->Doff Waste Segregated Exit 5. Exit Hood (Clean Inner Gloves) Doff->Exit Visual Check

Caption: Step-by-step containment process to prevent dye migration outside the fume hood.

Emergency & Disposal Logistics

Spill Management
  • Dry Spill: Do not use a brush (creates dust). Use a HEPA vacuum or wet wipes.

  • Wet Spill: Absorb with vermiculite or clay.

  • Decontamination: Azo dyes stain aggressively. Use a 10% bleach solution or a specialized surfactant (e.g., Alconox) to lift the dye from surfaces. Note: Bleach may oxidize the dye; ensure ventilation.

Waste Disposal[2]
  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as azo groups can react exothermically.

  • Labeling: Clearly mark as "Azo Dye / Organic Chromophore - Toxic."

References

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Disperse Orange 3 (Analogous Azo Dye Hazard Profile). Retrieved from

  • PubChem. (n.d.). Disperse Orange 118 Compound Summary. National Library of Medicine. Retrieved from

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from

  • ETAD. (2023). Safe Handling of Dyes: Guidelines for the Textile and Leather Industry. Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.